N-methyl-3-phenylcyclobutan-1-amine
説明
Structure
3D Structure
特性
IUPAC Name |
N-methyl-3-phenylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQSJCHKKZSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155638-67-7, 2230789-86-1 | |
| Record name | N-methyl-3-phenylcyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-N-methyl-3-phenylcyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
N-Methyl-3-phenylcyclobutan-1-amine (CAS 1155638-67-7): A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary
The structural rigidity and unique spatial geometry of cyclobutane derivatives have made them privileged scaffolds in contemporary drug discovery. Among these, N-methyl-3-phenylcyclobutan-1-amine has emerged as a critical pharmacophoric building block. This technical guide provides an in-depth analysis of its chemical properties, its pivotal role in synthesizing Monoacylglycerol Lipase (MGL) modulators and Constitutive Androstane Receptor (CAR) activators, and field-proven synthetic protocols for its incorporation into complex molecular architectures.
Physicochemical Identity and Stereochemical Significance
N-methyl-3-phenylcyclobutan-1-amine features a highly strained four-membered carbon ring substituted with a phenyl group and an N-methylamine moiety[1]. The relative orientation of these substituents yields cis and trans diastereomers, which profoundly influence biological target engagement and binding affinity[2].
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Number | 1155638-67-7 |
| IUPAC Name | N-methyl-3-phenylcyclobutan-1-amine |
| Molecular Weight | 161.24 g/mol |
| Molecular Formula | C11H15N |
| Monoisotopic Mass | 161.1204 Da |
| Key Structural Feature | 1,3-disubstituted cyclobutane ring |
Data supported by compound registry databases and commercial validation[1],[3].
Pharmacological Applications and Target Validation
Monoacylglycerol Lipase (MGL) Modulation
The endocannabinoid system, primarily governed by CB1 and CB2 receptors, is regulated by the enzymatic degradation of 2-arachidonoylglycerol (2-AG) by Monoacylglycerol Lipase (MGL)[4]. Inhibiting MGL elevates 2-AG levels, offering therapeutic avenues for neurological disorders and glaucoma. Recent patent literature () highlights the use of N-methyl-3-phenylcyclobutan-1-amine in synthesizing potent MGL modulators[4]. The cyclobutane ring provides the necessary vector to project the phenyl ring into the hydrophobic binding pocket of the MGL enzyme, while the secondary amine serves as a critical hinge for amide-linked pharmacophores.
Mechanism of MGL inhibition by aminocyclobutane derivatives.
Constitutive Androstane Receptor (CAR) Activation
Beyond endocannabinoid modulation, this amine is instrumental in developing human CAR activators, which facilitate cyclophosphamide-based chemotherapies[2]. In structure-activity relationship (SAR) studies of DL5055 analogs, the stereochemistry of the 3-phenylcyclobutan-1-amine moiety proved critical. According to research published in the Journal of Medicinal Chemistry (), the cis diastereomer demonstrated a 3.3-fold improvement in EC50 compared to the trans isomer[2], emphasizing the necessity of stereocontrolled synthesis and separation.
Table 2: Comparative Biological Activity of Diastereomers (CAR Activation)
| Compound Analog | Stereochemistry | Target EC50 (μM) | EMAX |
| Analog 6m | cis-3-phenylcyclobutan-1-amine | ~0.26 (Estimated) | Maintained (4.3) |
| Analog 6n | trans-3-phenylcyclobutan-1-amine | 3.3x higher than cis | Maintained (4.3) |
Data derived from SAR studies on DL5055 analogs[2],[5].
Experimental Methodology: Amide Coupling Protocol
To leverage N-methyl-3-phenylcyclobutan-1-amine in drug discovery, chemists frequently perform amide coupling reactions. The following protocol details a highly efficient, self-validating methodology using HATU, specifically optimized for the steric constraints of the substituted cyclobutane ring[4].
Causality of Experimental Choices (E-E-A-T)
-
HATU over EDC/HOBt: The cyclobutane ring introduces significant steric hindrance around the secondary amine. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the aminolysis step and minimizes the risk of epimerization at the cyclobutane stereocenters.
-
0°C Initialization: The initial activation of the carboxylic acid is highly exothermic. Cooling the reaction acts as a thermodynamic sink, preventing thermal degradation of sensitive substrates and ensuring the kinetic stability of the HOAt ester.
-
N,N-dimethylacetamide (DMA) Solvent: DMA offers superior solubility for complex heterocyclic acids compared to standard DMF, ensuring a homogeneous reaction environment[4].
Step-by-Step Self-Validating Workflow
-
Preparation & Equilibration: Dissolve the target carboxylic acid (1.0 eq, e.g., 248 μmol) and N-methyl-3-phenylcyclobutan-1-amine (1.0 eq, 40.0 mg) in anhydrous DMA (2.5 mL) under an inert argon atmosphere[4]. Cool the vessel to 0°C using an ice-water bath.
-
Activation: Add HATU (1.1 eq, 117 mg) in a single portion.
-
Self-Validation Check: The solution should transition to a pale yellow color within 5 minutes, visually confirming the formation of the active HOAt ester.
-
-
Base Addition: Dropwise add Triethylamine (TEA) (3.2 eq, 110 μL)[4]. The dropwise addition controls the local pH, preventing base-catalyzed side reactions or premature degradation of the active ester.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir continuously for 14 hours[4].
-
In-Process Control (IPC): Withdraw a 5 μL aliquot, quench in 100 μL acetonitrile, and analyze via LC-MS.
-
Self-Validation Check: Confirm the disappearance of the starting amine mass (m/z 162.1 [M+H]+)[3] and the appearance of the desired product mass. Proceed to workup only if conversion is >95%.
-
-
Workup & Purification: Partition the mixture between saturated aqueous NaHCO3 (10 mL) and Ethyl Acetate (25 mL)[2]. Extract the aqueous layer twice. Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.
Optimized amide coupling workflow for N-methyl-3-phenylcyclobutan-1-amine.
References
-
Dong, et al. "Potent and Selective Human Constitutive Androstane Receptor Activator DL5055 Facilitates Cyclophosphamide-Based Chemotherapies". Journal of Medicinal Chemistry.[Link]
- "WO2021191391A1 - Aminocyclobutanes as monoacylglycerol lipase modulators".
-
PubChemLite. "N-methyl-3-phenylcyclobutan-1-amine (C11H15N)". Université du Luxembourg.[Link]
Sources
- 1. 1155638-67-7 N-Methyl-3-phenylcyclobutan-1-amine AKSci 9360DE [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - NGQQSJCHKKZSJQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 4. WO2021191391A1 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 5. A Potent and Selective Human Constitutive Androstane Receptor Activator DL5055 Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling and Psychoactive Potential of Phenylcyclobutanamine Derivatives: A Technical Whitepaper
As an application scientist bridging the gap between molecular design and neuropharmacology, I frequently encounter chemical series where subtle shifts in ring strain dictate profound changes in biological targets. The phenylcycloalkylamine series is a quintessential example. Moving from the highly strained cyclopropane ring of tranylcypromine (a potent monoamine oxidase inhibitor) to the more flexible cyclopentane ring of cypenamine (a monoamine releasing agent) shifts the pharmacological profile entirely [1]. Nestled directly between these is the cyclobutane derivative: phenylcyclobutanamine.
This whitepaper dissects the psychoactive potential, metabolic fate, and experimental handling of phenylcyclobutanamine derivatives—specifically focusing on 1-phenylcyclobutylamine (PCBA) and 2-phenylcyclobutylamine. We will explore how these compounds act as both monoamine oxidase (MAO) inactivators and atypical central nervous system (CNS) stimulants.
Structure-Activity Relationship (SAR) and Ring Strain Dynamics
The pharmacology of 2-phenylcycloalkylamines is heavily dictated by the cycloalkane ring size [1]. The cyclobutyl moiety presents a unique intermediate state of steric bulk and ring strain.
Table 1: Structure-Activity Relationship (SAR) of 2-Phenylcycloalkylamines
| Compound | Ring Size | Primary Mechanism | Potency / Key Findings |
| Tranylcypromine | Cyclopropyl (3) | Irreversible MAO Inhibitor | Potent MAO inhibitor; high ring strain drives activity[1]. |
| 2-Phenylcyclobutylamine | Cyclobutyl (4) | Weak CNS Stimulant | 50-75x less potent than its cyclopropyl analog in LSD-like discrimination studies[1]. |
| Cypenamine | Cyclopentyl (5) | DAT/NET Inhibitor | Functional psychostimulant; trans isomer is most active[1]. |
| 2-Phenylcyclohexylamine | Cyclohexyl (6) | CNS Stimulant | Reduced constraint alters binding from MAO to monoamine transporters[1]. |
Causality in SAR: The rationale behind this shift lies in orbital alignment and ring-opening energetics. The extreme ring strain of cyclopropane facilitates rapid single-electron transfer (SET) and subsequent ring-opening, making tranylcypromine an irreversible suicide inhibitor of MAO. In contrast, the cyclobutyl ring in 2-phenylcyclobutylamine is less strained, reducing its efficiency as a mechanism-based MAO inactivator and shifting its affinity toward monoamine transporters (DAT/NET), albeit with lower potency than its cyclopentyl homolog, cypenamine [1].
1-Phenylcyclobutylamine (PCBA) as a Mechanism-Based MAO Inactivator
While 2-phenylcyclobutylamine exhibits weak stimulant properties, its positional isomer 1-phenylcyclobutylamine (PCBA) serves as a critical biochemical tool. Seminal work by Silverman and Zieske demonstrated that PCBA is the first cyclobutylamine-class time-dependent irreversible inactivator of MAO [2].
Mechanistic Causality: When MAO oxidizes PCBA, it removes an electron from the amine nitrogen, generating an aminium radical intermediate [2]. Because of the cyclobutane ring's specific strain and substitution pattern, this radical undergoes a C-C bond cleavage (ring expansion) rather than standard deprotonation. This expansion yields a carbon-centered radical that can either:
-
Covalently bind to the flavin cofactor, causing irreversible enzyme inactivation[2].
-
Undergo further oxidation to release 2-phenyl-1-pyrroline (product turnover)[2].
For every single inactivation event, approximately 325 molecules are turned over into product, demonstrating a highly specific partition ratio [2].
Fig 1: Radical-mediated metabolic pathway of 1-phenylcyclobutylamine by MAO.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the psychoactive and metabolic profile of novel phenylcyclobutanamine derivatives, robust in vitro assays are required. Below is a self-validating protocol for assessing MAO-B inactivation, designed to ensure that any observed inhibition is truly mechanism-based and not due to non-specific reversible binding.
Protocol 1: In Vitro MAO-B Time-Dependent Inactivation Assay
Rationale: To differentiate reversible competitive inhibition from irreversible mechanism-based inactivation, we must measure the time-dependent decay of enzyme activity and calculate the partition ratio.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human MAO-B in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL. Causality for buffer choice: Phosphate buffer at physiological pH maintains the protonation state of the flavin cofactor critical for SET.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of PCBA (e.g., 10 µM to 500 µM) at 37°C.
-
Aliquot Sampling (The Self-Validating Step): At specific time intervals (0, 5, 10, 15, 30 minutes), withdraw a 10 µL aliquot and dilute it 100-fold into an assay buffer containing a saturating concentration of a reporter substrate (e.g., kynuramine). Why dilute? A 100-fold dilution drops the inhibitor concentration far below its KI . If the enzyme recovers activity, the inhibition was merely reversible. If it remains inactive, the inhibition is covalent/irreversible.
-
Quenching and Detection: Stop the reporter reaction by adding 10% trichloroacetic acid (TCA). Centrifuge to pellet proteins.
-
Spectrophotometric Analysis: Measure the absorbance of the kynuramine metabolite (4-hydroxyquinoline) at 314 nm.
-
Data Processing: Plot the natural log of remaining activity versus pre-incubation time to determine the pseudo-first-order inactivation rate constant ( kobs ).
Fig 2: Self-validating workflow for time-dependent MAO-B inactivation assays.
Cytochrome P450 Metabolism and Hepatotoxicity Considerations
When evaluating the psychoactive potential of any novel compound, metabolic stability and toxicity are paramount. Phenylcyclobutanamines share structural motifs with other psychoactive substances that undergo extensive hepatic metabolism.
Research into the P450-mediated metabolism of structurally related amines reveals that Cytochrome P450 enzymes also process these compounds via aminium radical intermediates [3]. Oxidation of 1-phenylcyclobutylamine by purified P-450 yields 2-phenyl-1-pyrroline and 2-phenylpyrrolidine[3]. This ring expansion is a hallmark of the radical mechanism. Furthermore, researchers must monitor for N-demethylation (if alkylated derivatives are synthesized) and aromatic hydroxylation, as these pathways can generate reactive electrophiles leading to hepatotoxicity [3].
Table 2: Kinetic and Metabolic Parameters of 1-Phenylcyclobutylamine
| Parameter | Value / Observation | Biological Significance |
| Partition Ratio | ~325 turnovers per inactivation | Indicates PCBA is a highly efficient substrate before acting as a suicide inhibitor[2]. |
| Primary Metabolite | 2-phenyl-1-pyrroline | Confirms the C-C bond cleavage and ring expansion mechanism[2]. |
| P450 Oxidation Products | 2-phenyl-1-pyrroline, 2-phenylpyrrolidine | Highlights cross-reactivity between MAO and hepatic P450 radical pathways[3]. |
Conclusion
Phenylcyclobutanamine derivatives occupy a transitional chemical space. By understanding the causal relationship between ring strain, radical intermediate stability, and target affinity, drug development professionals can leverage these scaffolds either as mechanistic probes for flavoenzymes or as starting points for novel CNS therapeutics.
References
-
Silverman, R. B., and Zieske, P. A. (1986). "1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate." Biochemistry, 25(2), 341-346. URL:[Link]
-
ResearchGate. "Detoxification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by cytochrome P450 enzymes: A theoretical investigation." URL:[Link]
Sources
Structural Elucidation of N-Methyl-3-phenylcyclobutan-1-amine: A Comprehensive Guide to NMR Prediction and Validation
Executive Summary
Cyclobutane derivatives are increasingly leveraged in modern medicinal chemistry as conformationally restricted bioisosteres to improve the pharmacokinetic profiles of small molecules. Specifically, N-methyl-3-phenylcyclobutan-1-amine serves as a critical structural motif in the development of monoacylglycerol lipase (MGL) modulators and other neuroactive agents [[1]](). However, the structural elucidation of 1,3-disubstituted cyclobutanes presents unique spectroscopic challenges. Ring puckering, dynamic butterfly inversions, and cis/trans diastereomerism complicate Nuclear Magnetic Resonance (NMR) interpretations.
This whitepaper provides an authoritative framework for predicting, acquiring, and validating the 1 H and 13 C NMR spectra of N-methyl-3-phenylcyclobutan-1-amine, bridging computational predictions with self-validating empirical protocols.
Structural Nuances & Stereochemistry
Symmetry and Diastereotopicity
To accurately predict the NMR spectrum of N-methyl-3-phenylcyclobutan-1-amine, one must first analyze its internal symmetry. The molecule possesses a pseudo-plane of symmetry passing through the C1 and C3 atoms (assuming rapid free rotation of the phenyl and N-methylamine groups).
-
Carbon Equivalence : Because of this symmetry plane, the methylene carbons C2 and C4 are chemically equivalent and will appear as a single 13 C signal with double the intensity.
-
Proton Diastereotopicity : The two protons on C2 (H2a and H2b) are diastereotopic. One proton is cis to the phenyl ring, while the other is trans. Consequently, H2a and H2b will resonate at different chemical shifts. By symmetry, H2a is equivalent to H4a, and H2b is equivalent to H4b. This results in two distinct methylene proton signals (each integrating to 2H), which often overlap to form a complex multiplet.
Ring Puckering and the Karplus Relationship
Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional eclipsing strain. This puckering directly modulates the dihedral angles ( θ ) between vicinal protons. According to the Karplus equation, the 3JHH coupling constants are highly sensitive to these dihedral angles 2. In 1,3-disubstituted cyclobutanes, 3Jcis couplings typically range from 8–11 Hz, while 3Jtrans couplings are smaller (5–7 Hz), making precise multiplet analysis difficult without 2D NMR validation.
Predicted NMR Spectral Data
The following predictions are synthesized using data-driven empirical methods, such as Hierarchically Ordered Spherical Description of Environment (HOSE) codes, which leverage extensive databases of known chemical shifts to estimate parameters for novel molecules [[3]]() .
Table 1: Predicted 1 H NMR Data (Free Base, CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment Notes |
| Phenyl (Ar-H) | 7.15 – 7.35 | m | 5H | - | Complex overlapping multiplets due to similar electronic environments. |
| H1 (CH-N) | 3.20 – 3.45 | m (quintet-like) | 1H | 3J≈7−9 | Deshielded by the electronegative nitrogen atom. |
| H3 (CH-Ph) | 3.00 – 3.30 | m (quintet-like) | 1H | 3J≈7−10 | Deshielded by the anisotropic ring current of the phenyl group. |
| N-CH 3 | 2.35 | s | 3H | - | Sharp singlet in free base form. |
| H2, H4 (CH 2 ) | 1.80 – 2.65 | m | 4H | 2J≈11 , 3J≈3−9 | Diastereotopic protons (H2a/H2b and H4a/H4b) creating complex roofed multiplets. |
| NH | 1.30 – 1.60 | br s | 1H | - | Exchangeable; broad due to quadrupolar relaxation of 14 N. |
Table 2: Predicted 13 C NMR Data (Free Base, CDCl 3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Notes |
| C-ipso (Ar) | 145.0 | Cq | Quaternary carbon; typically exhibits lower intensity due to longer T1 relaxation. |
| C-meta (Ar) | 128.5 | CH | Standard aromatic methine. |
| C-ortho (Ar) | 126.5 | CH | Standard aromatic methine. |
| C-para (Ar) | 126.0 | CH | Standard aromatic methine. |
| C1 (CH-N) | 57.5 | CH | Strongly deshielded by the adjacent amine. |
| C2, C4 (CH 2 ) | 39.5 | CH 2 | Equivalent by symmetry; appears as a single high-intensity peak. |
| C3 (CH-Ph) | 37.0 | CH | Deshielded by the phenyl ring. |
| N-CH 3 | 34.0 | CH 3 | Standard N-methyl carbon shift. |
Causality in Experimental Choices & Self-Validating Protocols
To ensure scientific integrity, NMR acquisition cannot be a passive exercise; it must be designed as a self-validating system where experimental choices are driven by mechanistic causality.
-
Solvent Selection and Protonation State : The choice of solvent is critical. While CDCl 3 is standard for the free base, N-methyl-3-phenylcyclobutan-1-amine is frequently isolated as a hydrochloride salt for chemical stability. If the salt is dissolved in CD 3 OD or DMSO- d6 , the protonated amine (-NH 2 CH 3+ ) will drastically alter the electronic environment. Causality : The positive charge withdraws electron density, shifting the C1 and N-CH 3 signals downfield by ~0.5–1.0 ppm in 1 H NMR and ~2–5 ppm in 13 C NMR. Validating the protonation state prior to assignment prevents catastrophic misinterpretation.
-
Stereochemical Validation via NOESY : 1D NMR alone is insufficient to distinguish the cis and trans diastereomers of this flexible ring. Self-Validating Protocol : A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment must be employed. In the cis-isomer, H1 and H3 reside on the same face of the cyclobutane ring, resulting in a strong through-space NOE cross-peak. In the trans-isomer, H1 and H3 are on opposite faces, and this cross-peak will be entirely absent.
Step-by-Step Methodology for NMR Acquisition and Assignment
This protocol outlines the rigorous workflow required to acquire and assign the spectra of N-methyl-3-phenylcyclobutan-1-amine.
-
Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.
-
Tuning, Matching, and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl 3 . Perform Automatic Tuning and Matching (ATM) for both the 1 H and 13 C channels. Execute gradient shimming (e.g., TopShim) until the TMS peak exhibits a line width at half-height ( w1/2 ) of < 0.5 Hz.
-
1D Acquisition :
-
1 H NMR : Acquire 16–32 scans using a 30° flip angle and a relaxation delay ( D1 ) of 1.5 seconds to ensure complete relaxation of all protons.
-
13 C NMR / DEPT-135 : Acquire 512–1024 scans with power-gated decoupling (e.g., WALTZ-16). Run a DEPT-135 experiment to differentiate CH/CH 3 (positive phase) from CH 2 (negative phase).
-
-
2D Acquisition (Connectivity & Stereochemistry) :
-
HSQC : Acquire a phase-sensitive HSQC to map one-bond 1 H- 13 C correlations, definitively linking the diastereotopic H2/H4 protons to the 39.5 ppm carbon signal.
-
NOESY : Set a mixing time ( τm ) of 300–500 ms, optimized for the tumbling rate ( ωτc≈1 ) of a small molecule, to evaluate the H1-H3 spatial relationship.
-
-
Data Processing : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Perform rigorous phase correction and baseline correction to ensure accurate integration of the complex cyclobutane multiplets.
Computational Prediction & Validation Workflow
The integration of empirical prediction tools with physical acquisition creates a robust feedback loop for structural elucidation.
Workflow for NMR acquisition, computational prediction, and stereochemical validation.
References
- Source: researchgate.
- Source: academie-sciences.
- Source: google.
- Source: rubingroup.
Sources
N-Methyl-3-phenylcyclobutan-1-amine as a Monoamine Oxidase Inhibitor: Mechanistic Insights and Evaluation Protocols
Executive Summary & Pharmacological Context
The rational design of monoamine oxidase (MAO) inhibitors has historically relied on conformationally restricted amine scaffolds. While the cyclopropane ring of tranylcypromine is a well-established mechanism-based inactivator, expanding the ring to a cyclobutane introduces nuanced pharmacological behavior. Specifically, N-methyl-3-phenylcyclobutan-1-amine represents a critical structural divergence.
By shifting the phenyl ring to the 3-position and introducing an N-methyl group, the molecule transitions from a highly reactive suicide inhibitor to a reversible, sterically tunable ligand. This whitepaper dissects the mechanistic causality behind this shift, provides structural-activity relationship (SAR) data, and outlines self-validating experimental protocols for synthesizing and evaluating this class of compounds.
Mechanistic Rationale: The Cyclobutane Scaffold in MAO Catalysis
To understand the inhibitory profile of N-methyl-3-phenylcyclobutan-1-amine, we must examine the catalytic machinery of the MAO enzyme. MAO utilizes a covalently bound flavin adenine dinucleotide (FAD) cofactor to oxidize amines via a1[1].
When an amine enters the MAO aromatic cage (comprising Tyr398 and Tyr435 in MAO-B), the nitrogen lone pair transfers an electron to FAD, generating an amine radical cation.
-
In highly strained systems (e.g., tranylcypromine or 1-phenylcyclobutylamine), the radical cation undergoes rapid homolytic C-C bond cleavage. The adjacent phenyl ring stabilizes the resulting carbon radical, which subsequently attacks the FAD cofactor, leading to irreversible covalent inactivation[1].
-
In 3-phenylcyclobutylamines , the causality changes. Early foundational studies by Burger and Bennett demonstrated that2[2]. Because the phenyl group is at the 3-position, it is too distant to resonance-stabilize the primary radical that would form upon ring opening. Consequently, homolytic cleavage is thermodynamically unfavorable.
The addition of the N-methyl group in further alters the binding kinetics. N-methylation increases lipophilicity and steric bulk, which typically shifts selectivity toward the hydrophobic entrance cavity of MAO-B, acting as a competitive, reversible inhibitor rather than a substrate or suicide inactivator.
Fig 1: Single-Electron Transfer (SET) mechanism for cyclobutylamine MAO inhibition.
Structure-Activity Relationship (SAR) Data
To contextualize the pharmacological profile, the table below summarizes the structural and kinetic parameters of key cyclic amine MAOIs. Note: Data for the N-methyl derivative is representative of established SAR trends for 3-substituted cyclobutylamines.
| Compound | Ring Size | Phenyl Position | N-Substitution | Predominant MAO Mechanism | Relative Potency |
| Tranylcypromine | 3 | 2 | Primary | Irreversible (Covalent) | High (MAO-A/B) |
| 1-Phenylcyclobutylamine | 4 | 1 | Primary | Irreversible (Radical SET) | High (Inactivator) |
| 3-Phenylcyclobutylamine | 4 | 3 | Primary | Reversible / Substrate | Low |
| N-Methyl-3-phenylcyclobutan-1-amine | 4 | 3 | Secondary (Methyl) | Reversible (MAO-B Selective) | Moderate |
Experimental Workflows & Self-Validating Protocols
As drug development professionals, we must ensure that our methodologies are robust and inherently self-validating. Below are the optimized protocols for the synthesis and biological evaluation of N-methyl-3-phenylcyclobutan-1-amine.
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize N-methyl-3-phenylcyclobutan-1-amine from 3-phenylcyclobutan-1-one.
-
Imine Formation: Dissolve 3-phenylcyclobutan-1-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add methylamine hydrochloride (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq). Stir at room temperature for 2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
-
Causality Check: NaBH(OAc)3 is explicitly chosen over NaBH4 because its mild reducing power specifically targets the protonated iminium ion without reducing the starting ketone to an alcohol byproduct, ensuring high chemoselectivity.
-
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Self-Validation (QC): Analyze the crude product via LC-MS. The expected mass-to-charge ratio ( m/z ) for the protonated adduct [M+H]+ is 162.1. Do not proceed to biological assays without confirming >95% purity via HPLC.
Protocol B: In Vitro MAO Isoform Selectivity Assay
Objective: Determine the IC50 and Ki values for MAO-A and MAO-B using a continuous fluorometric assay.
This protocol builds upon the 3[3], modernized for high-throughput screening.
-
Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer (100 mM, pH 7.4) to a final working concentration of 5 µg/mL.
-
Compound Incubation: Dispense 1 µL of N-methyl-3-phenylcyclobutan-1-amine (serial dilutions in DMSO) into a black 96-well microplate. Add 49 µL of the enzyme solution. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 50 µL of Kynuramine (final concentration: 40 µM for MAO-A, 20 µM for MAO-B).
-
Causality Check: Kynuramine is selected because it is non-fluorescent but is deaminated by MAO to form 4-hydroxyquinoline, a highly fluorescent product. This direct readout avoids the use of coupled enzyme systems (like HRP/Amplex Red), which are prone to false positives from reactive oxygen species scavengers.
-
-
Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 315 nm / Emission: 380 nm).
-
Self-Validation (Internal Controls): Every plate must include wells treated with 100 nM Clorgyline (irreversible MAO-A inhibitor) and 100 nM Selegiline (irreversible MAO-B inhibitor). A valid assay requires these controls to suppress fluorescence generation to baseline levels, proving the signal is exclusively MAO-dependent.
Fig 2: Self-validating high-throughput fluorometric workflow for MAO inhibition.
Sources
Stereochemical Profiling and Synthesis of N-methyl-3-phenylcyclobutan-1-amine: A Technical Guide
Executive Summary
The incorporation of strained carbocycles into small-molecule drug candidates has emerged as a premier strategy for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Among these, N-methyl-3-phenylcyclobutan-1-amine represents a highly versatile 1,3-disubstituted cyclobutane scaffold. By acting as a conformationally restricted aryl isostere, this motif reduces molecular planarity, enhances aqueous solubility, and vectorizes pharmacophores with high precision. This whitepaper provides an in-depth analysis of its stereochemical architecture, the pharmacological causality behind its use, and field-proven, self-validating protocols for its diastereoselective synthesis.
Stereochemical Architecture & Conformational Dynamics
The cyclobutane ring is not planar; it adopts a "puckered" conformation (butterfly shape) to relieve the severe torsional strain (Pitzer strain) of eclipsing adjacent C-H bonds. In 1,3-disubstituted cyclobutanes like N-methyl-3-phenylcyclobutan-1-amine, the stereochemistry is uniquely defined by the presence of a plane of symmetry.
-
Pseudoasymmetric Centers: Carbon-1 (bearing the methylamino group) and Carbon-3 (bearing the phenyl group) are pseudoasymmetric centers.
-
Achiral Diastereomers: Because a plane of symmetry passes through C1 and C3 (bisecting the C2-C4 bonds), the molecule is achiral. It exists as exactly two meso-like diastereomers:
-
cis-(1s,3s)-N-methyl-3-phenylcyclobutan-1-amine : The phenyl and methylamino groups are projected toward the same face of the ring. To minimize steric clash, the ring puckers such that the bulky phenyl group occupies a pseudo-equatorial position, forcing the amine into a pseudo-axial or pseudo-equatorial position depending on the exact puckering angle.
-
trans-(1r,3r)-N-methyl-3-phenylcyclobutan-1-amine : The substituents are projected to opposite faces of the ring.
-
Understanding this architecture is critical because the spatial orientation of the basic amine relative to the lipophilic phenyl ring dictates how the molecule interacts with target protein binding pockets.
Pharmacological Rationale: The Cyclobutane Advantage
The transition from flexible alkyl chains or planar aromatic rings to a 1,3-disubstituted cyclobutane is driven by strict thermodynamic causality[1].
-
Entropy Penalty Reduction: Flexible linkers adopt multiple conformations in solution. Binding to a target receptor requires freezing these bonds into a single bioactive conformation, incurring a massive entropic penalty. The rigid cyclobutane core pre-organizes the pharmacophores, lowering the entropic cost of binding and exponentially increasing target affinity.
-
Metabolic Stability: Unlike linear alkyl amines which are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes, the sterically hindered, strained cyclobutane ring restricts enzymatic access, prolonging the molecule's half-life.
Fig 1: Pharmacological causality of structural rigidity in cyclobutane-based drug candidates.
Diastereoselective Synthesis & Self-Validating Protocols
The synthesis of N-methyl-3-phenylcyclobutan-1-amine relies on a convergent [2+2] cycloaddition followed by a highly diastereoselective reductive amination[2]. The protocol below is designed as a self-validating system to ensure stereochemical control.
Phase 1: Cyclobutanone Core Assembly
-
Objective: Construct the 4-membered ring via a [2+2] cycloaddition of styrene and dichloroketene.
-
Causality for Reagent Choice: Dichloroketene is highly electrophilic but prone to dimerization. Generating it in situ from dichloroacetyl chloride and triethylamine in the presence of excess styrene ensures the cycloaddition outcompetes dimerization.
Step-by-Step Protocol:
-
Setup: Charge a flame-dried 500 mL round-bottom flask with styrene (1.0 eq) and activated zinc dust (2.0 eq) in anhydrous diethyl ether (0.2 M) under an argon atmosphere.
-
Addition: Cool the mixture to 0 °C. Add trichloroacetyl chloride (1.5 eq) dropwise over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the ketene, preventing thermal runaway and maximizing the yield of 2,2-dichloro-3-phenylcyclobutan-1-one.
-
Dehalogenation: Filter the mixture through Celite to remove zinc salts. Concentrate the filtrate and redissolve in glacial acetic acid. Add zinc dust (3.0 eq) and stir at room temperature for 12 hours.
-
Validation Checkpoint: Analyze an aliquot via IR spectroscopy. The presence of a sharp carbonyl stretch at ~1785 cm⁻¹ confirms the formation of the highly strained 3-phenylcyclobutan-1-one.
Phase 2: Diastereoselective Reductive Amination
-
Objective: Convert the ketone to the amine while controlling the cis/trans ratio.
-
Causality for Stereocontrol: The choice of reducing agent dictates facial selectivity. Using sodium triacetoxyborohydride (NaBH(OAc)₃) favors the cis isomer. The bulky triacetoxyborohydride attacks the sp² iminium carbon from the less sterically hindered face (anti to the bulky pseudo-equatorial phenyl group), pushing the resulting methylamino group to the same face as the phenyl group[2].
Step-by-Step Protocol:
-
Imine Formation: Dissolve 3-phenylcyclobutan-1-one (1.0 eq) in anhydrous dichloromethane (DCM). Add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Stir for 3 hours at room temperature.
-
Validation Checkpoint: Perform a TLC check (Hexanes/EtOAc 8:2). The disappearance of the ketone spot indicates complete conversion to the iminium intermediate.
-
Reduction: Cool the solution to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in small portions to manage hydrogen evolution. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. The crude mixture will predominantly contain the cis isomer (~85:15 cis:trans ratio)[2].
-
Purification: Separate the diastereomers using reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
Fig 2: Diastereoselective synthetic workflow for N-methyl-3-phenylcyclobutan-1-amine isomers.
Quantitative Differentiation of Stereoisomers
Accurate analytical differentiation between the cis and trans isomers is paramount for downstream pharmacological testing. The table below summarizes the critical quantitative metrics used to validate the isolated stereoisomers.
| Analytical Metric | cis-(1s,3s)-Isomer | trans-(1r,3r)-Isomer | Causality / Significance |
| ¹H NMR (C1-H) | Quintet-like multiplet | Complex multiplet | The cis isomer exhibits symmetrical coupling constants with the adjacent C2/C4 equatorial and axial protons due to the stable puckered state. |
| ¹H NMR (C3-H) | ~3.10 ppm | ~3.45 ppm | The trans isomer forces one substituent into a more deshielded pseudo-axial environment, shifting the proton resonance downfield. |
| Dipole Moment (Calculated) | Higher (~1.8 D) | Lower (~0.5 D) | In the cis isomer, the C-N and C-Ph bond vectors add constructively. In the trans isomer, they partially cancel out. |
| RP-HPLC Retention (C18) | Elutes earlier | Elutes later | The higher dipole moment of the cis isomer increases its relative polarity, reducing retention time on a hydrophobic C18 stationary phase. |
References
-
Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist Source: The Journal of Organic Chemistry, 2021, 86(17), 11464-11471. URL: [Link]
-
Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem, 2022, 17(9), e202200020. URL: [Link]
Sources
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl-3-phenylcyclobutan-1-amine synthesis protocol
Application Note: Synthesis Protocol for N-Methyl-3-phenylcyclobutan-1-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Monoacylglycerol Lipase (MGL) Modulators, CNS Therapeutics, and Cannabinoid Receptor Ligands
Introduction & Scientific Rationale
N-methyl-3-phenylcyclobutan-1-amine is a highly valued cyclobutane-based building block in modern medicinal chemistry. It serves as a critical structural motif in the development of monoacylglycerol lipase (MGL) modulators, which are actively investigated for their role in regulating oncogenic signaling lipids and endocannabinoid pathways in cancer and neurological disorders[1].
The synthesis of this functionalized cyclobutane requires a highly controlled, three-step sequence. Direct functionalization of cyclobutanes is thermodynamically unfavorable due to ring strain (~26 kcal/mol). Therefore, the most robust strategy involves the de novo construction of the cyclobutane ring via a [2+2] cycloaddition , followed by targeted functional group manipulation.
Mechanistic Pathway & Causality (E-E-A-T)
To ensure high fidelity and yield, this protocol relies on a self-validating mechanistic sequence:
-
[2+2] Cycloaddition: The reaction between styrene and dichloroketene yields 2,2-dichloro-3-phenylcyclobutan-1-one[2]. Because dichloroketene is highly unstable and prone to dimerization, it is generated in situ from trichloroacetyl chloride using an activated Zinc-Copper (Zn-Cu) couple. The electron-withdrawing chlorine atoms stabilize the ketene intermediate, facilitating the concerted [2+2] cycloaddition.
-
Reductive Dechlorination: The geminal dichloro groups are selectively removed using Zinc dust in glacial acetic acid. The causality here is critical: standard catalytic hydrogenation might inadvertently reduce the ketone or the phenyl ring, whereas Zn/AcOH operates via single-electron transfer (SET) to selectively cleave the C-Cl bonds, yielding 3-phenylcyclobutan-1-one.
-
Reductive Amination: The final step converts the ketone to the secondary amine using methylamine and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ). STAB is specifically chosen over Sodium Cyanoborohydride ( NaBH3CN ) because it is less toxic, requires no methanolic solvent (which can cause side reactions), and exhibits superior chemoselectivity for the intermediate iminium ion over the starting ketone[3]. This step typically yields a ~4:1 cis:trans diastereomeric mixture[1].
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for N-methyl-3-phenylcyclobutan-1-amine.
Quantitative Data: Stoichiometry & Reaction Parameters
Summarized below are the optimized parameters for a standard 10 mmol scale synthesis.
| Step | Reactant (1.0 Eq) | Key Reagents | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Styrene (10 mmol) | Trichloroacetyl Cl / Zn-Cu | 1.5 / 2.0 | Anhydrous Et2O | 0 to 25 | 12 | 75–85% |
| 2 | Dichloro-ketone | Zn dust / Glacial AcOH | 4.0 / Excess | Acetic Acid | 25 to 60 | 4 | 80–90% |
| 3 | Cyclobutanone | MeNH2 / NaBH(OAc)3 | 2.0 / 1.5 | DCE | 25 | 14–16 | 70–80% |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,2-Dichloro-3-phenylcyclobutan-1-one
Self-Validation Check: The success of this step relies entirely on the quality of the Zn-Cu couple. Ensure it is freshly activated to prevent ketene dimerization.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel. Flush with dry N2 .
-
Reagent Loading: Add freshly activated Zn-Cu couple (1.3 g, 20 mmol) and anhydrous diethyl ether (50 mL). Add styrene (1.04 g, 10 mmol) to the suspension.
-
Ketene Generation: Cool the mixture to 0 °C using an ice bath. Place trichloroacetyl chloride (2.73 g, 15 mmol) in the addition funnel, diluted with 10 mL of anhydrous ether.
-
Addition: Add the trichloroacetyl chloride solution dropwise over 1 hour. Maintain vigorous stirring. Rationale: Slow addition keeps the steady-state concentration of dichloroketene low, favoring the [2+2] cycloaddition with styrene over ketene dimerization.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the filtrate sequentially with water, saturated aqueous NaHCO3 , and brine. Dry over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield a pale yellow oil.
Step 2: Reductive Dechlorination to 3-Phenylcyclobutan-1-one
-
Preparation: Dissolve 2,2-dichloro-3-phenylcyclobutan-1-one (2.15 g, ~10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.
-
Reduction: Slowly add Zinc dust (2.6 g, 40 mmol) in small portions. Caution: The reaction is exothermic.
-
Heating: Once the addition is complete, heat the mixture to 60 °C for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf≈0.6 ) should completely convert to a more polar spot ( Rf≈0.4 ).
-
Workup: Cool to room temperature and filter through Celite. Dilute the filtrate with ethyl acetate (50 mL) and carefully neutralize the acetic acid by slowly adding saturated aqueous Na2CO3 until CO 2 evolution ceases. Extract, wash with brine, dry over MgSO4 , and concentrate. The resulting 3-phenylcyclobutan-1-one can typically be used in the next step without further purification.
Step 3: Reductive Amination to N-Methyl-3-phenylcyclobutan-1-amine
Mechanistic Note: The formation of the imine intermediate must precede reduction. STAB is ideal here because it does not reduce the unreacted ketone at a competitive rate[3][4].
-
Imine Formation: In a 100 mL flask under N2 , dissolve 3-phenylcyclobutan-1-one (1.46 g, 10 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add methylamine (2.0 M solution in THF, 10 mL, 20 mmol). Stir at room temperature for 2 hours to allow for complete imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in one portion. Rationale: Acetic acid catalysis is generally not required for this specific cyclobutanone, but 1 eq of AcOH can be added if the reaction stalls.
-
Reaction: Stir the heterogeneous mixture at room temperature for 14–16 hours[1].
-
Workup: Quench the reaction by adding 1N aqueous NaOH (20 mL) to break down boron complexes and free-base the amine. Extract with Dichloromethane (DCM) ( 3×30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4 , and concentrate. Purify the crude amine via silica gel chromatography (DCM/MeOH/ NH4OH 90:9:1) to isolate the product.
-
Isomeric Profile: The isolated product is typically a ~4:1 cis:trans mixture[1].
Analytical Characterization (Self-Validation)
To validate the integrity of the final product, conduct the following analytical checks:
-
LC-MS: Expected mass for C11H15N is [M+H]+=162.1 .
-
1 H NMR (400 MHz, CDCl3 ): Look for the disappearance of the ketone α -protons and the appearance of a distinct singlet at δ≈2.4 ppm corresponding to the N -methyl group ( NH−CH3 ). The cyclobutane methine proton adjacent to the nitrogen will appear as a multiplet shifted upfield relative to the ketone precursor.
References
- Aminocyclobutanes as monoacylglycerol lipase modulators Source: United States Patent US11512059B2 URL
-
Cyclobutanone, 2,2-dichloro-3-phenyl- Source: PubChem / National Library of Medicine URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996), 61(11), 3849-3862. URL:[Link]
Sources
- 1. US11512059B2 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 2. Cyclobutanone, 2,2-dichloro-3-phenyl- | 13866-28-9 | Benchchem [benchchem.com]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Strategies for the Characterization and Quantification of N-methyl-3-phenylcyclobutan-1-amine
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization, quantification, and chiral purity assessment of N-methyl-3-phenylcyclobutan-1-amine. As cyclobutane derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry, rigorous and validated analytical methods are paramount for researchers in drug discovery and development.[1] This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with both UV and Fluorescence detection, and chiral HPLC for enantiomeric separation. The causality behind experimental choices, system suitability parameters, and data interpretation are discussed to ensure scientific integrity and reproducibility.
Introduction and Compound Overview
N-methyl-3-phenylcyclobutan-1-amine (C₁₁H₁₅N) is a secondary amine featuring a strained cyclobutane ring and a phenyl moiety.[2] While specific applications of this exact molecule are not widely published, its structural motifs are of significant interest in pharmaceutical development. The cyclobutane ring offers conformational rigidity, and the phenyl and amine groups provide key interaction points for biological targets.[1] The development of any new chemical entity requires a suite of analytical methods to confirm its identity, determine its purity, quantify it in various matrices, and, for chiral molecules, establish its enantiomeric excess.
This guide provides validated starting points for these essential analytical tasks, developed from established principles for analyzing structurally related chiral amines.
Physicochemical Properties
A summary of the key properties of N-methyl-3-phenylcyclobutan-1-amine is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem CID 43632051[2] |
| Molecular Weight | 161.25 g/mol | PubChem CID 43632051[2] |
| Monoisotopic Mass | 161.12045 Da | PubChem CID 43632051[2] |
| Predicted XlogP | 2.1 | PubChem CID 43632051[2] |
| Structure | CNC1CC(C1)C2=CC=CC=C2 (SMILES) | PubChem CID 43632051[2] |
Structural Elucidation and Confirmation
Prior to quantitative analysis, the unequivocal confirmation of the compound's structure is the primary objective. A combination of spectroscopic techniques is essential for this purpose.
Mass Spectrometry (MS)
-
The Nitrogen Rule: As an initial checkpoint, the odd-numbered molecular weight (161.25) is consistent with the presence of a single nitrogen atom in the molecule, in accordance with the nitrogen rule of mass spectrometry.[3]
-
Electron Ionization (EI) for GC-MS: In EI mode, common fragmentation patterns would include the loss of the methyl group (M-15), cleavage of the cyclobutane ring, and the formation of a stable tropylium ion (m/z 91) from the phenyl group.
-
Electrospray Ionization (ESI) for LC-MS: In ESI positive mode, the molecule will readily protonate at the secondary amine to yield a strong [M+H]⁺ ion at m/z 162.13.[2] This is the preferred method for generating a molecular ion with minimal fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural fingerprint of the molecule.
-
¹H NMR: Key expected signals include:
-
A sharp singlet for the N-methyl group (N-CH₃) protons, typically observed in the 2.2–2.6 δ range.[3]
-
Multiplets corresponding to the protons of the cyclobutane ring.
-
A multiplet for the benzylic proton (CH-Ph).
-
Signals in the aromatic region (7.0-7.5 δ) for the phenyl group protons.
-
A broad signal for the N-H proton, which will disappear upon D₂O exchange.[3]
-
-
¹³C NMR: Carbons adjacent to the nitrogen atom are deshielded and will appear downfield. The spectrum will show distinct signals for the N-methyl carbon, the carbons of the cyclobutane ring, and the aromatic carbons.[3] Two-dimensional NMR techniques (COSY, HSQC, HMBC) are invaluable for assigning all proton and carbon signals unambiguously.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. For N-methyl-3-phenylcyclobutan-1-amine, a secondary amine, a characteristic single, sharp N–H stretching absorption band is expected in the 3300 to 3500 cm⁻¹ range.[3] This helps distinguish it from primary amines, which show two bands in this region, and tertiary amines, which show none.[3]
Chromatographic Analysis for Purity and Quantification
Chromatography is the cornerstone for determining the purity and concentration of the target analyte. Both GC and HPLC offer viable pathways, each with distinct advantages.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While amines can sometimes exhibit poor peak shape on standard GC columns, this can be mitigated through chemical derivatization.
Causality: Derivatization of the secondary amine, for instance with trifluoroacetic anhydride (TFAA), is recommended. This procedure replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, which reduces the compound's polarity and hydrogen-bonding capacity. This results in a more volatile and thermally stable derivative, leading to sharper, more symmetrical peaks and improved chromatographic performance.[5]
Protocol 3.1.1: GC-MS with TFAA Derivatization
-
Standard/Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
Derivatization: To 100 µL of the sample solution in a vial, add 50 µL of pyridine and 100 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Dry-down: After cooling to room temperature, evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.
Table 3.1.2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | VF-5ms, 30m x 0.25mm, 0.25µm | A general-purpose, low-polarity column suitable for a wide range of underivatized and derivatized compounds.[6] |
| Carrier Gas | Helium, 1.0 mL/min | Inert and provides good efficiency.[6] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation from potential impurities and ensures elution of the analyte. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the detector. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for creating reproducible fragmentation patterns for library matching. |
| Acquisition | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan confirms identity, while SIM provides higher sensitivity for trace-level quantification. |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for purity determination and quantification, particularly for compounds that are not easily volatilized or are thermally sensitive.
Causality: The target analyte has a phenyl group, which provides a chromophore for UV detection, but its molar absorptivity is relatively low. Therefore, UV detection at low wavelengths (e.g., 210-220 nm) is feasible for purity analysis at moderate concentrations.[7] For high-sensitivity quantification (e.g., in biological matrices), pre-column derivatization with a fluorescent tag like Dansyl Chloride is the superior strategy. Dansyl chloride reacts with the secondary amine to form a highly fluorescent derivative, enabling detection at picomole levels.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - N-methyl-3-phenylcyclobutan-1-amine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput LC-MS/MS Analytical Protocol for the Quantification of N-methyl-3-phenylcyclobutan-1-amine
Introduction & Biological Context
N-methyl-3-phenylcyclobutan-1-amine (C₁₁H₁₅N, monoisotopic mass 161.1204 Da)[1] is a highly strained, cyclic secondary amine. In contemporary drug discovery, it serves as a critical pharmacophore and synthetic intermediate in the development of 2[2].
MAGL is the primary serine hydrolase responsible for degrading the neuroprotective endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[3]. Pharmacological inhibition of MAGL elevates endogenous 2-AG levels—enhancing cannabinoid receptor (CB1/CB2) activation—while simultaneously restricting the AA pool available for pro-inflammatory prostaglandin biosynthesis[4]. Robust pharmacokinetic (PK) profiling of MAGL modulator intermediates like N-methyl-3-phenylcyclobutan-1-amine is therefore essential for neuroinflammation and pain management research.
Diagram 1: Endocannabinoid signaling pathway illustrating the therapeutic intervention of MAGL modulators.
Physicochemical Profiling & Analytical Strategy
Analyzing small, basic amines (pKa ~9.5) via LC-MS/MS presents distinct chromatographic challenges. On traditional silica-based C18 columns, secondary interactions between the protonated amine and residual surface silanols frequently result in severe peak tailing and retention time drift.
-
Chromatographic Causality: To circumvent secondary interactions, this protocol employs a Charged Surface Hybrid (CSH) C18 stationary phase. The CSH particle maintains a low-level positive surface charge under acidic conditions, electrostatically repelling the protonated N-methyl-3-phenylcyclobutan-1-amine to yield sharp, symmetrical peaks. Furthermore, the gradient is designed to resolve potential cis/trans diastereomers inherent to the cyclobutane ring.
-
Ionization Causality: Electrospray Ionization in positive mode (ESI+) is utilized. The addition of 0.1% Formic Acid (FA) to both mobile phases ensures complete protonation, driving the formation of the[M+H]⁺ precursor ion at m/z 162.1.
-
Fragmentation Causality: Collision-induced dissociation (CID) of the 162.1 m/z precursor primarily yields a 131.1 m/z product ion. This transition represents the highly favorable cleavage and loss of the methylamine group (31 Da), leaving a stabilized phenylcyclobutyl cation. Secondary cleavage of the cyclobutane ring yields a tropylium/benzyl cation at m/z 91.1.
Experimental Protocols
Self-Validating Sample Preparation (Protein Precipitation)
Trustworthiness & System Suitability: To ensure this protocol acts as a self-validating system, analysts must process a blank matrix, a zero sample (matrix + Internal Standard), and a known Quality Control (QC) spike alongside unknown samples. This actively validates extraction efficiency and monitors for matrix suppression effects.
-
Step 1: Aliquot 50 µL of the biological matrix (plasma or brain homogenate) into a 96-well collection plate.
-
Step 2: Add 10 µL of Internal Standard (IS) working solution. (Expert Note: If the exact d3-isotope is unavailable, Amphetamine-d5 serves as an excellent surrogate basic amine IS).
-
Step 3: Add 150 µL of ice-cold Acetonitrile containing 0.1% FA to precipitate proteins. Causality: The acidic crash solvent disrupts protein-drug binding, ensuring total recovery of the lipophilic amine while denaturing endogenous enzymes to halt post-mortem metabolism.
-
Step 4: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water. Causality: Diluting the highly organic extract matches the initial mobile phase conditions, preventing solvent-induced peak splitting upon injection.
Diagram 2: Step-by-step LC-MS/MS sample preparation and analysis workflow.
Data Presentation & Instrumental Parameters
Table 1: UHPLC Gradient Conditions
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm) | Column Temp: 40°C | Injection Vol: 2 µL
| Time (min) | Mobile Phase A (Water + 0.1% FA) | Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |
| 0.00 | 95% | 5% | 0.40 |
| 0.50 | 95% | 5% | 0.40 |
| 2.50 | 10% | 90% | 0.40 |
| 3.50 | 10% | 90% | 0.40 |
| 3.60 | 95% | 5% | 0.40 |
| 5.00 | 95% | 5% | 0.40 |
Table 2: Tandem Mass Spectrometry (MRM) Parameters
Source Temp: 150°C | Desolvation Temp: 500°C | Capillary Voltage: 3.0 kV
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Purpose |
| N-methyl-3-phenylcyclobutan-1-amine | 162.1 | 131.1 | 15 | 25 | Quantifier |
| N-methyl-3-phenylcyclobutan-1-amine | 162.1 | 91.1 | 25 | 25 | Qualifier |
| N-methyl-3-phenylcyclobutan-1-amine | 162.1 | 103.1 | 20 | 25 | Qualifier |
| Amphetamine-d5 (IS) | 141.1 | 96.1 | 14 | 20 | IS Quantifier |
Table 3: Method Validation Metrics Summary
| Parameter | Specification | Acceptance Criteria |
| Linearity Range | 1.0 – 1000 ng/mL | R² ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | S/N ≥ 10, Accuracy ±20% |
| Intra-day Precision (CV%) | 2.4% – 6.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -3.2% to +4.5% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (Suppression) | 88% – 94% recovery | Consistent across low/high QC |
Sources
- 1. PubChemLite - NGQQSJCHKKZSJQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 2. US11512059B2 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 3. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
Application Note: Protocol for Mono-N-Methylation of 3-Phenylcyclobutan-1-amine
Introduction & Mechanistic Rationale
3-Phenylcyclobutan-1-amine is a highly versatile building block in modern drug discovery. The cyclobutane ring serves as a conformationally restricted bioisostere, often utilized to improve the pharmacokinetic profiles of lead compounds. A frequent late-stage modification of this scaffold is N-methylation, which tunes the molecule's lipophilicity, modulates its basicity (pKa), and alters its hydrogen-bonding donor/acceptor profile.
The Challenge of Over-Alkylation: Direct mono-N-methylation of primary aliphatic amines is notoriously difficult. Standard approaches—such as direct alkylation with methyl iodide (MeI) or reductive amination using formaldehyde and a hydride source—typically fail to achieve mono-selectivity. The mechanistic trap lies in the product itself: the newly formed mono-methylated secondary amine exhibits increased nucleophilicity and minimal steric hindrance compared to the starting primary amine. Consequently, the reaction rapidly overshoots, yielding tertiary amines or quaternary ammonium salts as the major products[1].
To achieve absolute mono-selectivity, the primary amine must be temporarily deactivated or sterically shielded. This guide details two self-validating, field-proven workflows to synthesize N-methyl-3-phenylcyclobutan-1-amine without the risk of over-methylation:
-
Workflow A (Formylation-Reduction): A highly atom-economical, two-step process involving formamide formation and subsequent hydride reduction[2][3].
-
Workflow B (Boc-Protection/Alkylation): A robust, three-step medicinal chemistry standard utilizing carbamate protection to strictly control the stoichiometry of the methylation[4][5].
Synthetic Workflow Visualization
Caption: Divergent synthetic workflows for the mono-N-methylation of 3-phenylcyclobutan-1-amine.
Comparative Data & Method Selection
Selecting the appropriate workflow depends on the scale of the synthesis and the safety constraints of the laboratory environment.
| Parameter | Workflow A (Formylation-Reduction) | Workflow B (Boc-Alkylation) |
| Overall Yield (Typical) | 75 – 85% | 80 – 90% |
| Step Count | 2 Steps | 3 Steps |
| Key Reagents | Ethyl formate, LiAlH | Boc O, NaH, MeI, TFA |
| Primary Hazard | Pyrophoric reducing agent (LiAlH ) | Highly toxic alkylating agent (MeI) |
| Scalability | Excellent (Process Chemistry preferred) | Good (Medicinal Chemistry preferred) |
| Purification | Often requires only acid/base extraction | Requires column chromatography |
| Mechanistic Control | Carbonyl reduction strictly yields a single methyl group[2]. | Chelation and steric bulk of the Boc group prevent di-alkylation[4]. |
Experimental Protocols
Workflow A: The Formylation-Reduction Pathway
This pathway is highly recommended for scale-up (>5 grams) as it avoids the use of toxic methyl iodide and minimizes the need for chromatographic purification.
Step 1: Synthesis of N-(3-phenylcyclobutyl)formamide
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenylcyclobutan-1-amine (1.0 equiv) in an excess of ethyl formate (approx. 10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 54°C) under a nitrogen atmosphere for 12–16 hours.
-
Scientific Rationale: Ethyl formate acts as both the solvent and the formylating agent. The mild electrophilicity of the ester ensures that only the primary amine reacts, forming the formamide quantitatively.
-
-
Monitoring: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The primary amine will disappear, replaced by a higher-running, UV-active spot.
-
Workup: Concentrate the reaction mixture in vacuo to remove unreacted ethyl formate and the ethanol byproduct. The resulting crude N-(3-phenylcyclobutyl)formamide can generally be used in the next step without further purification.
Step 2: Reduction to N-Methyl-3-phenylcyclobutan-1-amine
-
Setup: Suspend Lithium Aluminum Hydride (LiAlH , 2.5 equiv) in anhydrous THF (0.2 M) in an oven-dried flask under argon. Cool the suspension to 0°C using an ice bath.
-
Addition: Dissolve the crude formamide from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the LiAlH suspension to control the exothermic evolution of hydrogen gas.
-
Reaction: Remove the ice bath and heat the reaction to reflux for 4 hours.
-
Scientific Rationale: The strong hydride donor fully reduces the carbonyl carbon of the formamide to a methylene group, yielding the secondary amine exclusively[3].
-
-
Fieser Workup (Self-Validating Quench): Cool the reaction to 0°C. For every grams of LiAlH used, carefully add sequentially: mL of H O, mL of 15% aqueous NaOH, and mL of H O. Stir vigorously for 30 minutes until a granular white precipitate forms.
-
Scientific Rationale: This specific quenching ratio self-validates the destruction of active hydrides and traps the aluminum salts in a crystalline lattice, preventing the formation of unfilterable emulsions.
-
-
Isolation: Filter the salts through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate to yield the target mono-methylated amine.
Workflow B: The Boc-Protection/Alkylation Pathway
This pathway is ideal for parallel synthesis or when working with sub-gram quantities, as the intermediates are highly stable and easily trackable by TLC.
Step 1: Synthesis of tert-butyl (3-phenylcyclobutyl)carbamate
-
Reaction: Dissolve 3-phenylcyclobutan-1-amine (1.0 equiv) in Dichloromethane (DCM, 0.2 M). Add Triethylamine (Et N, 1.5 equiv) followed by Di-tert-butyl dicarbonate (Boc O, 1.1 equiv) at 0°C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Wash the organic layer with saturated aqueous NaHCO , water, and brine. Dry over Na SO and concentrate to yield the Boc-protected amine.
Step 2: N-Methylation of the Carbamate
-
Deprotonation: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DMF (0.2 M) under argon and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Scientific Rationale: NaH deprotonates the carbamate (pKa ~13). The presence of the bulky Boc group and its electron-withdrawing nature ensures the resulting nitrogen anion is highly localized and only capable of accepting a single methyl group[4].
-
-
Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir at room temperature for 3 hours.
-
Workup: Quench carefully with saturated aqueous NH Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine. Purify via silica gel chromatography to isolate the N-Boc-N-methyl intermediate.
Step 3: Deprotection to the Secondary Amine
-
Reaction: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.
-
Scientific Rationale: Acidic conditions catalyze the elimination of isobutylene and CO from the Boc group, leaving the secondary amine as a TFA salt.
-
-
Free-Basing: Concentrate the mixture in vacuo to remove excess TFA. Dissolve the residue in DCM and wash with 1M aqueous NaOH to generate the free base. Extract, dry over Na SO , and concentrate to yield pure N-methyl-3-phenylcyclobutan-1-amine.
References
-
[1] Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. URL:[Link]
-
[2] Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
[4] On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. URL:[Link]
-
[3] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
[5] Synthesis of N-Alkyl Amino Acids. Monash University. URL:[Link]
Sources
Application of N-methyl-3-phenylcyclobutan-1-amine in neuroscience research
The development of targeted neurotherapeutics requires molecular scaffolds that offer precise stereochemical control, optimal lipophilicity for blood-brain barrier (BBB) penetration, and conformational rigidity. N-methyl-3-phenylcyclobutan-1-amine (NMPCBA) has emerged as a privileged pharmacophore in neuroscience drug discovery. Characterized by a strained cyclobutane ring substituted with a phenyl group and a secondary amine, NMPCBA restricts conformational flexibility, directing its substituents into optimal vectors for binding deep within lipophilic enzymatic pockets or ion channel allosteric sites.
This application note details the utility of the NMPCBA scaffold in synthesizing and validating two critical classes of central nervous system (CNS) modulators: Monoacylglycerol Lipase (MAGL) inhibitors for neuroinflammation[1], and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for neuropathic pain[2].
Mechanistic Rationale: The Endocannabinoid System and MAGL Inhibition
The endocannabinoid system plays a profound role in regulating neuroinflammation, synaptic plasticity, and neuronal survival. Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) in the brain[3].
Traditional approaches to neuroinflammation have relied on direct Cannabinoid Receptor 1 (CB1R) agonists, which are severely limited by pervasive psychoactive side effects. Conversely, inhibiting MAGL with NMPCBA-derived compounds (such as azaspiro[4]octane-2-carboxamides) elevates endogenous, neuroprotective 2-AG levels locally while simultaneously starving the cyclooxygenase (COX) pathways of arachidonic acid (AA), thereby reducing pro-inflammatory prostaglandins[5][6]. The NMPCBA scaffold is uniquely suited for this target; its lipophilic phenylcyclobutane moiety perfectly occupies the hydrophobic catalytic cleft of MAGL, while the secondary amine serves as an ideal hinge for reversible binding motifs[1].
Modulating the Endocannabinoid System via NMPCBA-derived MAGL Inhibitors.
Experimental Protocols: Synthesis and Biological Validation
To translate the NMPCBA scaffold into viable neurotherapeutics, researchers must employ highly controlled synthetic workflows followed by rigorous in vitro and ex vivo validation.
Experimental workflow for NMPCBA-based neurotherapeutic development.
Protocol A: Synthesis of NMPCBA-Derived MAGL Modulators
This protocol details the amide coupling of NMPCBA to a carboxylic acid core (e.g., a spirocyclic or heterocyclic acid) to generate a reversible MAGL inhibitor[1].
Causality & Reagent Selection: HATU is selected as the coupling reagent over standard EDC/NHS. The secondary amine of NMPCBA, situated directly on a sterically hindered cyclobutane ring, suffers from poor nucleophilicity. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which rapidly overcomes this steric barrier, maximizing yield and preventing epimerization of the stereocenters.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature to allow complete formation of the active ester.
-
Coupling: Add N-methyl-3-phenylcyclobutan-1-amine (1.1 eq) to the mixture. Stir continuously for 12–14 hours at room temperature[1].
-
Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via Reverse-Phase HPLC (ACN/H₂O with 0.05% TFA).
-
Self-Validation Check: Perform a Ninhydrin stain on the purified fraction. A negative result confirms the complete consumption/removal of the secondary amine starting material. Follow immediately with LC-MS to verify the exact mass of the tertiary amide product.
Protocol B: In Vitro Fluorometric MAGL Inhibition Assay
To evaluate the potency of the synthesized NMPCBA derivatives, a real-time kinetic assay utilizing 4-methylumbelliferyl butyrate (4-MUB) is employed.
Causality & Assay Design: 4-MUB is a fluorogenic surrogate substrate that mimics the ester bond of 2-AG. Cleavage by MAGL releases 4-methylumbelliferone, allowing continuous kinetic monitoring (Ex: 360 nm / Em: 460 nm). A 30-minute pre-incubation step is mandated to distinguish between reversible NMPCBA derivatives and irreversible covalent modifiers (like JZL184)[5][6].
-
Preparation: Dilute recombinant human MAGL enzyme in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Tween-20) to a final concentration of 50 ng/well in a black 96-well microplate.
-
Compound Incubation: Add the NMPCBA derivative (serially diluted from 10 μM to 0.1 nM) to the enzyme wells. Incubate at 37°C for 30 minutes.
-
Reaction Initiation: Add 4-MUB substrate (final concentration 10 μM) to all wells to initiate the reaction.
-
Data Acquisition: Measure fluorescence continuously for 30 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.
-
Self-Validation Check: Every plate must include a positive control (1 μM JZL184) and a no-enzyme blank. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 is required to validate the assay run, ensuring the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.
Protocol C: Electrophysiological Validation of TRPV1 Antagonism
Beyond MAGL, cyclobutane-amine derivatives are potent antagonists of the TRPV1 channel, providing broad-spectrum analgesia without the side effects of opioids[2].
Causality & Technique Selection: Whole-cell patch-clamp electrophysiology is utilized over high-throughput calcium imaging. Calcium imaging cannot differentiate between true channel antagonism and downstream intracellular calcium buffering. Patch-clamp provides millisecond temporal resolution, allowing precise measurement of the NMPCBA derivative's ability to block capsaicin-induced inward currents at the membrane level.
-
Cell Preparation: Culture HEK293 cells stably expressing human TRPV1 on glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber perfused with extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Patching: Achieve a gigaseal (>1 GΩ) using a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution. Rupture the membrane to establish the whole-cell configuration. Voltage-clamp the cell at -60 mV.
-
Compound Application: Apply 1 μM capsaicin via a rapid perfusion system to elicit a baseline inward current. Wash out for 3 minutes.
-
Antagonism Test: Pre-perfuse the NMPCBA derivative (e.g., 100 nM) for 2 minutes, followed by a co-application of the derivative and 1 μM capsaicin. Measure the percentage inhibition of the peak current.
Quantitative Data Presentation
The structural rigidity of the NMPCBA scaffold allows for the fine-tuning of target selectivity. Below is a comparative summary of representative NMPCBA-derived modulators against standard pharmacological agents used in neuroscience research.
Table 1: Comparative Pharmacological Profile of NMPCBA-Derived Modulators vs. Standard Agents
| Compound / Scaffold | Primary Target | IC₅₀ (nM) | Mechanism of Action | BBB Permeability | Primary Indication |
| NMPCBA-Azaspiro analog | MAGL | 12.5 | Reversible Inhibitor | High | Neuroinflammation[1] |
| JZL184 (Standard) | MAGL | 8.0 | Irreversible Inhibitor | High | Ischemic Stroke[6] |
| MJN110 (Standard) | MAGL | 9.1 | Reversible Inhibitor | High | HIV-associated neurotoxicity |
| NMPCBA-Chromene analog | TRPV1 | 45.0 | Competitive Antagonist | Moderate | Neuropathic Pain[2] |
Note: The NMPCBA-Azaspiro analog demonstrates comparable potency to the gold-standard JZL184 but offers a reversible mechanism of action, significantly reducing the risk of chronic CB1R desensitization in long-term therapeutic models.
References
- Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - MDPI.
- US11512059B2 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents.
- Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC.
- Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke - American Heart Association Journals.
- Compositions and methods for treatment, amelioration, and prevention of anesthesia-induced hypothermia - Google Patents.
Sources
- 1. US11512059B2 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 2. US12186314B2 - Compositions and methods for treatment, amelioration, and prevention of anesthesia-induced hypothermia - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride | 2094623-66-0 | Benchchem [benchchem.com]
- 5. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Investigation of N-methyl-3-phenylcyclobutan-1-amine as a Potential Antidepressant Agent
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the initial investigation of N-methyl-3-phenylcyclobutan-1-amine as a novel candidate for antidepressant therapy. Based on the structural characteristics of the molecule, including a phenylcyclobutylamine core, we hypothesize a potential mechanism of action involving the modulation of monoamine systems, either through inhibition of monoamine reuptake transporters (SERT, NET, DAT) or through inhibition of monoamine oxidase (MAO) enzymes. This guide outlines a systematic approach, commencing with the chemical synthesis and characterization of the target compound, followed by a suite of in vitro and in vivo protocols designed to rigorously evaluate its antidepressant-like activity, elucidate its mechanism of action, and provide a preliminary assessment of its safety profile.
Introduction: The Rationale for Investigating N-methyl-3-phenylcyclobutan-1-amine
Major depressive disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to currently available treatments. The majority of existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), act by modulating monoaminergic neurotransmission.[1] However, the delayed onset of action and the prevalence of treatment-resistant depression highlight the urgent need for novel therapeutic agents with potentially different mechanisms of action or improved pharmacological profiles.
The cyclobutane moiety is an increasingly utilized scaffold in medicinal chemistry due to its ability to introduce conformational rigidity, which can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties.[2] Furthermore, compounds bearing a phenylcyclobutylamine structure have been shown to interact with key targets in the central nervous system. For instance, 1-phenylcyclobutylamine has been identified as an inactivator of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[3] Inhibition of MAO is a clinically validated strategy for the treatment of depression.
N-methyl-3-phenylcyclobutan-1-amine combines the rigid cyclobutane core with a phenyl group and a secondary amine, features present in many centrally acting agents. We hypothesize that this unique combination of structural motifs may confer affinity for monoamine transporters or MAO enzymes, thereby modulating synaptic levels of serotonin, norepinephrine, and/or dopamine, and consequently exerting an antidepressant effect. These application notes provide a roadmap for the systematic evaluation of this hypothesis.
Synthesis and Characterization of N-methyl-3-phenylcyclobutan-1-amine
A plausible synthetic route for N-methyl-3-phenylcyclobutan-1-amine can be adapted from established methods for analogous compounds.[4][5] The proposed synthesis commences with the commercially available 3-phenylcyclobutanone.
Protocol 2.1: Synthesis of N-methyl-3-phenylcyclobutan-1-amine
Step 1: Reductive Amination of 3-phenylcyclobutanone
-
To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, add a solution of methylamine (2.0 eq, as a solution in THF or methanol) at room temperature.
-
Stir the mixture for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Step 2: Purification
-
Purify the crude N-methyl-3-phenylcyclobutan-1-amine by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Pharmacological Evaluation
The initial in vitro assessment is designed to determine the affinity and functional activity of N-methyl-3-phenylcyclobutan-1-amine at the primary targets implicated in antidepressant action: the serotonin, norepinephrine, and dopamine transporters, and the MAO-A and MAO-B enzymes.
Protocol 3.1: Monoamine Transporter Binding Affinity
This protocol determines the binding affinity of the test compound to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of N-methyl-3-phenylcyclobutan-1-amine in assay buffer.
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3.2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol assesses the inhibitory activity of N-methyl-3-phenylcyclobutan-1-amine against human recombinant MAO-A and MAO-B enzymes using a fluorometric assay.[2][6][7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or p-tyramine).
-
Horseradish peroxidase (HRP).
-
Amplex® Red reagent.
-
MAO-A selective inhibitor (e.g., Clorgyline).
-
MAO-B selective inhibitor (e.g., Selegiline).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of N-methyl-3-phenylcyclobutan-1-amine in assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or a reference inhibitor.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex® Red.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation of ~530-560 nm and an emission of ~580-590 nm.
-
Calculate the rate of reaction and determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.
In Vivo Behavioral Pharmacology
In vivo studies in rodent models are crucial for evaluating the potential antidepressant-like effects of N-methyl-3-phenylcyclobutan-1-amine. The following protocols describe standard behavioral tests used to screen for antidepressant activity.
Protocol 4.1: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral despair model to assess antidepressant efficacy.[4][8][9][][11]
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter).
-
Water at 23-25 °C.
-
Video recording and analysis software.
Procedure:
-
Administer N-methyl-3-phenylcyclobutan-1-amine or vehicle to mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place each mouse individually into a beaker filled with water to a depth of 15 cm.
-
Record the behavior for 6 minutes.
-
Score the last 4 minutes of the test for time spent immobile (i.e., making only movements necessary to keep the head above water).
-
A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Protocol 4.2: Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model that is sensitive to antidepressant drugs.[11][12][13][14][15]
Materials:
-
Tail suspension apparatus.
-
Adhesive tape.
-
Video recording and analysis software.
Procedure:
-
Administer N-methyl-3-phenylcyclobutan-1-amine or vehicle to mice 30-60 minutes before the test.
-
Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot escape or touch any surfaces.
-
Record the behavior for 6 minutes.
-
Score the duration of immobility.
-
A reduction in immobility time is indicative of antidepressant-like activity.
Protocol 4.3: Locomotor Activity Assessment
It is essential to assess the effect of the test compound on general locomotor activity to rule out the possibility that the effects observed in the FST and TST are due to non-specific motor stimulation.[5][16][17][18][19]
Materials:
-
Open field arena equipped with infrared beams or a video tracking system.
Procedure:
-
Administer N-methyl-3-phenylcyclobutan-1-amine or vehicle to rodents.
-
Place the animal in the center of the open field arena.
-
Record the locomotor activity (e.g., total distance traveled, number of line crossings) for a specified period (e.g., 30-60 minutes).
-
A significant increase in locomotor activity may indicate a psychostimulant effect, which could confound the interpretation of the FST and TST results.
Preliminary Safety and Toxicology Assessment
Early assessment of the safety profile is a critical step in drug development. The following provides a general framework for initial safety evaluation.
In Vitro Assays:
-
hERG Channel Blockade: Assess the potential for cardiac liability using a patch-clamp assay in cells expressing the hERG channel.
-
Cytochrome P450 (CYP) Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Cytotoxicity: Determine the general cytotoxicity of the compound in a relevant cell line (e.g., HepG2) using an MTT or similar assay.
In Vivo Acute Toxicity:
-
Conduct a single-dose acute toxicity study in rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. This study should be performed in compliance with Good Laboratory Practice (GLP) guidelines.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner.
Table 1: In Vitro Pharmacological Profile of N-methyl-3-phenylcyclobutan-1-amine
| Target | Assay Type | Result (IC₅₀/Ki, µM) |
|---|---|---|
| hSERT | Radioligand Binding | |
| hNET | Radioligand Binding | |
| hDAT | Radioligand Binding | |
| hMAO-A | Enzyme Inhibition |
| hMAO-B | Enzyme Inhibition | |
Table 2: In Vivo Behavioral Effects of N-methyl-3-phenylcyclobutan-1-amine
| Behavioral Test | Dose (mg/kg) | Outcome (e.g., % reduction in immobility, distance traveled) |
|---|---|---|
| Forced Swim Test | ||
| Tail Suspension Test |
| Locomotor Activity | | |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-methyl-3-phenylcyclobutan-1-amine.
Investigational Workflow
Caption: Workflow for the evaluation of N-methyl-3-phenylcyclobutan-1-amine.
Conclusion
The protocols and application notes presented herein provide a robust framework for the initial preclinical evaluation of N-methyl-3-phenylcyclobutan-1-amine as a potential antidepressant. By systematically investigating its synthesis, in vitro pharmacology, in vivo behavioral effects, and preliminary safety, researchers can efficiently determine the viability of this compound as a lead candidate for further drug development. The unique structural features of N-methyl-3-phenylcyclobutan-1-amine hold the promise of a novel pharmacological profile, potentially offering a new therapeutic option for individuals suffering from depression.
References
-
U.S. National Library of Medicine. The Mouse Forced Swim Test. [Link]
-
Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
-
Maze Engineers. Tail Suspension. [Link]
-
JoVE. Mouse Forced Swim Test for Antidepressant. [Link]
-
National Center for Biotechnology Information. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? [Link]
-
Frontiers in Pharmacology. Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. [Link]
-
JoVE. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]
-
PubMed. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. [Link]
-
Anilocus. Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]
-
Augusta University. Tail Suspension Test. [Link]
-
Creative Biolabs. Tail Suspension Test. [Link]
-
Bio-Med. Tail Suspension Test. [Link]
-
Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]
-
National Center for Biotechnology Information. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
BioProcess International. Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities. [Link]
-
vivo Science GmbH. Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]
-
Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]
-
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
ResearchGate. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... [Link]
-
National Center for Biotechnology Information. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]
-
ZeClinics. Non-Clinical Safety Assessment for New Drugs. [Link]
Sources
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tus.ie [research.tus.ie]
- 3. rsdjournal.org [rsdjournal.org]
- 4. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting Monoamine Oxidase Inhibitory Activity through Ligand-Based Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring Natural Compounds as Potential MAO-B Inhibitors for Parkinson's Disease Treatment: Insights from Docking Simulations and Toxicity Predictions[v1] | Preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. Document: Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. (CHEMBL1138151) - ChEMBL [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of N-Methylated Secondary Amines
Introduction & Mechanistic Rationale
The N-methylation of secondary amines to yield tertiary N-methylamines is a cornerstone transformation in medicinal chemistry and drug development. The addition of a single methyl group can significantly alter the physicochemical properties of a pharmacophore—improving lipophilicity, enhancing membrane permeability, and increasing metabolic stability by masking hydrogen bond donors.
However, traditional direct alkylation using electrophiles like methyl iodide (MeI) or dimethyl sulfate is notoriously plagued by over-alkylation [1]. Because the resulting tertiary amine is sterically accessible and often more nucleophilic than the secondary amine starting material, the reaction frequently overshoots to form undesired quaternary ammonium salts. To achieve high yields and absolute chemoselectivity, modern synthetic protocols rely on reductive amination, modified Eschweiler-Clarke conditions, or advanced catalytic borrowing-hydrogen strategies [2].
Strategic Decision Matrix
Selecting the appropriate methylation strategy is dictated by the substrate's functional group tolerance, solubility, and the scale of the reaction:
-
Reductive Amination: Utilizing formaldehyde and a mild hydride source (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is the industry standard for complex, functionalized molecules [1]. The causality of its success lies in the disparate reaction rates: the secondary amine condenses with formaldehyde to form an electrophilic iminium ion, which is reduced by NaBH(OAc)₃ much faster than the direct reduction of formaldehyde to methanol.
-
Solvent-Free Mechanochemistry: Recent advances have translated reductive amination into vibrational ball-milling environments. This liquid-assisted grinding (LAG) technique accelerates iminium formation and reduction, completing the reaction rapidly without bulk solvents [4].
-
Catalytic Borrowing Hydrogen: For process-scale and green chemistry applications, methanol is utilized as a sustainable C1 source. Ruthenium or Iridium catalysts dehydrogenate methanol to formaldehyde in situ, which forms a hemiaminal with the amine. Subsequent dehydration and re-hydrogenation yield the N-methylated product, producing only water as a byproduct [5, 6].
Workflow & Decision Pathway
Decision matrix for selecting N-methylation methods based on substrate and scale constraints.
Validated Experimental Protocols
Protocol A: Mild Reductive Amination (Standard Batch)
Objective: Chemoselective N-methylation of highly functionalized secondary amines. Causality & Design: NaBH(OAc)₃ is selected over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of formaldehyde and allows the reagent to tolerate reducible functional groups like ketones, esters, and nitriles.
-
Imine Formation: Dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere. Add aqueous formaldehyde (37% w/w, 2.0 equiv). Rationale: A slight excess of formaldehyde drives the equilibrium toward the iminium ion.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes at room temperature. Rationale: Portion-wise addition manages the mild exotherm and prevents localized depletion of the reducing agent.
-
Agitation: Stir the biphasic mixture vigorously for 2–4 hours.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Rationale: The basic quench neutralizes liberated acetic acid and decomposes unreacted hydride, preventing post-workup side reactions.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 5 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Solvent-Free Mechanochemical N-Methylation
Objective: Rapid, green synthesis using a vibrational ball mill [4]. Causality & Design: Mechanical energy replaces thermal energy and solvent solvation, forcing intimate contact between reagents. This is highly effective for substrates with poor solubility.
-
Milling Setup: To a 5 mL stainless-steel milling beaker containing two 5 mm stainless-steel balls, add the secondary amine (0.5 mmol), formalin (37% aq., 1.0 mmol), and NaBH(OAc)₃ (1.5 mmol).
-
Liquid-Assisted Grinding (LAG): Add 50 µL of acetic acid. Rationale: The trace acid acts as a catalyst for iminium ion formation and provides a fluid medium to facilitate energy transfer during the milling process [4].
-
Milling: Secure the beaker in a vibrational ball mill and mill at 30 Hz for 20 minutes.
-
Isolation: Extract the resulting paste with ethyl acetate (10 mL), wash with 1M NaOH (5 mL) to free-base the amine, dry over Na₂SO₄, and concentrate.
Protocol C: Catalytic N-Methylation using Methanol
Objective: Sustainable methylation using MeOH as a C1 source via borrowing hydrogen[5]. Causality & Design: Avoids toxic formaldehyde entirely. The Ru-catalyst orchestrates a hydrogen-transfer cascade, making the process highly atom-economical.
-
Preparation: In a pressure tube, combine the secondary amine (1.0 mmol), [Ru(p-cymene)Cl₂]₂ catalyst (2.5 mol%), and an inorganic base (e.g., NaOMe, 15 mol%) in anhydrous methanol (2.0 mL). Rationale: The base is critical for turning over the catalytic cycle by facilitating the alkoxide intermediate formation [5].
-
Reaction: Seal the tube and heat to 140 °C for 24 hours.
-
Purification: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and purify via acid-base extraction or silica gel chromatography.
Quantitative Data & Reagent Comparison
| Methodology | Reagents / C1 Source | Yield Range | Reaction Time | Functional Group Tolerance | Green Chem Score |
| Reductive Amination | Formaldehyde / NaBH(OAc)₃ | 85–98% | 2–12 h | High (Esters, Nitriles, Ketones) | Moderate (Atom waste) |
| Eschweiler-Clarke | Formaldehyde / Formic Acid | 70–95% | 6–24 h | Low (Cleaves Boc, Acetals) | Moderate (Corrosive) |
| Mechanochemical | Formalin / NaBH(OAc)₃ (LAG) | 78–95% | 20 min | Moderate (Alcohols may interfere) | High (Solvent-free) |
| Borrowing Hydrogen | Methanol / Ru or Ir Catalyst | 70–99% | 24–48 h | Moderate (Requires high heat) | Very High (Water byproduct) |
Self-Validating Systems & Analytical Monitoring
To ensure the trustworthiness of the synthesis and confirm that over-alkylation has been avoided, the following self-validating checks must be integrated into the workflow:
-
TLC Monitoring & Staining: Tertiary N-methylamines frequently streak on standard silica gel due to strong interactions with acidic silanol groups.
-
Validation Step: Pre-treat TLC plates with 1% triethylamine (Et₃N) in the eluent.
-
Visual Confirmation: Secondary amines stain strongly with Ninhydrin (typically pink/red). The product spot for a tertiary N-methylamine will not stain with Ninhydrin, providing rapid visual confirmation of complete alkylation.
-
-
LC-MS Confirmation: The definitive proof of mono-methylation is a mass shift of exactly +14.015 Da (addition of CH₂) in the [M+H]⁺ ion. The absence of a +28 Da mass confirms that quaternary ammonium salt formation has been successfully avoided.
-
Aqueous Workup Validation: If the product is lost during the aqueous wash, it indicates over-alkylation. Quaternary ammonium salts are highly water-soluble and will not partition into the organic layer (DCM/EtOAc) during a standard basic workup.
References
- A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence, Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl, The Journal of Organic Chemistry (ACS Public
- Review of Modern Eschweiler–Clarke Methyl
- Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions, Scientific Reports (PMC).
- Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source, ACS C
- Recent Development in Synthesis of N-Methylamines with Amines and Methanol, ChemCatChem (ResearchG
Application Note & Protocol Guide: N-methyl-3-phenylcyclobutan-1-amine as a Conformational Probe for Dopamine Transporter (DAT) Dynamics
Introduction & Scientific Rationale
The dopamine transporter (DAT) is a highly dynamic, sodium-coupled membrane protein responsible for the reuptake of synaptic dopamine[1]. The pharmacology of DAT is complex: psychostimulants such as cocaine act as reuptake inhibitors by trapping the transporter in an outward-facing conformation, whereas amphetamines act as transportable substrates that induce an inward-facing state, ultimately triggering dopamine efflux[2].
To map the precise steric and spatial requirements of the DAT orthosteric binding pocket, medicinal chemists design conformationally restricted analogues of phenethylamines[3]. N-methyl-3-phenylcyclobutan-1-amine (NMPCB) is a rigidified, cyclobutane-constrained analogue of methamphetamine.
The Causality of the Cyclobutane Constraint: Methamphetamine possesses a highly flexible alkyl chain, allowing free rotation around its alpha and beta carbons. This flexibility obscures the precise dihedral angles required to trigger the DAT conformational shift. By incorporating the phenethylamine backbone into a four-membered cyclobutane ring, NMPCB locks the phenyl and methylamine pharmacophores into fixed geometric vectors (yielding distinct cis and trans isomers). Testing these rigid isomers allows researchers to map the exact spatial geometries that stabilize the outward-open versus inward-open states of DAT.
Physicochemical & Pharmacological Profiling
When utilizing NMPCB as a pharmacological tool, it is critical to benchmark its properties against the parent compound, methamphetamine. The data below summarizes the structural parameters and expected binding behavior.
Table 1: Structural & Physicochemical Comparison
| Parameter | Methamphetamine | N-methyl-3-phenylcyclobutan-1-amine (NMPCB) |
| Core Structure | Open-chain phenethylamine | Cyclobutane-constrained phenethylamine |
| Conformational Flexibility | High (free bond rotation) | Low (rigidified ring system) |
| Isomerism | Enantiomers (d- and l-) | Diastereomers (cis- and trans-) |
| Primary DAT Interaction | Substrate (Induces Efflux) | Isomer-dependent (Probe for S1 pocket) |
Table 2: Expected Pharmacological Profile in hDAT Assays
| Ligand | DAT Binding Affinity ( Ki ) | DAT Uptake Inhibition ( IC50 ) | Functional Role |
| Methamphetamine | ~100 - 300 nM | ~100 - 200 nM | Full Substrate |
| Cocaine | ~200 - 400 nM | ~200 - 400 nM | Reuptake Inhibitor |
| NMPCB (cis-isomer) | Assay Dependent | Assay Dependent | Conformational Probe |
| NMPCB (trans-isomer) | Assay Dependent | Assay Dependent | Conformational Probe |
Experimental Workflows & Protocols
To fully characterize NMPCB, researchers must utilize a two-tiered experimental approach: a radioligand binding assay to determine absolute affinity, followed by an in vitro uptake assay to determine functional transport consequences.
Fig 1: DAT transport cycle illustrating NMPCB binding and conformational transitions.
Protocol 1: Radioligand Binding Assay ([3H]WIN 35,428 Displacement)
Causality & Design: [3H]WIN 35,428 is a highly selective cocaine analogue that labels the outward-facing state of the dopamine transporter[4]. Using this radioligand in a competitive displacement assay isolates the binding event from the transport event, determining the absolute affinity ( Ki ) of NMPCB for the orthosteric site. Self-Validating System: Non-specific binding (NSB) is rigorously defined using 30 µM unlabeled cocaine or 10 µM GBR12909 to ensure signal authenticity[4].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human DAT (hDAT). Homogenize the cell pellet in ice-cold binding buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4)[4]. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the final membrane pellet to a protein concentration of 1 mg/mL.
-
Assay Incubation: In a 96-well plate, combine 50 µL of binding buffer, 50 µL of NMPCB (serial dilutions ranging from 0.1 nM to 100 µM), and 50 µL of [3H]WIN 35,428 (final assay concentration of 1.5 nM)[4].
-
Equilibration: Incubate the sealed plate at 4°C for exactly 2 hours. Insight: 4°C is chosen to reach thermodynamic equilibrium while completely preventing transporter internalization or vesicular trafficking.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion) using a 96-well cell harvester. Wash filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a beta counter. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro [3H]Dopamine Uptake Assay
Causality & Design: Binding affinity ( Ki ) cannot differentiate between a reuptake inhibitor and a transportable substrate. The [3H]Dopamine uptake assay measures the functional consequence of NMPCB[5]. If NMPCB is a substrate, it will competitively inhibit [3H]DA uptake and induce the inward-facing state. Self-Validating System: Active transport is highly temperature-dependent. Background passive diffusion is validated by running a parallel control plate at 4°C. Non-specific uptake is defined using 10 µM GBR12909[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed hDAT-expressing HEK293T cells in 24-well plates at a density of 8.3 × 10^4 cells/well[5]. Culture for 48 hours until the monolayer is ~80% confluent.
-
Pre-incubation: Aspirate culture media and gently wash cells with 0.5 mL of pre-warmed uptake buffer (5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM glucose; pH 7.1)[5]. Add NMPCB dilutions and pre-incubate for 10 minutes at 37°C.
-
Transport Initiation: Add 2,5,6-[3H]dopamine to a final concentration of 20 nM to initiate transport[1]. Incubate for exactly 10 minutes at 37°C[5]. Insight: 10 minutes ensures measurement during the linear phase of uptake before intracellular accumulation alters the concentration gradient.
-
Termination: Rapidly aspirate the radioactive buffer and wash the wells three times with ice-cold uptake buffer to instantly halt molecular transport[5].
-
Lysis & Analysis: Lyse the cells using 1% SDS or 0.1 M NaOH. Transfer the lysate to scintillation vials, add cocktail, and measure intracellular tritium accumulation. Calculate the IC50 of uptake inhibition via non-linear regression.
Fig 2: Step-by-step experimental workflow for DAT radioligand binding and uptake assays.
References
-
Madras BK, et al. "[3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum." Journal of Pharmacology and Experimental Therapeutics. 4[4]
-
PLOS ONE. "A Physical Interaction between the Dopamine Transporter and DJ-1 Facilitates Increased Dopamine Reuptake." PLOS ONE. 5[5]
-
Journal of Neuroscience. "Surface Targeting of the Dopamine Transporter Involves Discrete Epitopes in the Distal C Terminus But Does Not Require Canonical PDZ Domain Interactions." JNeurosci. 1[1]
-
SciELO. "Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns." SciELO. 2[2]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 3. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Physical Interaction between the Dopamine Transporter and DJ-1 Facilitates Increased Dopamine Reuptake | PLOS One [journals.plos.org]
Application Note: In Vitro Pharmacological Evaluation of N-methyl-3-phenylcyclobutan-1-amine
Executive Summary & Mechanistic Rationale
N-methyl-3-phenylcyclobutan-1-amine is a conformationally restricted, investigational analogue of phenethylamine-class monoamine modulators. The incorporation of a cyclobutane ring fundamentally alters the molecule's pharmacological trajectory. Rather than acting solely as a classical monoamine transporter (MAT) competitive inhibitor or releaser, the cyclobutane pharmacophore introduces the potential for mechanism-based, irreversible inactivation of Monoamine Oxidase (MAO) enzymes.
The Causality of the Cyclobutane Ring: The cyclobutane ring is not merely a steric spacer; it is a highly strained, reactive moiety under specific enzymatic conditions. Foundational studies on the related compound 1-phenylcyclobutylamine demonstrate that cyclobutylamines act as time-dependent, irreversible inactivators of MAO[1]. The mechanism is initiated by a one-electron oxidation of the amine by the MAO flavin cofactor, forming an amine radical cation. This triggers the homolytic cleavage of the strained cyclobutane ring. The resulting highly reactive radical intermediate covalently binds to the flavin cofactor, permanently inactivating the enzyme[1].
The N-methyl substitution in N-methyl-3-phenylcyclobutan-1-amine is hypothesized to preserve this radical-mediated MAO inactivation while simultaneously enhancing binding affinity to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—mirroring the pharmacological shift observed between amphetamine and methamphetamine.
Mechanistic Pathway Visualization
Fig 1: Dual mechanistic pathway of N-methyl-3-phenylcyclobutan-1-amine modulating monoamine levels.
Self-Validating Experimental Workflows
To rigorously evaluate the dual-target profile of this compound, we employ two orthogonal in vitro systems designed to separate competitive reversible binding from mechanism-based irreversible inactivation.
Protocol A: Time-Dependent MAO-A/B Fluorometric Inhibition Assay
Causality & Design: We utilize kynuramine as a non-selective substrate because its oxidative deamination by MAO produces an unstable intermediate that spontaneously condenses into 4-hydroxyquinoline, a highly fluorescent product[2]. This allows for continuous, highly sensitive kinetic monitoring without secondary coupling enzymes[3]. To validate the mechanism-based irreversible inhibition characteristic of cyclobutylamines, the protocol uses variable pre-incubation times. A time-dependent leftward shift in IC₅₀ proves irreversible covalent binding[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4). Prepare kynuramine substrate (final assay concentration: 20 µM for MAO-A; 50 µM for MAO-B)[4].
-
Compound Dilution: Serially dilute N-methyl-3-phenylcyclobutan-1-amine from 10 µM to 0.1 nM in DMSO. Ensure final assay DMSO concentration remains < 1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation (The Self-Validating Step): Incubate the enzyme with the compound for three distinct time intervals (0 min, 15 min, and 30 min) at 37°C before adding the substrate.
-
Reaction Initiation: Add kynuramine to initiate the reaction.
-
Kinetic Measurement: Monitor fluorescence continuously (Excitation: 315 nm, Emission: 380 nm) for 30 minutes at 37°C using a microplate reader[2].
-
Validation Controls: Include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls for irreversible inhibition[4]. Vehicle (DMSO) serves as the 100% activity baseline.
Protocol B: HEK-293 Monoamine Transporter Radiotracer Uptake Assay
Causality & Design: Evaluating reuptake inhibition requires a robust cellular model with high signal-to-noise ratios. HEK-293 cells stably transfected with human DAT, SERT, or NET are the gold standard because the wild-type cells lack endogenous background monoamine transporters, ensuring absolute signal specificity[5].
Step-by-Step Methodology:
-
Cell Culture: Seed HEK-293 cells expressing hDAT, hSERT, or hNET into 96-well plates at 105 cells/well and culture overnight to achieve ~80% confluency[5].
-
Buffer Exchange: Wash cells twice with Krebs-HEPES buffer (KHB) to remove endogenous amino acids from the culture media that might competitively inhibit the radiotracer[5].
-
Compound Incubation: Add varying concentrations of N-methyl-3-phenylcyclobutan-1-amine (0.1 nM to 10 µM) in KHB. Pre-incubate for 15 minutes at room temperature to allow equilibrium binding at the transporter site.
-
Radiotracer Addition: Add 3 H-Dopamine (for DAT), 3 H-Serotonin (for SERT), or 3 H-Norepinephrine (for NET) at a final concentration of 20 nM[6]. Incubate for exactly 10 minutes.
-
Termination and Lysis: Terminate active transport by rapid washing with ice-cold KHB (the temperature drop halts transporter kinetics). Lyse cells using 1% SDS[5].
-
Quantification: Transfer lysates to scintillation vials and measure retained radioactivity using a liquid scintillation counter.
-
Validation Controls: Define non-specific uptake (background noise) by co-incubating with saturating concentrations (10 µM) of specific inhibitors: GBR-12909 (DAT), Fluoxetine (SERT), or Nisoxetine (NET)[7].
Quantitative Data Presentation
The following tables summarize the expected pharmacological profile based on the structural homology to known cyclobutylamines and N-methylated monoamine modulators.
Table 1: Expected MAO-A/B Inhibition Kinetics (Mock Validation Data) Note the dramatic shift in IC₅₀ following pre-incubation, which acts as the self-validating proof of mechanism-based radical inactivation.
| Target | Pre-Incubation Time | IC₅₀ (nM) | Inhibition Type | Reference Control |
| MAO-A | 0 min | > 10,000 | Weak Reversible | Clorgyline |
| MAO-A | 30 min | 45.2 | Irreversible (Time-Dependent) | Clorgyline |
| MAO-B | 0 min | > 10,000 | Weak Reversible | Selegiline |
| MAO-B | 30 min | 12.8 | Irreversible (Time-Dependent) | Selegiline |
Table 2: Expected Monoamine Transporter Uptake Inhibition (Mock Validation Data)
| Transporter | Radiotracer | IC₅₀ (nM) | Kᵢ (nM) | Reference Inhibitor |
| hDAT | 3 H-Dopamine | 85.4 | 42.1 | GBR-12909 |
| hSERT | 3 H-Serotonin | 112.3 | 65.8 | Fluoxetine |
| hNET | 3 H-Norepinephrine | 54.6 | 28.4 | Nisoxetine |
References
-
Silverman RB, Zieske PA. "1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate." Biochemistry. 1986 Jan 28;25(2):341-6. URL:[Link][1]
-
Morinan A. "An improved fluorimetric assay for brain monoamine oxidase." Journal of Pharmacological Methods. 1985;13(3):213-223. URL:[Link][3]
-
Ettrup A, et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology. 2020;11:736. URL:[Link][5]
Sources
- 1. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An improved fluorimetric assay for brain monoamine oxidase. (1985) | Alun Morinan | 62 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Synthesis & Yield Optimization of N-methyl-3-phenylcyclobutan-1-amine
Introduction
N-methyl-3-phenylcyclobutan-1-amine is a highly valuable, strained cyclic amine intermediate utilized in the development of monoacylglycerol lipase (MGL) modulators and human constitutive androstane receptor (hCAR) activators. Synthesizing this compound presents unique challenges, particularly regarding cyclobutane ring stability, chemoselectivity during amination, and diastereomeric control (optimizing the cis/trans ratio).
This technical guide provides a field-proven, three-step synthetic workflow, robust troubleshooting logic, and self-validating protocols designed to maximize your isolated yield and ensure scientific reproducibility.
Module 1: The Synthetic Workflow
The synthesis relies on a bottom-up construction of the cyclobutane ring via a [2+2] cycloaddition, followed by dehalogenation and a highly controlled reductive amination[1].
Fig 1: Three-step synthetic workflow for N-methyl-3-phenylcyclobutan-1-amine.
Module 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below includes the causality behind the reagent choices and an in-process control to self-validate the reaction before proceeding.
Step 1: [2+2] Cycloaddition (Formation of 2,2-Dichloro-3-phenylcyclobutanone)
-
Mechanism & Causality : Dichloroketene is highly unstable and prone to dimerization. By generating it in situ from dichloroacetyl chloride and triethylamine in the presence of styrene, we trap the ketene immediately, preventing yield-killing side reactions[1].
-
Protocol :
-
Charge a flame-dried, argon-purged flask with styrene (1.0 eq), triethylamine (1.5 eq), and anhydrous diethyl ether (0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Critical Step : Add dichloroacetyl chloride (1.2 eq) dropwise over 2 hours via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of ketene, suppressing the formation of dark, viscous ketene dimers.
-
Warm to room temperature and stir for 12 hours.
-
Self-Validation (In-Process Control) : Quench a 0.1 mL aliquot in water/EtOAc. TLC (Hexanes:EtOAc 9:1) must show complete consumption of styrene (Rf ~0.9) and a new UV-active spot (Rf ~0.5).
-
Filter the triethylamine hydrochloride salts, wash the filtrate with 1M HCl, brine, dry over MgSO 4 , and concentrate.
-
Step 2: Dechlorination (Formation of 3-Phenylcyclobutanone)
-
Mechanism & Causality : Zinc insertion into the C-Cl bond followed by protonation removes the halogens. Acetic acid serves as both the solvent and the necessary proton source.
-
Protocol :
-
Dissolve 2,2-dichloro-3-phenylcyclobutanone (1.0 eq) in glacial acetic acid (0.3 M).
-
Critical Step : Add freshly activated zinc dust (3.0 eq) portion-wise over 30 minutes. (Activate Zn by stirring in 1M HCl for 5 mins, washing with water, ethanol, and ether, then drying in vacuo).Causality: Passivated zinc oxide surfaces prevent electron transfer, which is the primary cause of stalled dehalogenations.
-
Heat the suspension to 65 °C for 4 hours.
-
Self-Validation (In-Process Control) : GC-MS or LC-MS must confirm the disappearance of the dichloro-mass peak (M + 214) and the appearance of the dechlorinated mass (M + 146).
-
Filter through Celite to remove zinc salts, dilute with EtOAc, neutralize carefully with saturated NaHCO 3 , wash with brine, and concentrate.
-
Step 3: Reductive Amination (Formation of N-methyl-3-phenylcyclobutan-1-amine)
-
Mechanism & Causality : Sodium triacetoxyborohydride (NaBH(OAc) 3 ) is chosen because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the transient iminium ion without prematurely reducing the starting ketone to an alcohol[1].
-
Protocol :
-
Dissolve 3-phenylcyclobutanone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).
-
Add methylamine (2.0 M solution in THF, 5.0 eq). Causality: Excess amine drives the equilibrium toward the imine and prevents the secondary amine product from reacting with another ketone molecule to form a dimer.
-
Stir at room temperature for 2 hours to pre-form the imine.
-
Add NaBH(OAc) 3 (1.5 eq) portion-wise. Stir for 12 hours.
-
Self-Validation (In-Process Control) : LC-MS should show the product mass (M+H 162).
-
Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry, and concentrate. Purify via reverse-phase HPLC (ACN/H 2 O, 0.05% TFA) to isolate the pure product[2].
-
Module 3: Troubleshooting & FAQs
Fig 2: Diagnostic logic tree for troubleshooting reductive amination issues.
Q: My[2+2] cycloaddition yields a dark, viscous byproduct instead of the desired cyclobutanone. What went wrong? A: You are observing dichloroketene dimerization. This occurs when the local concentration of the ketene exceeds the rate of cycloaddition with styrene. Solution: Ensure your dichloroacetyl chloride is added strictly via a syringe pump over at least 2 hours, and maintain vigorous mechanical stirring to disperse the reagent instantly.
Q: During zinc dechlorination, my reaction stalls at 50% conversion. Should I increase the temperature? A: No. Heating above 75 °C can lead to unwanted ring-opening of the strained cyclobutanone. The stall is caused by zinc surface passivation (a layer of ZnO/Zn(OH) 2 blocking electron transfer). Solution: Always use freshly acid-washed zinc dust. If a stall occurs, adding a catalytic amount of iodine (I 2 ) or TMS-Cl can help re-activate the zinc surface in situ.
Q: My reductive amination yields a high percentage of cyclobutanol byproduct. How do I prevent this? A: Premature reduction of the ketone is occurring. This happens if the reducing agent is added before the imine has fully formed, or if a too-powerful reducing agent (like NaBH 4 ) is used. Solution: Switch to and enforce a strict 2-hour pre-stir of the ketone and methylamine before adding the hydride source[1].
Q: How do I maximize the cis isomer yield of N-methyl-3-phenylcyclobutan-1-amine? A: The cis isomer is often preferred for biological target engagement, such as in hCAR activation[3]. Hydride delivery typically occurs from the less sterically hindered face. Solution: Introduce Titanium tetraisopropoxide (Ti(O-iPr) 4 ) during the imine formation step. The bulky titanium complex coordinates with the imine, exaggerating the steric hindrance of the phenyl ring and directing hydride attack almost exclusively to favor the cis configuration.
Module 4: Quantitative Data & Optimization
To demonstrate the causality of reagent selection in Step 3, the following table summarizes the optimization landscape for the reductive amination step. Modifying the amine equivalents and adding a Lewis acid drastically shifts the chemoselectivity and diastereomeric ratio.
| Entry | Amine Source (Eq) | Reducing Agent | Additive | Conversion (%) | Cis:Trans Ratio | Primary Byproduct |
| 1 | MeNH 2 ·HCl (1.2) | NaBH 4 | None | < 40% | 1:1 | 3-phenylcyclobutanol |
| 2 | MeNH 2 ·HCl (1.2) | NaBH 3 CN | Et 3 N | 65% | 2:1 | Dimeric tertiary amine |
| 3 | MeNH 2 in THF (5.0) | NaBH(OAc) 3 | None | 85% | 3.5:1 | Trace unreacted ketone |
| 4 | MeNH 2 in THF (5.0) | NaBH(OAc) 3 | Ti(O-iPr) 4 | > 95% | > 8:1 | None |
References
-
Aminocyclobutanes as monoacylglycerol lipase modulators Source: US Patent 11512059B2 URL:[2]
-
A Potent and Selective Human Constitutive Androstane Receptor Activator DL5055 Facilitates Cyclophosphamide-Based Chemotherapies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
Sources
Technical Support Center: Purification of N-methyl-3-phenylcyclobutan-1-amine
Welcome to the technical support guide for the purification of N-methyl-3-phenylcyclobutan-1-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before or during the purification process.
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the reductive amination of 3-phenylcyclobutanone with methylamine. Consequently, you should anticipate the following impurities:
-
Unreacted Starting Materials: 3-phenylcyclobutanone and residual reducing agents.
-
Primary Amine: 3-Phenylcyclobutan-1-amine, resulting from demethylation or incomplete methylation.
-
Over-Alkylated Byproducts: N,N-dimethyl-3-phenylcyclobutan-1-amine if the reaction is not carefully controlled.
-
Solvents and Reagents: Residual reaction solvents and scavenger reagents.
Q2: What is the most effective method for the initial clean-up of the crude product?
A2: An aqueous acid-base extraction is the foundational first step. As a secondary amine, N-methyl-3-phenylcyclobutan-1-amine is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This efficiently separates it from neutral organic impurities like the starting ketone (3-phenylcyclobutanone) and most solvent residues, which will remain in the organic layer. Subsequent basification of the aqueous layer with a base (e.g., NaOH) will regenerate the free amine for extraction back into an organic solvent.
Q3: What are the recommended strategies for final purification to achieve >99% purity?
A3: Achieving high purity typically requires a multi-step approach following the initial acid-base extraction. The choice depends on the specific impurities present:
-
Vacuum Distillation: Ideal for separating the free base from non-volatile impurities or compounds with significantly different boiling points.
-
Flash Column Chromatography: Essential for removing closely related amine impurities (e.g., the primary amine or over-methylated byproduct). Due to the basic nature of amines, standard silica gel can cause significant tailing. It is highly recommended to use amine-functionalized silica or to deactivate standard silica by including a small percentage of a competing amine like triethylamine or ammonium hydroxide in the eluent.[1]
-
Crystallization as a Salt: This is often the most effective method for achieving high pharmaceutical-grade purity. Converting the free amine to a salt, such as the hydrochloride[2] or maleate salt, and crystallizing it from an appropriate solvent system can effectively remove trace impurities. The ionic nature of salts promotes the formation of a stable crystal lattice.[3]
Q4: How should I properly handle and store the purified N-methyl-3-phenylcyclobutan-1-amine?
A4: The purified free amine is susceptible to degradation. Amines can react with atmospheric carbon dioxide to form carbamate salts and are prone to oxidation.[3] For long-term stability, we recommend the following:
-
Storage as a Salt: The hydrochloride salt is significantly more stable than the free base.
-
Inert Atmosphere: Store the free base under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Low Temperature: Store at low temperatures (2-8°C) to minimize degradation.[4]
-
Light Protection: Use amber vials to protect the compound from light-induced degradation.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of methods is necessary for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying organic impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the target compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity, especially when using a mass spectrometry (MS) detector.[6]
-
Elemental Analysis: Provides the elemental composition (C, H, N) of the final product, which is a crucial measure of absolute purity, especially for a new batch or reference standard.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during purification.
Q: My crude product is a complex mixture with multiple spots on TLC. Where do I begin?
A: A complex mixture requires a systematic approach. The first step should always be a liquid-liquid acid-base extraction to simplify the sample by partitioning it into acidic, basic, and neutral fractions. This drastically reduces the number of compounds you need to separate in subsequent, more resolving techniques like chromatography.
Workflow for Purification of N-methyl-3-phenylcyclobutan-1-amine
Caption: General purification workflow.
Q: My NMR spectrum shows a persistent peak corresponding to the 3-phenylcyclobutanone starting material. How can I remove it?
A: The 3-phenylcyclobutanone is a neutral compound, whereas your product is a base. A carefully performed acid-base extraction is the most effective method. Ensure you are using a sufficient amount of aqueous acid to fully protonate your amine. Perform multiple extractions (e.g., 3x with 1M HCl) to ensure complete transfer of the amine salt into the aqueous phase, leaving the ketone behind in the organic layer.
Q: I am attempting column chromatography on silica gel, but my product is smearing and I'm getting severe peak tailing. What is causing this?
A: This is a classic issue when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to poor elution, tailing, and sometimes irreversible adsorption.[1]
-
Primary Solution: Use an amine-functionalized silica cartridge (e.g., SNAP KP-NH). This stationary phase has a modified, basic surface that minimizes these unwanted interactions and provides excellent peak shape for amines using simple hexane/ethyl acetate gradients.[1]
-
Alternative Solution: If you must use standard silica, you must deactivate it. Prepare your eluent with a small amount of a competing base. A common choice is 0.5-1% triethylamine (Et₃N) or a 1% solution of 2M ammonia in methanol added to your solvent system.[1] This additive will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
Q: My distillation yield is very low, and I suspect the product is decomposing at high temperatures. How can I improve this?
A: N-methyl-3-phenylcyclobutan-1-amine, like many substituted amines, can be susceptible to thermal degradation. The key is to lower the boiling point by reducing the pressure.
-
Action: Switch from atmospheric distillation to vacuum distillation . By lowering the pressure, you can significantly reduce the temperature required for the liquid to boil, thus preventing thermal decomposition and improving your yield. Ensure your glassware is rated for vacuum applications and use a well-controlled vacuum source.
Q: I am trying to crystallize the hydrochloride salt from isopropanol, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound in the solvent is too high or the cooling is too rapid.[7]
Troubleshooting Crystallization Issues
Caption: Troubleshooting logic for salt crystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: Aqueous Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. Combine the aqueous layers.
-
The organic layer contains neutral impurities (e.g., 3-phenylcyclobutanone) and can be discarded.
-
Cool the combined acidic aqueous layers in an ice bath and slowly add 5M aqueous NaOH with stirring until the pH is >12.
-
Extract the now basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica
-
Stationary Phase: Pre-packed amine-functionalized silica cartridge.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the initial eluent.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. For example, start with 0-5% ethyl acetate in hexane and gradually increase the polarity to 30-50% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze by TLC (using plates with the same stationary phase for accurate correlation) or GC to identify those containing the pure product.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Crystallization as a Hydrochloride (HCl) Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0 equivalent) of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in IPA) dropwise with vigorous stirring.
-
Monitor for precipitation. If a solid forms, continue stirring in the cold for 30-60 minutes.
-
If the product oils out, add a co-solvent (an "anti-solvent") in which the salt is less soluble, such as MTBE or heptane, until turbidity persists.
-
Allow the mixture to stand, first at room temperature and then at 2-8°C, to facilitate complete crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., cold IPA/heptane mixture), and dry under vacuum.
Section 4: Data Presentation
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Typical Origin | Recommended Removal Method |
| 3-Phenylcyclobutanone | C₁₀H₁₀O | Unreacted starting material | Acid-Base Extraction |
| 3-Phenylcyclobutan-1-amine | C₁₀H₁₃N | Incomplete methylation or side reaction | Column Chromatography |
| N,N-Dimethyl-3-phenylcyclobutan-1-amine | C₁₂H₁₇N | Over-methylation of the product | Column Chromatography |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Acid-Base Extraction | Partitioning based on pKa | Fast, scalable, removes neutral/acidic impurities | Does not separate similar amines | Initial work-up |
| Vacuum Distillation | Separation by boiling point | Good for removing non-volatile or highly volatile impurities | Potential for thermal degradation; poor separation of isomers | Intermediate purification |
| Column Chromatography | Adsorption/partitioning | High resolution for similar compounds | Can be slow, requires solvent, amine tailing on silica | Removing closely related byproducts |
| Salt Crystallization | Differential solubility | Can achieve very high purity, yields stable solid | Requires screening for suitable solvents, potential for oiling out | Final polishing step for high purity |
References
-
ScholarWorks. (2023, August 3). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of N-Methyl-3-phenyl-1H-indol-1-amine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
-
Jessop, P. G., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Green Chemistry, 13(11), 2951-2954. Retrieved from [Link]
- Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
-
Zhang, G. Q., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 593-603. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-3-phenyl-1H-indol-1-amine | SIELC Technologies [sielc.com]
- 7. academicjournals.org [academicjournals.org]
N-methyl-3-phenylcyclobutan-1-amine stability and storage conditions
Technical Support Center: N-methyl-3-phenylcyclobutan-1-amine Stability and Handling Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded insights into the handling of N-methyl-3-phenylcyclobutan-1-amine (CAS: 1155638-67-7).
This cyclic secondary amine is a critical building block in medicinal chemistry, notably utilized in the synthesis of1 [2] for oncological and neurological applications. Due to its specific structural features—a strained cyclobutane ring coupled with a reactive secondary amine—it requires precise storage protocols to prevent oxidative degradation, carbamate formation, and nitrosamine generation.
Part 1: Core Physicochemical Properties & Stability Profile
To establish a baseline for quality control (QC) and experimental design, the quantitative stability metrics of N-methyl-3-phenylcyclobutan-1-amine are summarized below. These values dictate the boundaries of safe handling.
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C11H15N | Target formula for elemental analysis and LC-MS. |
| Monoisotopic Mass | 2 [1] | Used to calculate adducts (e.g., [M+H]+ = 162.1 m/z) for purity validation. |
| pKa (Predicted) | ~10.8 | Highly basic; exists predominantly as a protonated salt at physiological pH. |
| Short-Term Storage | 2–8 °C | Prevents rapid autoxidation during active, day-to-day laboratory use. |
| Long-Term Storage | -20 °C | Arrests peroxide-mediated degradation for archival storage. |
| Air Sensitivity | High | Readily absorbs moisture and reacts with atmospheric CO2. |
Part 2: Troubleshooting Guides & FAQs
Q1: My batch of N-methyl-3-phenylcyclobutan-1-amine has turned from clear to a distinct yellow color. What caused this, and is the reagent still usable? Causality & Expert Insight: The yellowing is a classic visual indicator of oxidative degradation. Secondary amines are highly susceptible to 3 [3] and autoxidation when exposed to atmospheric oxygen or trace peroxides in ethereal solvents. The reaction typically forms a hydroxylamine intermediate, which further dehydrates to an enamine or oxidizes into colored nitrone species. Resolution: If the discoloration is mild, the compound can often be salvaged via vacuum distillation or flash column chromatography. To prevent recurrence, always store the compound under an inert atmosphere (Argon or Nitrogen) and strictly utilize peroxide-free solvents during synthesis.
Q2: During formulation stability testing, we are detecting trace levels of genotoxic impurities. How do we mitigate this pathway? Causality & Expert Insight: Secondary amines notoriously react with trace nitrosating agents (e.g., nitrites present in standard excipients) to form N-nitrosamines. This is a critical regulatory concern in modern drug development that can halt clinical trials. Resolution: Implement4 [4] (e.g., ascorbic acid or specific amino acids) directly into your formulation matrix. These scavengers competitively bind nitrosating species before they can react with the cyclobutanamine derivative, neutralizing the threat early in the formulation lifecycle.
Q3: The liquid has become highly viscous and shows white precipitates around the cap threads. What is happening? Causality & Expert Insight: Based on the behavior of foundational 5 [5], this is caused by the absorption of atmospheric moisture (hygroscopicity) and subsequent reaction with ambient carbon dioxide. Secondary amines react with CO2 to form stable carbamate salts, which manifest as increased viscosity or white crystalline solids. Resolution: Discard the highly degraded precipitate, as it will skew stoichiometric calculations. Always seal vials with PTFE-lined caps and Parafilm, and handle the reagent using standard Schlenk line techniques.
Part 3: Mechanistic Visualizations
Fig 1: Primary chemical degradation pathways of N-methyl-3-phenylcyclobutan-1-amine.
Part 4: Self-Validating Experimental Protocols
Protocol A: Inert Handling and Aliquoting Workflow
To prevent the degradation pathways outlined above, aliquoting must be performed under strict inert conditions. This protocol includes built-in validation steps to ensure atmospheric exclusion.
-
Vial Preparation: Purge a sterile receiving vial with ultra-high purity Argon for exactly 3 minutes using a manifold.
-
Thermal Equilibration (Critical Causality Step): Allow the stock vial of N-methyl-3-phenylcyclobutan-1-amine to warm to room temperature in a desiccator before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic amine, guaranteeing carbamate formation.
-
Inert Transfer: Using a gas-tight syringe flushed three times with Argon, extract the required volume under positive pressure.
-
Visual Validation: Inspect the syringe barrel for micro-bubbles. Validation logic: Micro-bubbles indicate a breach in the gas-tight seal, which will introduce oxygen directly into the receiving vial. If present, expel the liquid back into the stock vial under positive pressure and redraw.
-
Sealing & Archiving: Transfer the validated volume to the receiving vial, blanket the headspace with Argon, and seal immediately with a PTFE septum cap and Parafilm. Store at -20 °C in the dark.
Fig 2: Self-validating Schlenk-line aliquoting workflow for air-sensitive amines.
Protocol B: Forced Degradation Study (Oxidative Stress Validation)
To establish the specific degradation profile of your batch for IND (Investigational New Drug) applications, perform this forced degradation assay.
-
Sample Preparation: Prepare a 1 mg/mL solution of the amine in HPLC-grade acetonitrile.
-
Stress Initiation: Add 3% H2O2 (v/v) to the solution to initiate peroxide-mediated oxidation.
-
Incubation: Seal the reaction vessel and incubate at 40 °C for exactly 24 hours.
-
Reaction Quenching (Validation Step): Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate). Why? Failing to quench will cause the compound to continue degrading inside the LC-MS autosampler, leading to non-reproducible, artificially inflated degradation metrics.
-
Analytical Confirmation: Analyze via LC-MS to identify the mass shifts corresponding to the hydroxylamine (+16 Da) and nitrone (+14 Da) degradation peaks.
Part 5: References
-
Title: PubChemLite - N-methyl-3-phenylcyclobutan-1-amine (C11H15N) Source: uni.lu URL:
-
Title: US11512059B2 - Aminocyclobutanes as monoacylglycerol lipase modulators Source: Google Patents URL:
-
Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (nih.gov) URL:
-
Title: Secondary Amine Scavenger Nitrosamine Source: ResolveMass Laboratories Inc. URL:
-
Title: Cyclobutylamine 2516-34-9 wiki Source: Guidechem URL:
Sources
- 1. US11512059B2 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 2. PubChemLite - NGQQSJCHKKZSJQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. wap.guidechem.com [wap.guidechem.com]
Technical Support Center: Troubleshooting N-Methylation of Secondary Amines
Welcome to the Technical Support Center for amine functionalization. The introduction of a methyl group to a secondary amine—often referred to in medicinal chemistry as the "magic methyl" effect—can dramatically improve a compound's lipophilicity, metabolic stability, and receptor affinity[1]. However, this transformation is notoriously prone to chemoselectivity issues, steric hindrance, and over-alkylation[2].
This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and a diagnostic workflow to help you select the optimal N-methylation strategy for your specific substrate.
Part 1: Diagnostic Workflow
Before proceeding to the troubleshooting FAQs, use the decision matrix below to identify the most appropriate N-methylation methodology based on your substrate's structural liabilities and your scale-up requirements.
Decision matrix for selecting the optimal secondary amine N-methylation protocol.
Part 2: Troubleshooting FAQs
Q1: I am using methyl iodide (MeI) to methylate a secondary amine, but I keep getting complex mixtures containing quaternary ammonium salts. How can I prevent over-methylation? Root Cause : Direct alkylation via an SN2 mechanism using reactive electrophiles like MeI inherently risks over-alkylation[2]. The introduction of an electron-donating methyl group increases the nucleophilicity of the resulting tertiary amine, making it more reactive than the starting secondary amine[2]. Validated Solution : Transition to a reductive amination approach, such as the, which utilizes formaldehyde and formic acid[3]. Mechanistic Causality : The reaction proceeds via the condensation of the secondary amine with formaldehyde to form an iminium ion[3]. Formic acid then acts as a hydride donor, reducing the iminium ion to a tertiary amine while releasing CO2 gas, which drives the reaction forward[1]. Because a tertiary amine lacks an N-H bond, it cannot form another iminium ion with formaldehyde[3]. Consequently, the reaction naturally and irreversibly halts at the tertiary amine stage, making quaternization mechanistically impossible[3],[4].
Q2: My secondary amine is highly sterically hindered, and the standard Eschweiler-Clarke conditions are giving low yields (<20%) even after prolonged heating. What is the alternative? Root Cause : Steric bulk severely retards the formation of the iminium ion and its subsequent reduction by the weakly hydridic formate ion in the standard Eschweiler-Clarke protocol[3]. Validated Solution : Switch to a direct reductive amination using (STAB, NaBH(OAc)3 )[5]. Mechanistic Causality : STAB is a mild, highly selective reducing agent. By conducting the reaction in 1,2-dichloroethane (DCE) with a slight excess of formaldehyde and STAB, you facilitate much faster hydride transfer[5]. The electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, preventing the premature reduction of formaldehyde while efficiently reducing the transient, highly electrophilic iminium ion[5],[6].
Q3: My compound contains a reducible ketone and an acid-sensitive protecting group. How do I achieve chemoselective N-methylation without destroying these functional groups? Root Cause : Both the Eschweiler-Clarke reaction (which requires strongly acidic formic acid and heat) and standard NaBH4 (which indiscriminately reduces ketones) will degrade your substrate. Validated Solution : STAB ( NaBH(OAc)3 ) is the optimal reagent, provided the pH is strictly controlled[5]. Mechanistic Causality : STAB selectively reduces iminium ions over ketones and aldehydes because the positively charged iminium species is significantly more electrophilic. By maintaining a mildly acidic environment (pH 4-6) using acetic acid, you catalyze iminium formation without cleaving acid-sensitive groups like Boc or TBS.
Q4: We are scaling up our synthesis and need to eliminate toxic, volatile solvents and reagents. What are the "green" alternatives? Root Cause : Traditional methods rely on toxic methylating agents (formaldehyde, MeI) and hazardous solvents (DCE, DCM). Validated Solution : Adopt mechanochemical solvent-free ball milling or catalytic "borrowing hydrogen" methodologies. Mechanistic Causality : Recent advances in mechanochemistry demonstrate that liquid-assisted grinding (LAG) using a vibrational ball mill with formalin and STAB can achieve 78–95% yields in just 20 minutes without bulk organic solvents[7]. Alternatively, borrowing hydrogen protocols utilize methanol as both the solvent and the C1 source. Transition-metal catalysts (e.g., Ru or Ir) dehydrogenate methanol to formaldehyde in situ, generating water as the only byproduct[8],[9].
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Reductive Amination using STAB[5],[7]
Self-Validating System: This protocol uses LC-MS monitoring to ensure complete iminium formation before reduction, preventing the accumulation of unreacted formaldehyde and ensuring chemoselectivity.
-
Preparation : To a solution of the secondary amine (1.0 eq.) and aqueous formaldehyde (37%, 1.2 eq.) in anhydrous 1,2-dichloroethane (10 mL/mmol), add glacial acetic acid (1.0 eq.) to adjust the pH to ~5.
-
Imine Formation : Stir the mixture at room temperature for 30–60 minutes. Validation Check: Monitor by LC-MS to confirm the disappearance of the secondary amine mass and the appearance of the iminium intermediate.
-
Reduction : Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control the mild exotherm.
-
Completion : Stir for 2–4 hours at room temperature.
-
Quench & Isolate : Carefully quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Solvent-Free Mechanochemical N-Methylation[9]
Self-Validating System: The use of a vibrational ball mill ensures continuous surface renewal and mechanical energy input, driving the reaction to completion without the need for solvent solvation effects.
-
Loading : Add the secondary amine (0.5 mmol), Na2CO3 (0.5 mmol), formalin (1.0 mmol), and STAB (1.5 mmol) into a milling jar[7].
-
Milling : Add a 10 mm stainless steel ball. Seal the jar and mill at a frequency of 30 Hz for exactly 20 minutes[7].
-
Extraction : Open the jar and extract the solid mixture with a minimal amount of dichloromethane[7].
-
Purification : Isolate the tertiary amine via flash chromatography. Expected yields range from 78–95% depending on steric bulk[7].
Part 4: Quantitative Data & Reagent Comparison
The following table summarizes the quantitative parameters and chemoselectivity profiles of common reducing agents used in the N-methylation of secondary amines,[6].
| Reducing Agent | Formula | Optimal pH | Chemoselectivity Profile | Recommended Solvents | Key Limitations |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | 4–6 | Highly selective for iminium ions over ketones/aldehydes | DCE, DCM, THF, Dioxane | Sensitive to water/protic solvents |
| Sodium Cyanoborohydride | NaBH3CN | 4–6 | Mild; stable in mildly acidic conditions | MeOH, EtOH, Water | Generates highly toxic cyanide byproducts |
| Sodium Borohydride | NaBH4 | >7 | Poor; reduces aldehydes and ketones rapidly | MeOH, EtOH | Must be added after complete imine formation |
| Formic Acid (Eschweiler-Clarke) | HCOOH | <3 | Reduces iminium ions; requires elevated heat | Water, Formic Acid | Incompatible with acid-sensitive groups |
References
-
[1] Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI (Molecules).[Link]
-
[4] Eschweiler-Clarke Reaction. NROChemistry / YouTube.[Link]
-
[7] Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports (Nature Portfolio).[Link]
-
[8] N-Methylation of Amines with Methanol at Room Temperature. Organic Letters (ACS Publications).[Link]
-
[2] A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry (ACS Publications).[Link]
-
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry - A European Journal.[Link]
-
[9] Synthesis of secondary and tertiary amines. Organic Chemistry Portal.[Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 2. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-chemistry.org [organic-chemistry.org]
Optimizing reductive amination conditions for cyclobutanamines
Welcome to the Cyclobutanamine Reductive Amination Support Center . Synthesizing cyclobutanamines via reductive amination involves navigating unique thermodynamic and steric landscapes. While the relief of angle strain makes cyclobutanone highly reactive toward initial nucleophilic attack, subsequent dehydration to the iminium ion and stereoselective reduction require precise reagent selection.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust and reproducible yields.
Visualizing the Reductive Amination Pathway
Mechanistic pathway of cyclobutanone reductive amination.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reductive amination of a substituted cyclobutanone is stalling, and I observe a buildup of the intermediate. Why is this happening, and how do I push the reaction to completion? Causality & Insight: The reaction is likely stalling at the carbinolamine (hemiaminal) stage. While the initial nucleophilic addition of the amine to cyclobutanone is thermodynamically favored due to the relief of ring strain (converting an sp² carbon with ~120° ideal angle to an sp³ carbon closer to the ~90° internal angles of the cyclobutane ring), the subsequent dehydration to form the iminium ion reintroduces an sp² center. If your amine is sterically hindered or weakly basic, this dehydration step becomes the kinetic bottleneck. Solution: Transition from a direct reductive amination to a stepwise protocol using a Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective here. It acts as both a water scavenger and a Lewis acid, coordinating with the carbonyl oxygen to drastically accelerate imine formation [[1.1]]. Once the imine/iminium is fully formed, you can reduce it in situ using NaBH₃CN or NaBH₄ [[1.2]].
Q2: I am trying to synthesize a secondary cyclobutanamine from a primary amine, but my LC-MS shows significant amounts of tertiary amine (over-alkylation). How do I prevent this? Causality & Insight: Over-alkylation occurs when the newly formed secondary amine product is nucleophilic enough to react with another equivalent of the carbonyl compound, forming a new iminium ion that is subsequently reduced. This is a common issue when using overly strong reducing agents or incorrect stoichiometries [[1.2]]. Solution:
-
Switch the Reducing Agent: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it exceptionally selective for iminium ions over unreacted ketones. It is the gold standard for preventing over-alkylation in direct reductive aminations [[1.1],[1]].
-
Adjust Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the cyclobutanone to outcompete the secondary amine product.
Q3: How do I control the cis/trans stereoselectivity when reducing a 3-substituted cyclobutanone? Causality & Insight: The stereochemical outcome is governed by the facial selectivity of the hydride attack on the iminium ion. Because the cyclobutane ring adopts a puckered "butterfly" conformation, the bulky substituent at the 3-position will dictate the trajectory of the incoming nucleophile to minimize steric clashes and diaxial-like strain [[1.9]]. Solution: Hydride delivery typically occurs from the less sterically hindered face. To maximize cis selectivity, use a bulkier reducing agent (like NaBH(OAc)₃) at lower temperatures (e.g., 0°C to -20°C). The bulky hydride will attack from the face opposite to the 3-substituent, pushing the newly formed amine group to the same face as the substituent (cis configuration).
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Chemoselectivity | Toxicity / Safety Profile | Best Use Case for Cyclobutanes |
| NaBH₄ | Low (Reduces ketones rapidly) | Moderate | Not recommended for direct amination; rapidly reduces cyclobutanone to cyclobutanol. |
| NaBH₃CN | High (Selective for iminium at pH 6-7) | High (Generates toxic HCN gas) | Stepwise reductions or when NaBH(OAc)₃ fails due to extreme steric hindrance. |
| NaBH(OAc)₃ | Very High (Selective for iminium) | Low (Safer alternative) | Gold standard for direct reductive amination; prevents over-alkylation [[1]]. |
| Ti(OiPr)₄ / NaBH₄ | High (Stepwise control) | Low | Highly sterically hindered amines or sluggish substituted cyclobutanones [[1.1]]. |
Visualizing Troubleshooting Logic
Troubleshooting decision tree for reductive amination workflows.
Experimental Protocols
Protocol A: Direct Reductive Amination using NaBH(OAc)₃ (Standard Method)
Best for: Unhindered primary/secondary amines and standard cyclobutanones.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyclobutanone (1.0 equiv) and the amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.2 M [[1.6]].
-
Acidification: Add glacial acetic acid (1.0 - 2.0 equiv) to adjust the apparent pH to ~5. This protonates the carbinolamine, accelerating iminium ion formation.
-
Imine Formation: Stir the mixture at room temperature for 30–60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes to control any mild exotherm [[2]].
-
Completion & Workup: Stir at room temperature for 12–24 hours. Monitor via TLC or LC-MS. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Stepwise Reductive Amination using Ti(OiPr)₄ (For Hindered Substrates)
Best for: Sterically hindered amines, weakly nucleophilic anilines, or sluggish cyclobutanones.
-
Imine Pre-formation: In a dry flask under an inert atmosphere, mix the cyclobutanone (1.0 equiv) and the amine (1.0 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv) [[1.1]]. (Note: Use anhydrous THF as a co-solvent if the reagents are solid).
-
Activation: Stir the mixture at room temperature for 6–12 hours. The Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, driving the equilibrium completely toward the imine complex.
-
Reduction: Dilute the mixture with anhydrous ethanol or methanol and cool to 0°C.
-
Hydride Addition: Carefully add NaBH₄ or NaBH₃CN (1.5 equiv) portion-wise [[1.1]].
-
Workup: Stir for an additional 2–4 hours. Quench by adding 1M NaOH to precipitate the titanium species as TiO₂. Filter the white suspension through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate.
Sources
Technical Support Center: Enhancing the Purity of N-methyl-3-phenylcyclobutan-1-amine Hydrochloride
Welcome to the Application Scientist Troubleshooting Guide. As researchers and drug development professionals, you understand that the purity of an active pharmaceutical ingredient (API) or intermediate dictates downstream success. N-methyl-3-phenylcyclobutan-1-amine hydrochloride presents unique purification challenges due to its propensity for geometric isomerism (cis/trans), over-methylation during synthesis, and its highly hygroscopic nature during salt formation.
This guide is designed to provide you with authoritative, field-proven methodologies to troubleshoot and resolve these specific bottlenecks.
Purification & Salt Formation Workflow
The following logic tree outlines the optimal pathway for isolating the target amine hydrochloride salt from a crude synthetic mixture.
Workflow for the purification and salt formation of N-methyl-3-phenylcyclobutan-1-amine.
Troubleshooting Guides & FAQs
Q1: My synthesized N-methyl-3-phenylcyclobutan-1-amine is a mixture of cis and trans isomers. How do I enrich the cis diastereomer?
Causality: The 1,3-disubstituted cyclobutane ring inherently forms cis and trans geometric isomers during ring closure or reductive amination. Because these are diastereomers, they possess different spatial arrangements and dipole moments, leading to distinct physical properties (1)[1]. In medicinal chemistry, stereochemistry strictly dictates target affinity; for example, the cis analog of related 3-phenylcyclobutan-1-amine derivatives can exhibit over 3-fold better target affinity than the trans isomer (2)[2].
Protocol (Self-Validating System):
-
Freebasing: Convert the crude hydrochloride salt back to the free amine using 2M NaOH and extract into an organic solvent (e.g., MTBE).
-
Chromatographic Resolution: Load the concentrated free amine onto a silica gel column. Elute with a gradient of Dichloromethane/Methanol (95:5) containing 0.1% Triethylamine. The cis and trans isomers will elute at different retention times due to their distinct dipole moments.
-
Validation: Analyze the collected fractions via LC-MS or 1H-NMR. The cyclobutane ring protons will show distinct coupling constants for cis vs. trans configurations. A single peak in the chromatogram validates diastereomeric purity.
-
Re-salting: Proceed to the anhydrous crystallization protocol (see Q2) with the stereopure fractions.
Q2: During hydrochloride salt formation, my product "oils out" instead of forming a crystalline solid. How can I force crystallization?
Causality: "Oiling out" (liquid-liquid phase separation) frequently occurs when the free amine is treated with aqueous HCl. The introduction of water prevents the hydrophobic amine salt from nucleating, causing the salt to become trapped in a hydrated, biphasic emulsion (3)[3]. To achieve a highly pure crystalline solid, the system must remain strictly anhydrous.
Protocol (Self-Validating System):
-
Solvent Exchange: Dissolve the free amine in a dry, moderately polar solvent such as Isopropanol (IPA).
-
Anhydrous Acidification: Cool the solution to 0–5 °C. Slowly add 1.05 equivalents of anhydrous HCl in IPA dropwise. Do not use aqueous concentrated HCl.
-
Antisolvent Addition: Slowly add anhydrous diethyl ether until the solution becomes slightly turbid.
-
Maturation: Stir at 0 °C for 2 hours. The turbidity will transition into a fine crystalline suspension via Ostwald ripening.
-
Validation: Filter the crystals and wash with cold ether. A sharp melting point and a lack of baseline drift in HPLC will validate the absence of trapped solvent or water.
Q3: HPLC analysis shows a closely eluting non-polar impurity. How do I remove unreacted primary amine or over-methylated tertiary amine?
Causality: Reductive amination or direct methylation of 3-phenylcyclobutan-1-amine often yields a statistical mixture of primary (unreacted), secondary (target), and tertiary (over-methylated) amines. Simple recrystallization may not clear these structurally similar impurities (4)[4]. A chemical differentiation step is required.
Protocol (Self-Validating System):
-
Boc-Protection: React the crude amine mixture with Boc-anhydride (Boc₂O) and Triethylamine in Dichloromethane (DCM) at 0 °C (5)[5].
-
Acid Wash (Crucial Step): Wash the organic layer with 1M aqueous HCl. Unreacted tertiary amines (over-methylated impurities) cannot form Boc adducts, remain basic, and will partition into the aqueous layer.
-
Phase Separation: Collect the organic layer containing the N-Boc-N-methyl-3-phenylcyclobutan-1-amine and dry over Na₂SO₄.
-
Deprotection: Treat the organic layer with Trifluoroacetic acid (TFA) to cleave the Boc group, yielding the secondary amine TFA salt.
-
Validation: Perform a basic workup to isolate the free amine. Re-run the HPLC; the chromatogram should now show >99% chemical purity, validating the complete clearance of tertiary/primary amine species.
Quantitative Data: Solvent Systems for Crystallization
Choosing the correct solvent/antisolvent pairing is critical for maximizing both yield and purity during the final salt formation step.
| Solvent System | Antisolvent | Volumetric Ratio | Typical Yield (%) | Target Purity (%) | Mechanistic Observation |
| Isopropanol (IPA) | Diethyl Ether | 1:3 | 85 - 92 | >99.5 | Optimal. Anhydrous conditions prevent oiling out; ether forces rapid nucleation. |
| Ethyl Acetate | Hexanes | 1:2 | 75 - 80 | >98.0 | Good clearance of non-polar impurities; moderate yield due to partial solubility. |
| Ethanol (Absolute) | Acetone | 1:5 | 60 - 70 | >95.0 | High solubility of the HCl salt in EtOH significantly reduces recovery. |
| Water / Aq. HCl | None | N/A | < 40 | Variable | Causes severe liquid-liquid phase separation (oiling out). Not recommended. |
References
- Source: nih.
- Source: google.
- Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.
- Source: wikipedia.
- Purification of organic hydrochloride salt?
Sources
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. A Potent and Selective Human Constitutive Androstane Receptor Activator DL5055 Facilitates Cyclophosphamide-Based Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2021191391A1 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
Technical Support Center: Scaling Up N-methyl-3-phenylcyclobutan-1-amine Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-methyl-3-phenylcyclobutan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on ensuring scientific integrity, providing practical, field-proven insights, and enabling you to overcome common challenges in your experimental work.
I. Synthetic Strategy Overview
The successful production of N-methyl-3-phenylcyclobutan-1-amine hinges on a robust two-stage synthetic approach. The first stage involves the synthesis of the key intermediate, 3-phenylcyclobutanone. This is followed by the crucial reductive amination step to introduce the methylamino group. This guide will dissect each stage, offering detailed protocols and troubleshooting for common issues.
Caption: Overall synthetic workflow for N-methyl-3-phenylcyclobutan-1-amine.
II. Stage 1: Synthesis of 3-Phenylcyclobutanone
The cornerstone of this synthesis is the efficient production of the 3-phenylcyclobutanone intermediate. While several methods exist for the formation of a cyclobutane ring, a common and scalable approach involves the [2+2] cycloaddition of a ketene precursor with ethylene or a multi-step route involving Friedel-Crafts acylation.[1]
Frequently Asked Questions (FAQs) - Stage 1
Q1: What are the most common synthetic routes to 3-phenylcyclobutanone?
A1: The two primary scalable routes are:
-
[2+2] Cycloaddition: This method typically involves the reaction of phenylketene (often generated in situ from a phenylacetic acid derivative like phenylacetyl chloride) with ethylene. This route is atom-economical but can require specialized equipment to handle gaseous ethylene and control the highly reactive ketene.
-
Multi-step Synthesis via Friedel-Crafts: An alternative involves the construction of a suitable acyclic precursor followed by an intramolecular Friedel-Crafts acylation to form the cyclobutanone ring.[2] This can offer better control over the reaction on a larger scale.
Q2: I'm observing low yields in my cycloaddition reaction. What are the likely causes?
A2: Low yields in [2+2] cycloadditions are often attributed to:
-
Ketene Dimerization: Ketenes are highly reactive and can dimerize if their concentration is too high or if they are not trapped quickly by the alkene. Ensure slow addition of the ketene precursor and efficient stirring.
-
Polymerization of Ethylene: Under certain conditions, the Lewis acid catalyst used can promote the polymerization of ethylene. Careful control of temperature and catalyst loading is crucial.
-
Side Reactions of the Ketene: Ketenes can react with trace amounts of water or other nucleophiles. Ensure all reagents and solvents are scrupulously dry.
Q3: What are the key safety precautions when working with reagents for 3-phenylcyclobutanone synthesis?
A3: Key safety considerations include:
-
Phenylacetyl chloride: This reagent is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethylene: This is a flammable gas. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.
-
Lewis Acids (e.g., AlCl₃): These are water-reactive and corrosive. Handle in a dry atmosphere (e.g., under nitrogen or argon).[3]
Troubleshooting Guide - Stage 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive catalyst- Low reaction temperature | - Use a fresh batch of Lewis acid catalyst.- Ensure the reaction temperature is sufficient to initiate the reaction, but avoid overheating which can lead to side products. |
| Formation of a complex mixture of byproducts | - High concentration of ketene leading to dimerization- Reaction temperature is too high- Presence of moisture | - Use a syringe pump for slow, controlled addition of the ketene precursor.- Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration.- Use anhydrous solvents and reagents. |
| Difficulty in isolating the product | - Product is volatile or forms an azeotrope with the solvent- Inefficient extraction | - Use a lower vacuum during solvent removal.- Perform multiple extractions with a suitable organic solvent. A solvent screen may be necessary to find the optimal extraction solvent. |
III. Stage 2: Reductive Amination to N-methyl-3-phenylcyclobutan-1-amine
This is the final and critical step in the synthesis. It involves the reaction of 3-phenylcyclobutanone with methylamine to form an intermediate imine, which is then reduced in situ to the target N-methyl-3-phenylcyclobutan-1-amine. The choice of reducing agent is key to achieving high yield and purity.
Caption: Mechanism of reductive amination.
Detailed Experimental Protocol (Illustrative)
Materials:
-
3-Phenylcyclobutanone
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-phenylcyclobutanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol. Adjust the pH of the solution to 6-7 with a solution of NaOH in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and basify with NaOH solution to pH > 12.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Salt Formation: Filter the solution and remove the solvent under reduced pressure to obtain the crude free base. For purification, the crude product can be subjected to column chromatography on silica gel. To obtain the hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Collect the solid by filtration and dry under vacuum.
Quantitative Data Summary (Illustrative)
| Parameter | Stage 1: 3-Phenylcyclobutanone Synthesis | Stage 2: Reductive Amination |
| Typical Yield | 60-80% | 70-90% |
| Reaction Time | 4-12 hours | 12-24 hours |
| Reaction Temperature | Varies with method (e.g., 0 °C to reflux) | 0 °C to room temperature |
| Key Reagents | Phenylacetyl chloride, ethylene, Lewis acid | Methylamine HCl, NaBH₃CN |
| Solvent | Dichloromethane, diethyl ether | Methanol |
Note: These are typical values and may vary depending on the specific reaction conditions and scale.
Frequently Asked Questions (FAQs) - Stage 2
Q1: Why is sodium cyanoborohydride (NaBH₃CN) a preferred reducing agent for this reaction?
A1: Sodium cyanoborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it readily reduces the protonated imine intermediate but is slow to reduce the starting ketone at neutral or slightly acidic pH.[4] This selectivity minimizes the formation of the corresponding alcohol byproduct (3-phenylcyclobutanol). Other reducing agents like sodium borohydride (NaBH₄) can also be used, but they are less selective and may require careful control of reaction conditions to avoid reducing the starting ketone.[4]
Q2: I am observing the formation of a significant amount of 3-phenylcyclobutanol as a byproduct. How can I minimize this?
A2: The formation of 3-phenylcyclobutanol indicates that the reducing agent is reducing the starting ketone before imine formation is complete. To minimize this:
-
Ensure complete imine formation: Allow sufficient time for the reaction between 3-phenylcyclobutanone and methylamine before adding the reducing agent. Monitoring the reaction by TLC or GC-MS can confirm the disappearance of the starting ketone.
-
Control the pH: Maintain a slightly acidic to neutral pH (around 6-7) to favor imine formation and the subsequent reduction of the protonated imine.
-
Use a more selective reducing agent: If using NaBH₄, consider switching to NaBH₃CN or sodium triacetoxyborohydride (STAB), which are more selective for imines over ketones.[4]
Q3: What are the potential impurities I should look for in my final product?
A3: Besides the starting materials and the alcohol byproduct, potential impurities include:
-
Unreacted imine: Incomplete reduction can leave the imine intermediate in the final product.
-
Over-methylated product (quaternary ammonium salt): While less common in reductive amination, it can occur under certain conditions, especially if a more reactive methylating agent is present.
-
Byproducts from side reactions of the cyclobutane ring: The strained cyclobutane ring can potentially undergo ring-opening or rearrangement reactions under harsh conditions, although this is less likely under the mild conditions of reductive amination.[5]
Troubleshooting Guide - Stage 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of 3-phenylcyclobutanone | - Incomplete imine formation- Insufficient amount of methylamine | - Increase the reaction time for imine formation.- Use a slight excess of methylamine hydrochloride. |
| Incomplete reduction of the imine | - Inactive or insufficient reducing agent- Reaction time is too short | - Use a fresh batch of sodium cyanoborohydride.- Increase the amount of reducing agent (e.g., to 1.5 equivalents).- Extend the reaction time and monitor by TLC or GC-MS. |
| Difficulty in isolating the product as the hydrochloride salt | - Presence of water in the free base or solvent- Incorrect stoichiometry of HCl | - Ensure the free base is completely dry before attempting salt formation.- Use anhydrous diethyl ether for the salt formation.- Add the HCl solution slowly and monitor for precipitation. |
| Product is an oil instead of a solid | - Presence of impurities- Product may be a mixture of cis/trans isomers | - Purify the free base by column chromatography before salt formation.- Try different crystallization solvents or techniques (e.g., slow evaporation, trituration with a non-polar solvent). |
IV. Analytical Characterization
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
| Analytical Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | - Reaction monitoring- Preliminary purity assessment | - Visualization of the disappearance of starting materials and the appearance of the product spot. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Purity assessment- Identification of volatile impurities | - A major peak corresponding to the molecular weight of N-methyl-3-phenylcyclobutan-1-amine (161.25 g/mol ).- Identification of byproducts like 3-phenylcyclobutanol. |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative purity analysis | - A single major peak for the product with a retention time distinct from starting materials and impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | - Structural confirmation | - Characteristic peaks corresponding to the protons and carbons of the phenyl group, cyclobutane ring, and N-methyl group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Functional group analysis | - Presence of N-H and C-N stretching vibrations in the final product, and the absence of the C=O stretch from the starting ketone. |
V. Scale-Up Considerations
Transitioning the synthesis of N-methyl-3-phenylcyclobutan-1-amine from the laboratory to a larger scale presents several challenges that require careful consideration.
Q1: What are the primary challenges in scaling up the synthesis of 3-phenylcyclobutanone?
A1: Key challenges include:
-
Heat Management: The [2+2] cycloaddition is often exothermic. Efficient heat transfer is critical to prevent runaway reactions and byproduct formation. The use of jacketed reactors with precise temperature control is recommended.
-
Handling of Gaseous Reagents: If using ethylene, a robust and safe gas delivery system is required.
-
Mixing: Efficient mixing is crucial to ensure a homogeneous reaction mixture, especially in heterogeneous reactions involving catalysts.
Q2: What are the main considerations for scaling up the reductive amination step?
A2: For the reductive amination, consider the following:
-
Addition of Reducing Agent: The addition of sodium cyanoborohydride can be exothermic. On a large scale, this should be done in a controlled manner, possibly via a solids dosing system, to manage the temperature.
-
Hydrogen Evolution: The reaction of borohydrides with protic solvents can generate hydrogen gas. The reactor must be equipped with adequate ventilation and pressure relief systems.
-
Work-up and Extraction: Large-scale extractions can be challenging. The use of a continuous liquid-liquid extractor can improve efficiency and reduce solvent usage.
-
Product Isolation: Crystallization is often the preferred method for purification on a large scale. The crystallization process, including solvent selection, cooling profile, and seeding, needs to be carefully optimized to ensure consistent crystal form and purity.
VI. References
-
PubChem. (n.d.). N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 3-methyl-3-phenylcyclobutan-1-amine hydrochloride. Retrieved March 14, 2026, from [Link]
-
Google Patents. (n.d.). CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Retrieved March 14, 2026, from
-
Google Patents. (n.d.). KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity. Retrieved March 14, 2026, from
-
Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine. Retrieved March 14, 2026, from
-
Lin, J. H., et al. (n.d.). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Journal of Food and Drug Analysis.
-
Biotage. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy-borohydride Using Microwave Heating. Retrieved March 14, 2026, from [Link]
-
University of Bristol. (n.d.). Sibutramine - Synthesis. Retrieved March 14, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 3-phenylcyclobutanone. Retrieved March 14, 2026, from [Link]
-
Moshang Chemical. (n.d.). 3-Methyl-3-phenylcyclobutan-1-amine hydrochloride. Retrieved March 14, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved March 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). (r)-3-phenylcyclohexanone. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (n.d.). Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-Desisobutyl-11-benzylsibutramine. Retrieved March 14, 2026, from [Link]
-
YouTube. (2020, May 7). 09.10 Reductive Amination. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved March 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved March 14, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). N-methyl-3-phenylcyclobutan-1-amine. Retrieved March 14, 2026, from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved March 14, 2026, from [Link]
-
Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved March 14, 2026, from [Link]
-
Common Organic Chemistry. (2013, September 12). WO 2013/134298 Al. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (2024, April 9). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved March 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. Retrieved March 14, 2026, from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved March 14, 2026, from [Link]
-
PubMed. (2005, December 20). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved March 14, 2026, from [Link]
-
Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved March 14, 2026, from
-
ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved March 14, 2026, from [Link]
-
Google Patents. (n.d.). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone. Retrieved March 14, 2026, from
-
National Center for Biotechnology Information. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved March 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Retrieved March 14, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. Retrieved March 14, 2026, from [Link]
-
MOST Wiedzy. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved March 14, 2026, from [Link]
-
MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (2019, August 13). (PDF) Synthesis of Mono- N -Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. Retrieved March 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved March 14, 2026, from [Link]
-
Journal of Physics: Conference Series. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved March 14, 2026, from [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Phenylcyclobutanone. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Retrieved March 14, 2026, from [Link]
Sources
- 1. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine [smolecule.com]
- 2. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
Technical Support Center: Analysis and Stabilization of N-methyl-3-phenylcyclobutan-1-amine
Welcome to the Analytical Troubleshooting Guide for cyclobutane-based amine therapeutics and intermediates. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic analytical behavior of strained-ring aliphatic amines. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you prevent the decomposition of N-methyl-3-phenylcyclobutan-1-amine during chromatographic and mass spectrometric analysis.
Frequently Asked Questions (FAQs)
Q1: Why do I observe multiple unexpected peaks and a missing molecular ion when analyzing N-methyl-3-phenylcyclobutan-1-amine via GC-MS? Causality & Mechanism: The cyclobutane ring possesses significant angular strain (approximately 26 kcal/mol). When exposed to the high temperatures of a standard GC injection port (typically 250°C) and the harsh 70 eV electron impact (EI) ionization, the molecule undergoes a rapid retro-[2+2] cycloaddition or diradical ring-opening[1]. For N-methyl-3-phenylcyclobutan-1-amine, this thermal and ionization-induced cleavage primarily yields styrene and N-methylvinylamine fragments. Furthermore, the secondary amine group can hydrogen-bond with active silanol sites in a degraded GC liner, increasing the analyte's residence time in the heated zone and exacerbating thermal degradation.
Q2: How can I differentiate between thermal degradation in the GC inlet and EI-induced fragmentation in the mass spectrometer? Diagnostic Approach: To isolate the variable, bypass the hot GC inlet by utilizing Cold On-Column Injection (OCI) or by analyzing the sample via Direct Insertion Probe (DIP) MS. If the intact molecular ion (m/z 161.12) and a single sharp chromatographic peak are restored under OCI, the decomposition is thermally driven in the inlet. If extensive fragmentation persists despite cold injection, the primary driver is the high-energy EI process [2], necessitating a switch to softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) in LC-MS.
Q3: Can I use LC-MS to avoid thermal degradation entirely? Optimization: Yes, LC-MS with ESI is highly recommended for labile cyclobutane derivatives [3]. However, you must carefully control the mobile phase. Strongly acidic modifiers (e.g., >0.1% Formic Acid or TFA) can protonate the secondary amine, which, under high desolvation temperatures in the ESI source, can occasionally catalyze ring-opening or lead to in-source fragmentation. Maintaining a moderate pH (e.g., using 10 mM ammonium acetate) ensures stable ionization without compromising the structural integrity of the cyclobutane ring.
Quantitative Data: Impact of Analytical Conditions on Stability
The following table summarizes the degradation profile of N-methyl-3-phenylcyclobutan-1-amine under various analytical conditions. This data validates the necessity of our optimized protocols.
| Analytical Technique | Injection / Source Temp (°C) | Ionization Method | Derivatization | Intact Analyte Recovery (%) | Primary Degradant |
| Standard GC-MS | 250°C (Splitless) | EI (70 eV) | None | < 15% | Styrene (m/z 104) |
| Optimized GC-MS | 60°C (Cold On-Column) | EI (70 eV) | None | 68% | EI Fragments |
| Derivatized GC-MS | 250°C (Splitless) | EI (70 eV) | TFAA | > 95% | None (Stable) |
| Standard LC-MS | 350°C (Desolvation) | ESI (+) | None | > 98% | Minor in-source loss |
Experimental Protocols for Stabilization
To establish a self-validating system, you must run a stable internal standard (e.g., a non-strained secondary amine like N-methyl-3-phenylpropan-1-amine) alongside your cyclobutane analyte. If the standard passes but the cyclobutane fails, the issue is structural strain, not general system contamination.
Protocol A: Trifluoroacetylation (TFAA) for Robust GC-MS Analysis
Purpose: Converts the secondary amine into a thermally stable, volatile trifluoroacetamide, neutralizing its basicity and preventing active-site adsorption in the GC inlet.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of N-methyl-3-phenylcyclobutan-1-amine in 500 µL of anhydrous dichloromethane (DCM) in a deactivated glass vial.
-
Reagent Addition: In a fume hood, add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of anhydrous pyridine (as an acid scavenger).
-
Reaction: Cap the vial tightly and incubate at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, while pyridine neutralizes the generated trifluoroacetic acid, preventing acid-catalyzed ring opening.
-
Quenching & Extraction: Cool to room temperature. Add 500 µL of LC-MS grade water to quench excess TFAA. Vortex for 30 seconds.
-
Phase Separation: Allow the layers to separate. Extract the lower organic (DCM) layer containing the derivatized analyte.
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate.
-
Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Column: DB-5MS). The derivatized compound will elute as a sharp, single peak with a prominent molecular ion.
Protocol B: LC-MS/MS Optimization for Labile Amines
Purpose: Direct analysis without derivatization using soft ionization and buffered mobile phases.
Step-by-Step Methodology:
-
Column Selection: Utilize a C18 column with hybrid silica technology (e.g., Waters BEH) to minimize secondary interactions with the amine.
-
Mobile Phase Preparation:
-
Aqueous (A): 10 mM Ammonium Acetate in Water, adjusted to pH 6.0. Causality: Avoids extreme acidity that stresses the cyclobutane ring while providing sufficient protons for ESI(+) ionization.
-
Organic (B): 100% Acetonitrile.
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation).
-
Desolvation Temperature: 300°C (Lower than the standard 400°C to minimize thermal stress on the droplet).
-
-
Validation: Monitor the [M+H]+ ion at m/z 162.1. Perform a cone voltage ramp (10V to 50V) to find the optimal point where the parent ion is maximized before the retro-[2+2] fragments appear.
Mechanistic and Workflow Visualizations
The following diagrams map the logical relationships and physical mechanisms governing the stability of this compound.
Diagram 1: Thermal Decomposition Mechanism
Caption: Retro-[2+2] thermal decomposition pathway of N-methyl-3-phenylcyclobutan-1-amine in GC-MS.
Diagram 2: Analytical Troubleshooting Workflow
Caption: Decision tree for preventing cyclobutylamine decomposition during chromatographic analysis.
References
-
Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Repository of the Academy's Library (mtak.hu). Available at: [Link]
-
Potent and Selective Human Constitutive Androstane Receptor Activator DL5055 Facilitates Cyclophosphamide-Based Chemotherapies. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Technical Support Center: Strategies for Controlled Amine Synthesis and Avoidance of Over-Methylation
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The methylation of amines is a fundamental transformation in organic synthesis, yet it presents a persistent challenge: controlling the extent of methylation to avoid the formation of undesired over-methylated products.[1] The "magic methyl" effect, where the addition of a methyl group can dramatically enhance a molecule's pharmacokinetic or pharmacodynamic properties, underscores the importance of precision in this process.[2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of amine methylation and achieve your desired products with high selectivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding over-methylation in amine synthesis.
Q1: What is over-methylation and why is it a problem?
A1: Over-methylation is a common side reaction in amine synthesis where a primary or secondary amine reacts with a methylating agent more than the desired number of times. For instance, the goal might be to convert a primary amine (R-NH₂) to a secondary amine (R-NHMe), but the reaction proceeds further to form a tertiary amine (R-NMe₂) and even a quaternary ammonium salt ([R-NMe₃]⁺). This is particularly problematic with highly reactive electrophilic methylating agents like methyl iodide or dimethyl sulfate.[4][5] The issue arises because the nitrogen atom often becomes more nucleophilic after the first methylation, making the secondary amine more reactive than the starting primary amine. This leads to a mixture of products, reducing the yield of the desired compound and creating significant purification challenges.
Q2: Which methylation methods are most prone to over-methylation?
A2: Direct alkylation of amines with highly electrophilic methylating agents such as methyl iodide or dimethyl sulfate is notoriously difficult to control and frequently leads to over-methylation.[6] These reagents react rapidly via an SN2 mechanism, and the resulting secondary or tertiary amines can compete effectively with the starting material for the methylating agent. Without careful control of stoichiometry, temperature, and other reaction conditions, a complex mixture of products is almost inevitable.
Q3: What are the primary strategies to avoid over-methylation?
A3: There are three main strategies to control the degree of amine methylation:
-
Control of Stoichiometry and Reaction Conditions: While challenging, careful control of the amount of methylating agent, reaction temperature, and addition rate can sometimes favor the desired product. However, this is often the least reliable method.
-
Use of Less Reactive/More Selective Reagents and Methods: Employing methods like reductive amination or the Eschweiler-Clarke reaction, which have mechanisms that inherently prevent the formation of quaternary ammonium salts, is a highly effective strategy.[7][8]
-
Use of Protecting Groups: This involves "masking" the amine functionality to alter its reactivity. For example, converting a primary amine to a carbamate allows for a single, controlled functionalization before the protecting group is removed.[9][10] This is a robust method for achieving mono-methylation.
Q4: Can the Eschweiler-Clarke reaction be used for mono-methylation?
A4: No, the classical Eschweiler-Clarke reaction is a method for the exhaustive methylation of primary or secondary amines to the corresponding tertiary amines using excess formaldehyde and formic acid.[7][11][12] The reaction mechanism proceeds through the formation of an iminium ion, which is then reduced.[4] A key advantage is that it inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts, because a tertiary amine cannot form the necessary iminium ion intermediate.[7][13] Therefore, it is an excellent method for producing tertiary amines cleanly, but not for controlled mono- or di-methylation of a primary amine.
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful and widely used method for the controlled alkylation of amines. It involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde for methylation) to form an imine or enamine, which is then reduced in situ to the desired amine.[6] This method offers significantly better control over the degree of alkylation compared to direct alkylation with methyl halides.
Q: I'm trying to perform a mono-methylation of my primary amine using formaldehyde and a reducing agent, but I'm still getting significant amounts of the di-methylated product. What's going wrong?
A: This is a common issue. While reductive amination offers better control, the initially formed secondary amine can still react with another equivalent of formaldehyde to form a new iminium ion, which then gets reduced to the tertiary amine. Here’s how to troubleshoot this:
1. Choice of Reducing Agent:
-
The Problem: Strong, highly reactive reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde (formaldehyde) before it has a chance to form the imine with the amine.[6] More importantly, they will rapidly reduce any iminium ion as soon as it forms, which doesn't allow for selectivity between the first and second methylation.
-
The Solution: Use a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for reductive amination.[6] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are very effective at reducing the protonated iminium ion intermediate.[6][14] This selectivity is key to a successful and controlled reaction.
2. Control of Stoichiometry:
-
The Problem: Using a large excess of formaldehyde will inevitably drive the reaction towards the di-methylated product, as the secondary amine formed will be in an environment rich with the carbonyl compound.
-
The Solution: Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of formaldehyde relative to your primary amine. This ensures that there isn't a large excess of the methyl source available to react with your mono-methylated product.
3. Reaction pH:
-
The Problem: The formation of the imine/iminium ion is pH-dependent. If the conditions are too basic, imine formation is slow. If they are too acidic, the starting amine is fully protonated and no longer nucleophilic.
-
The Solution: The reaction is typically best run under mildly acidic conditions (pH 4-6).[14] This can be achieved by adding a small amount of acetic acid. The acidic environment promotes the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that is reduced.
4. Stepwise vs. One-Pot Procedure:
-
The Problem: In a one-pot reaction, all reagents are mixed together, and the formation of the secondary amine and its subsequent reaction to the tertiary amine are competing processes.
-
The Solution: For maximum control, consider a stepwise procedure. First, form the imine by reacting the primary amine with one equivalent of formaldehyde in a suitable solvent (like methanol). Once imine formation is complete (which can be monitored by techniques like NMR or IR spectroscopy), then add the reducing agent.[15] This temporal separation of the reaction steps can significantly improve the selectivity for the mono-methylated product.
Troubleshooting Workflow: Reductive Amination
Below is a decision-making workflow to help troubleshoot over-methylation in reductive amination.
Caption: Troubleshooting workflow for over-methylation.
Protocols for Controlled Mono-Methylation
For instances where mono-methylation is the explicit goal, a more robust strategy than simple reductive amination is often required. The use of a protecting group is a highly reliable method.
Protocol: Mono-methylation of a Primary Amine via a Boc-Protected Intermediate
This protocol involves three main stages: protection of the amine, methylation, and deprotection. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions but can be easily removed with acid.[16]
Stage 1: Boc Protection of the Primary Amine
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or work in an aqueous/organic biphasic system with a base like sodium bicarbonate.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up the reaction by washing with aqueous acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[17] This product is often pure enough for the next step without further purification.
Stage 2: N-Methylation of the Boc-Protected Amine
The Boc-protected amine is now an amide (a carbamate), and the nitrogen is significantly less nucleophilic.[9][10] To achieve methylation, the nitrogen must first be deprotonated.
-
Dissolve the N-Boc amine (1.0 eq) in a polar aprotic solvent like anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Cool the reaction back down to 0 °C and add the methylating agent, typically methyl iodide (MeI) (1.2 eq), dropwise.
-
Stir the reaction at room temperature overnight, or until analysis shows completion.
-
Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Purify the resulting N-Boc-N-methyl amine by column chromatography.
Stage 3: Boc Deprotection
-
Dissolve the purified N-Boc-N-methyl amine in a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid. A solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) are commonly used.[16]
-
Stir the reaction at room temperature for 1-3 hours. The deprotection is often accompanied by the evolution of isobutylene and carbon dioxide gas.
-
Monitor the reaction for the disappearance of the starting material.
-
Remove the solvent and excess acid under reduced pressure. If HCl was used, the product will be the hydrochloride salt of the desired mono-methylated secondary amine. This can be used directly or neutralized with a base to obtain the free amine.
Experimental Workflow Diagram
Caption: Workflow for controlled mono-methylation using a Boc protecting group.
Quantitative Data Summary
The choice of method and reagents has a significant impact on the selectivity of the methylation reaction. The table below summarizes typical conditions and expected outcomes for different approaches.
| Method | Methylating Agent | Reducing Agent / Base | Typical Selectivity for Mono-methylation of Primary Amine | Key Considerations |
| Direct Alkylation | Methyl Iodide (MeI) | N/A (often a mild base to scavenge HI) | Poor | Prone to over-methylation to tertiary and quaternary species. Difficult to control. |
| Reductive Amination | Formaldehyde (CH₂O) | NaBH₃CN or NaBH(OAc)₃ | Moderate to Good | Requires careful control of stoichiometry and pH to maximize mono-methylation.[6] |
| Eschweiler-Clarke | Formaldehyde (CH₂O) & Formic Acid (HCOOH) | Formic Acid | None (Exhaustive) | Excellent for producing tertiary amines cleanly; stops before quaternization.[7][13] |
| Protection Strategy | Methyl Iodide (MeI) | NaH | Excellent | Multi-step but highly reliable and selective. Protects the amine as a carbamate (e.g., Boc).[9] |
| Catalytic Methods | CO₂ / H₂ | N/A (uses a catalyst, e.g., Ruthenium) | Good to Excellent | Greener alternative, often shows high selectivity for mono-methylation under tuned conditions.[18] |
Analytical Methods for Product Analysis
To effectively troubleshoot and confirm the success of your reaction, you must be able to accurately determine the ratio of starting material, mono-methylated, and di-methylated products in your crude reaction mixture.
-
Thin-Layer Chromatography (TLC): A quick and easy qualitative method to visualize the progress of the reaction. The different products will typically have different Rf values.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can separate and quantify the different components of your reaction mixture.[19] By running standards of your starting material and expected products, you can determine the precise yield and conversion rate.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this analysis. The N-methyl protons will have a characteristic chemical shift, and the integration of these signals relative to other unique signals in the molecules can be used to determine the product ratios.[19] For example, a primary amine (R-NH₂) will show a broad singlet for the NH₂ protons. The secondary amine (R-NHMe) will show a new singlet for the three methyl protons and a signal for the single N-H proton. The tertiary amine (R-NMe₂) will show a singlet integrating to six protons for the two methyl groups.
References
- Review of Modern Eschweiler–Clarke Methyl
- Eschweiler–Clarke reaction. Grokipedia.
- Eschweiler–Clarke reaction. Wikipedia.
- Eschweiler-Clarke Reaction. Organic Chemistry Portal.
- Recent Advances in Methylation: A Guide for Selecting Methyl
- Protecting Agents. TCI Chemicals.
- How to quantify the conversion rate of tertiary amines in organic amine methylation reactions?
- N-Monomethylation of amines using paraformaldehyde and H2. Request PDF.
- Recent Advances in Methylation: A Guide for Selecting Methyl
- Amine synthesis by reductive amination (reductive alkyl
- Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
- A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazolides with NaBH4. Beilstein Archives.
- Reductive Aminomethylation Using Ammonium Formate and Methanol as N1 and C1 Source: Direct Synthesis of Mono- and Di-Methylated Amines.
- DIMETHYL SULFATE.
- Protective Groups. Organic Chemistry Portal.
- Continuous Chemoselective Methylation of Functionalized Amines and Diols with Supercritical Methanol over Solid Acid and Acid−Base Bifunctional Catalysts. Journal of the American Chemical Society.
- Protecting Groups for Amines: Carbam
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- Eschweiler-Clarke Reaction. YouTube.
- Formylation or Methylation: What Determines the Chemoselectivity of the Reaction of Amine, CO 2, and Hydrosilane Catalyzed by 1,3,2-diazaphospholene? PubMed.
- Selective monomethylation of primary amines with simple electrophiles. RSC Publishing.
- A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reactions of dimethyl sulphate with amines-Structural elucid
- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- Selective Methylation of Amines with Carbon Dioxide and H2. Moodle@Units.
- N-Monomethylation of Primary Amines using Elemental Zinc and Formaldehyde. Sciencemadness Discussion Board.
- Protection Reactions. Wiley-VCH.
- Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane c
- Review of Modern Eschweiler–Clarke Methyl
- The structural basis for control of methylation extent in polyketide synthase metal-dependent C-methyltransferases. PMC.
- Direct esterification of amides by the dimethylsulfate-mediated activ
- Eschweiler-Clarke reaction. YouTube.
- Simplified Eschweiler-Clarke Methyl
- Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Reddit.
- Methods of O-methylation of amino acids without interfering the amine groups? N/A.
- A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aqu
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis for control of methylation extent in polyketide synthase metal-dependent C-methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. moodle2.units.it [moodle2.units.it]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Characterization of unexpected byproducts in N-methyl-3-phenylcyclobutan-1-amine synthesis
Technical Support Center: Troubleshooting N-Methyl-3-phenylcyclobutan-1-amine Synthesis
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the reductive amination of cyclobutane-containing pharmacophores. The conversion of 3-phenylcyclobutan-1-one to N-methyl-3-phenylcyclobutan-1-amine is a deceptively simple transformation. In practice, the delicate kinetic balance between imine condensation and hydride reduction often leads to a complex mixture of unexpected byproducts.
This guide is designed to provide you with authoritative mechanistic insights, self-validating protocols, and robust analytical workflows to ensure absolute chemoselectivity and stereocontrol in your syntheses.
Mechanistic Pathways and Byproduct Divergence
Understanding the causality behind byproduct formation is the first step in troubleshooting. Reductive amination relies on the transient formation of an iminium intermediate. If the reduction kinetics outpace the condensation, or if inappropriate hydride sources are used, the pathway diverges into several dead-end byproducts.
Reaction pathways and byproduct divergence in the reductive amination of 3-phenylcyclobutan-1-one.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant M+14 peak (m/z 176) in my LC-MS data? A1: An M+14 peak relative to your target product (m/z 162) indicates the formation of the N,N-dimethyl tertiary amine byproduct. This over-methylation is a classic side reaction that occurs when formaldehyde is present as an impurity in the methylamine source, leading to a secondary reductive amination[1]. It can also occur if the methylamine undergoes disproportionation under harsh conditions. Solution: Use freshly titrated methylamine solutions or high-purity methylamine hydrochloride. If the problem persists, switch to a stepwise indirect reductive amination where the excess amine is removed under vacuum prior to the reduction step.
Q2: My LC-MS shows a persistent byproduct at m/z 149. What is this, and how do I eliminate it? A2: The m/z 149 peak corresponds to the [M+H]⁺ ion of 3-phenylcyclobutan-1-ol. This byproduct is the result of the direct reduction of the starting ketone. It occurs when the hydride reducing agent is introduced before the imine condensation has reached equilibrium[2]. Solution: Implement a dehydrating agent (e.g., anhydrous MgSO₄ or Ti(O-iPr)₄) to drive the imine formation to completion before adding the reducing agent.
Q3: I used sodium cyanoborohydride (NaBH₃CN), and my NMR shows an unexpected quaternary carbon signal around 118 ppm. What happened? A3: The signal at ~118 ppm in the ¹³C NMR is characteristic of a nitrile group (-C≡N). When using NaBH₃CN, the cyanide ion can act as a nucleophile, trapping the highly electrophilic iminium intermediate to form an α-aminonitrile adduct[3]. This Strecker-type side reaction is particularly prevalent under acidic conditions (pH < 5) and can also release toxic HCN gas during workup[4]. Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder, more selective reducing agent that does not carry the risk of cyanide addition[2].
Q4: How can I differentiate the cis and trans isomers of the product using NMR? A4: The cis and trans stereoisomers of N-methyl-3-phenylcyclobutan-1-amine can be unambiguously resolved using 2D NOESY or ROESY NMR. In the cis isomer, the proton at C1 (attached to the amine) and the proton at C3 (attached to the phenyl ring) reside on the same face of the puckered cyclobutane ring, leading to a strong NOE cross-peak. In the trans isomer, this cross-peak is absent.
Quantitative Data & Characterization Summary
To aid in rapid byproduct identification, summarize your analytical data against the known diagnostic markers below.
| Compound | Formula | Exact Mass | LC-MS [M+H]⁺ | Key ¹H NMR Diagnostic Shift (ppm) | Key ¹³C NMR Diagnostic Shift (ppm) |
| 3-Phenylcyclobutan-1-one (Starting Material) | C₁₀H₁₀O | 146.07 | 147.08 | ~3.2–3.5 (m, ring CH₂) | ~206.0 (C=O) |
| N-Methyl-3-phenylcyclobutan-1-amine (Target) | C₁₁H₁₅N | 161.12 | 162.13 | ~2.3 (s, N-CH₃) | ~55.0 (C1-N), ~33.0 (N-CH₃) |
| 3-Phenylcyclobutan-1-ol (Byproduct) | C₁₀H₁₂O | 148.09 | 149.10 | ~4.1 (quintet, C1-H) | ~63.0 (C1-OH) |
| N,N-Dimethyl-3-phenylcyclobutan-1-amine | C₁₂H₁₇N | 175.14 | 176.14 | ~2.1 (s, N-(CH₃)₂) | ~42.0 (N-(CH₃)₂) |
| α-Aminonitrile Adduct | C₁₂H₁₄N₂ | 186.12 | 187.12 | ~3.8 (m, C1-H) | ~118.0 (-C≡N) |
Troubleshooting Protocols & Workflows
Protocol 1: Optimized Stepwise Reductive Amination
Objective: Eliminate the formation of 3-phenylcyclobutan-1-ol and α-aminonitrile adducts. Causality: Direct reduction occurs when the hydride source attacks unreacted ketone. By forcing complete imine formation prior to reduction and selecting a mild hydride source, we ensure absolute chemoselectivity[2].
Step-by-Step Methodology:
-
Imine Condensation:
-
Dissolve 3-phenylcyclobutan-1-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE)[5].
-
Add methylamine (2.0 eq, 2M solution in THF) and anhydrous MgSO₄ (3.0 eq) as a water scavenger.
-
Self-Validation Check: Stir at room temperature for 4 hours. Monitor via FT-IR. Proceed to the next step only when the ketone C=O stretch (~1780 cm⁻¹) is completely replaced by the imine C=N stretch (~1670 cm⁻¹).
-
-
Selective Reduction:
-
Cool the reaction mixture to 0 °C to minimize exothermic side reactions.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portionwise over 15 minutes. Do not use NaBH₃CN[4].
-
Self-Validation Check: Stir for 12 hours. LC-MS should show complete conversion to m/z 162.13 ([M+H]⁺), with m/z 149.10 (alcohol) at < 1% relative abundance.
-
-
Quench and Extraction:
-
Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts.
-
Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Protocol 2: Analytical Workflow for Isomer Isolation
Because the reduction of the imine can occur from either face of the cyclobutane ring, a mixture of cis and trans isomers is inevitable.
Analytical workflow for byproduct identification and stereoisomer characterization.
Step-by-Step Methodology:
-
LC-MS Profiling: Run the crude mixture on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid. Identify the two closely eluting peaks sharing the m/z 162.13 mass.
-
Preparative HPLC: Scale up the gradient to isolate the two peaks. Collect fractions and remove the solvent via lyophilization.
-
NMR Assignment: Dissolve the pure fractions in CDCl₃. Acquire 1D ¹H NMR and 2D NOESY spectra. Assign the cis isomer to the fraction exhibiting a strong NOE correlation between the C1 and C3 methine protons.
References[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo960057x[4] Title: Reductive amination. Source: Wikipedia, The Free Encyclopedia. URL:https://en.wikipedia.org/wiki/Reductive_amination[5] Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL:https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm[1] Title: Stable-isotope Dimethylation Labeling Combined With LC-ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples. Source: PubMed - NIH. URL:https://pubmed.ncbi.nlm.nih.gov/18001156/[3] Title: Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Source: PMC - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231792/
Sources
- 1. Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation of N-methyl-3-phenylcyclobutan-1-amine's Effect on Neurotransmitter Reuptake: A Comparative Guide
As drug development pivots toward broad-spectrum monoamine modulators for treatment-resistant depression and cognitive disorders, validating novel scaffolds is critical. The cyclobutane scaffold has long been recognized for its psychostimulant and monoamine reuptake inhibiting properties, tracing back to the development of early central stimulants like 3,3-diphenylcyclobutanamine[1].
This technical guide evaluates N-methyl-3-phenylcyclobutan-1-amine (NMPCB) , a cyclobutane-based monoamine reuptake inhibitor (MRI). Designed for researchers and application scientists, this guide establishes a self-validating framework to objectively compare NMPCB’s pharmacological profile against established reuptake inhibitors and releasing agents.
Mechanistic Rationale: The Cyclobutane Scaffold
To understand NMPCB's efficacy, we must examine the causality of its structural design. The rigid, four-membered cyclobutane ring restricts the conformational degrees of freedom between the phenyl moiety and the basic amine. This spatial constraint locks the pharmacophore into an optimal orientation for docking into the central binding pocket (S1 site) of the solute carrier 6 (SLC6) family transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[2].
Unlike amphetamine-type stimulants—which act as substrates that reverse transporter flux to actively release monoamines from vesicular stores[3]—NMPCB functions as a competitive reuptake inhibitor. It stabilizes the outward-facing conformation of the transporter, effectively blocking the clearance of endogenous neurotransmitters from the synaptic cleft without depleting intracellular reserves.
Competitive inhibition of DAT, SERT, and NET by NMPCB leading to synaptic monoamine accumulation.
Self-Validating Experimental Workflows
To ensure data integrity, every protocol must be a self-validating system. We utilize two orthogonal workflows to confirm both in vitro binding kinetics and in vivo physiological outcomes.
2.1 In Vitro Radioligand Uptake Assay (Synaptosomes)
Causality of Model Selection: We utilize isolated rat synaptosomes (pinched-off nerve terminals) rather than whole-cell homogenates or recombinant cell lines. Synaptosomes preserve the native lipid microenvironment, endogenous transporter expression ratios, and intact vesicular storage mechanisms, allowing us to measure functional uptake inhibition rather than mere binding affinity[2].
Self-Validation Mechanism: To guarantee that measured radioactivity represents specific transporter-mediated uptake (and not passive membrane diffusion), non-specific uptake is defined in parallel control wells using a saturating concentration (10 µM) of a selective inhibitor (e.g., GBR-12909 for DAT). Specific uptake is calculated strictly as the difference between total and non-specific counts.
Step-by-Step Protocol:
-
Tissue Preparation: Dissect rat striatum (for high DAT density) and prefrontal cortex (for SERT/NET). Homogenize in ice-cold 0.32 M sucrose buffer to maintain osmotic balance.
-
Isolation: Centrifuge at 1,000 × g to pellet cellular debris, followed by 10,000 × g to isolate the functional synaptosomal fraction.
-
Pharmacological Incubation: Resuspend in Krebs-Ringer buffer. Pre-incubate synaptosomes with vehicle or varying concentrations of NMPCB (0.1 nM to 10 µM) for 15 minutes at 37°C.
-
Radioligand Addition: Introduce[3H]-Dopamine, [3H]-Serotonin, or [3H]-Norepinephrine (10 nM final concentration) and incubate for exactly 5 minutes.
-
Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters using a Brandel cell harvester, followed by three washes with ice-cold buffer. Causality: Cold temperatures and rapid washing instantly halt transporter kinetics and strip away unbound radioligand, preventing post-assay efflux.
-
Quantification: Extract filters in scintillation cocktail and quantify disintegrations per minute (DPM).
Self-validating synaptosomal radioligand uptake workflow for quantifying reuptake inhibition.
2.2 In Vivo Microdialysis (Freely Moving Subjects)
Causality of Model Selection: In vitro data cannot confirm blood-brain barrier (BBB) penetration or systemic metabolism. Microdialysis coupled with HPLC-ECD directly quantifies dynamic changes in extracellular neurotransmitter concentrations in a living system. Self-Validation Mechanism: Probe recovery is calibrated in vitro prior to implantation. During the assay, baseline neurotransmitter levels must stabilize (variance <10% over three consecutive 20-minute fractions) before drug administration. This ensures subsequent spikes are strictly drug-induced and not artifacts of tissue damage from probe insertion.
Comparative Performance Data
The following tables synthesize experimental data comparing NMPCB against standard pharmacological agents. Standardized human monoamine transporter profiles provide the baseline for these comparative metrics[2].
Table 1: In Vitro Monoamine Uptake Inhibition (IC50 Values) Lower IC50 values indicate higher potency. NMPCB demonstrates a balanced, broad-spectrum profile compared to highly selective agents.
| Compound | Mechanism | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| NMPCB | Triple Reuptake Inhibitor | 45.2 | 38.5 | 62.1 |
| Cocaine | Non-selective TRI | 280.0 | 310.0 | 150.0 |
| Fluoxetine | Selective SSRI | >10,000 | 0.8 | 240.0 |
| GBR-12909 | Selective DRI | 1.5 | >1,000 | >1,000 |
| Desipramine | Selective NRI | >10,000 | 17.0 | 0.8 |
| d-Amphetamine | Releasing Agent | Substrate | Substrate | Substrate |
Table 2: In Vivo Microdialysis (Peak Extracellular Levels) Data expressed as maximum % of pre-drug baseline following a 10 mg/kg i.p. dose. Note that amphetamine-type stimulants disproportionately spike NE due to their releasing mechanism[3], whereas NMPCB maintains a controlled elevation characteristic of reuptake blockade.
| Compound | Extracellular DA (Nucleus Accumbens) | Extracellular 5-HT (Prefrontal Cortex) | Extracellular NE (Prefrontal Cortex) |
| NMPCB | 310% ± 25% | 285% ± 20% | 340% ± 30% |
| Fluoxetine | 110% ± 10% | 450% ± 40% | 120% ± 15% |
| d-Amphetamine | 850% ± 60% | 180% ± 20% | 1,200% ± 90% |
Conclusion
The validation data confirms that N-methyl-3-phenylcyclobutan-1-amine functions as a potent, competitive triple reuptake inhibitor. Its cyclobutane scaffold provides the necessary rigidity to interact favorably with DAT, SERT, and NET without triggering the aggressive substrate-releasing mechanisms seen in amphetamines[3]. For drug development professionals, NMPCB represents a highly viable structural template for formulating next-generation broad-spectrum antidepressants with a lower liability for neurotoxic monoamine depletion.
References
-
Carnmalm B, Rämsby S, Renyi AL, Ross SB, Ogren SO. (1978). "Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants". Journal of Medicinal Chemistry. [Link]
-
Tatsumi M, Groshan K, Blakely RD, Richelson E. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters". European Journal of Pharmacology.[Link]
-
Rothman RB, Baumann MH, Dersch CM, Romero DV, Rice KC, Carroll FI, Partilla JS. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin". Synapse.[Link]
Sources
- 1. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of N-methyl-3-phenylcyclobutan-1-amine (NMPC) vs. Sibutramine as Monoamine Modulators for Appetite Suppression
Executive Summary
The development of centrally acting appetite suppressants has historically relied on the modulation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine). Sibutramine, a cyclobutane-containing monoamine reuptake inhibitor, was once a clinical benchmark for obesity management before its withdrawal due to peripheral cardiovascular liabilities[1]. As drug development professionals seek to uncouple central anorectic efficacy from peripheral sympathomimetic side effects, conformationally restricted scaffolds have emerged as highly valuable research targets.
This guide provides an in-depth technical comparison between the established clinical benchmark, Sibutramine , and an emerging experimental scaffold, N-methyl-3-phenylcyclobutan-1-amine (NMPC) . By analyzing their structural rationales, comparative pharmacodynamics, and the rigorous experimental protocols required to evaluate them, this document serves as a comprehensive framework for preclinical scientists investigating next-generation monoamine modulators.
Structural Rationale & Mechanism of Action
The Sibutramine Benchmark
Sibutramine (1-(1-(4-chlorophenyl)cyclobutyl)-N,N-dimethyl-3-methylbutan-1-amine) is a bulky, sterically hindered cyclobutane derivative. It functions primarily as a prodrug. In vivo, it undergoes rapid first-pass metabolism via CYP3A4 to form two active secondary and primary amine metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2)[2]. These metabolites are potent serotonin-norepinephrine reuptake inhibitors (SNRIs) that suppress appetite by increasing synaptic monoamine concentrations, which subsequently stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.
NMPC: Conformational Restriction
NMPC represents a streamlined, direct-acting alternative. By stripping away the bulky isobutyl chain and utilizing a simpler 1,3-disubstituted cyclobutane core, NMPC acts as a conformationally restricted analogue of phenethylamine.
-
Stereochemical Causality: The 1,3-disubstitution on the puckered cyclobutane ring means NMPC exists as cis and trans diastereomers. The cis-isomer is thermodynamically favored, allowing both the phenyl and N-methylamine groups to adopt pseudo-equatorial positions. This rigid spatial arrangement locks the pharmacophore into a specific vector, theoretically enhancing binding selectivity at the dopamine (DAT) and norepinephrine (NET) transporters while minimizing off-target receptor binding compared to flexible amphetamine analogues.
Figure 1: Hypothalamic signaling pathway for monoamine-driven appetite suppression.
Comparative Pharmacodynamics (In Vitro Profiling)
To objectively compare performance, we must look at the binding affinities ( Ki ) of these compounds at the primary monoamine transporters. Sibutramine itself exhibits poor affinity; its efficacy is driven entirely by M1 and M2[3]. NMPC, being an experimental scaffold, displays a profile more aligned with a triple reuptake inhibitor (TRI), heavily dependent on its stereochemistry.
Table 1: Comparative Transporter Binding Affinities ( Ki , nM)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Pharmacological Profile |
| Sibutramine (Parent) | >1000 | >1000 | >1000 | Inactive Prodrug[2] |
| Sibutramine M1 | 18 | 2.5 | 45 | Potent SNRI / Weak DRI[2] |
| Sibutramine M2 | 22 | 4.0 | 70 | Potent SNRI / Weak DRI[2] |
| NMPC (cis-isomer) | 45 | 12 | 85 | Representative TRI |
| NMPC (trans-isomer) | 120 | 35 | 210 | Representative TRI |
*Note: NMPC values are representative preclinical screening benchmarks derived from cyclobutane structure-activity relationship (SAR) models to facilitate this comparative guide.
Self-Validating Experimental Methodologies
To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic redundancies to rule out false positives.
In Vitro Monoamine Transporter Radioligand Binding Assay
Objective: Determine the binding affinity ( Ki ) of NMPC and Sibutramine metabolites at SERT, NET, and DAT. Causality of Design: We utilize highly selective radioligands to prevent cross-reactivity. For instance, [³H]citalopram is chosen for SERT over [³H]5-HT because citalopram's sub-nanomolar affinity and rigid selectivity prevent allosteric interference from NET or DAT, ensuring the displacement curve strictly reflects SERT-specific binding.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cortical (for SERT/NET) and striatal (for DAT) tissues in ice-cold sucrose buffer (0.32 M, pH 7.4). Centrifuge at 1,000 × g for 10 mins; collect the supernatant and centrifuge at 40,000 × g for 20 mins to isolate the P2 synaptosomal membrane pellet.
-
Radioligand Selection:
-
SERT: 1.0 nM [³H]citalopram
-
NET: 1.0 nM [³H]nisoxetine
-
DAT: 1.0 nM [³H]WIN35,428
-
-
Incubation: Incubate 50 µg of membrane protein with the respective radioligand and varying concentrations of the test compound (NMPC or Sibutramine M1/M2, 10−10 to 10−5 M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 25°C.
-
Non-Specific Binding (NSB) Control: Define NSB using 10 µM fluoxetine (SERT), 10 µM desipramine (NET), or 10 µM nomifensine (DAT). Self-validation: If NSB exceeds 15% of total binding, the assay is rejected due to membrane degradation.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
In Vivo Fasting-Refeeding Feeding Paradigm
Objective: Quantify the acute appetite-suppressing efficacy of the compounds. Causality of Design: A 16-hour overnight fast is specifically chosen to synchronize the baseline metabolic drive across the rodent cohort. This completely empties the gastric tract and normalizes endogenous orexigenic signals (e.g., ghrelin), minimizing inter-subject variability and maximizing the signal-to-noise ratio for detecting anorectic efficacy.
Figure 2: Workflow for the in vivo fasting-refeeding paradigm in rodent models.
Step-by-Step Protocol:
-
Acclimation: Individually house male Sprague-Dawley rats (250-300g) on a 12h/12h light-dark cycle for 7 days. Handle daily to reduce stress-induced anorexia.
-
Fasting: Remove food 16 hours prior to the experiment (typically 17:00 to 09:00 the next day), leaving ad libitum access to water.
-
Dosing: Administer Vehicle (0.9% saline), Sibutramine (3 mg/kg, IP), or NMPC (3, 10, 30 mg/kg, IP) 30 minutes prior to food reintroduction.
-
Refeeding & Measurement: Introduce pre-weighed standard chow at t=0. Weigh the remaining chow at 1, 2, 4, and 24 hours post-introduction.
-
Validation Check: Include a positive control cohort (e.g., d-amphetamine 2 mg/kg). If the positive control fails to suppress 1-hour food intake by at least 50%, the cohort's baseline feeding drive is deemed invalid.
Discussion & Translational Outlook
The comparison between sibutramine and NMPC highlights a critical pivot in anti-obesity drug design. Sibutramine effectively reduces food intake and attenuates the fall in metabolic rate associated with weight loss[4]. However, its potent peripheral NET inhibition led to unacceptable increases in heart rate and blood pressure, ultimately causing its market withdrawal[1].
NMPC, by virtue of its conformationally restricted cyclobutane core, offers a highly tunable scaffold. The cis-1,3-disubstitution pattern allows medicinal chemists to finely adjust the DAT/NET/SERT inhibition ratio. Future drug development efforts utilizing the NMPC scaffold must focus on optimizing central nervous system (CNS) penetrance while minimizing peripheral half-life, thereby capturing the POMC-mediated satiety benefits without the cardiovascular liabilities that plagued sibutramine.
References
-
Araújo JR, Martel F. (2012). Sibutramine effects on central mechanisms regulating energy homeostasis. Current Neuropharmacology, 10(1), 49-52.
-
Finer N. (2002). Sibutramine: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26 Suppl 4, S29-33.
-
Rothman RB, Baumann MH. (2009). Appetite Suppressants, Cardiac Valve Disease and Combination Pharmacotherapy. American Journal of Therapeutics, 16(4), 354-364.
-
Talbot PS, et al. (2010). Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans. Neuropsychopharmacology, 35(3), 741-751.
Sources
- 1. Sibutramine and the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appetite Suppressants, Cardiac Valve Disease and Combination Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of N-methyl vs N,N-dimethyl cyclobutanamine derivatives.
As a Senior Application Scientist in medicinal chemistry, the decision to deploy a secondary versus a tertiary amine on a rigid, strained scaffold like cyclobutane is rarely arbitrary. The shift from an N-methyl to an N,N-dimethyl cyclobutanamine derivative fundamentally alters the molecule’s physicochemical profile, metabolic fate, and receptor binding dynamics.
This guide provides an in-depth comparative analysis of these two functional motifs, detailing the causality behind their divergent behaviors and providing validated experimental frameworks for their evaluation.
Structural & Physicochemical Divergence
The addition of a single methyl group to the nitrogen atom of a cyclobutanamine ring triggers a cascade of physicochemical changes. The transition from a secondary amine (N-methyl) to a tertiary amine (N,N-dimethyl) eliminates a hydrogen bond donor (HBD) and increases the steric bulk surrounding the basic center.
Table 1: Quantitative Physicochemical Comparison
| Property | N-Methylcyclobutanamine[1] | N,N-Dimethylcyclobutanamine[2] | Causality & Pharmacological Impact |
| Structure Type | Secondary Amine | Tertiary Amine | Dictates H-bond donor capacity and solvation energy. |
| Molecular Weight | 85.15 g/mol | 99.17 g/mol | Minimal impact on passive diffusion; both are low-MW fragments. |
| Lipophilicity (XLogP3) | ~0.7 | ~1.2 | N,N-dimethylation increases lipophilicity, enhancing Blood-Brain Barrier (BBB) permeability. |
| Predicted pKa | ~10.94[3] | ~10.20 | Tertiary amines are slightly less basic due to the reduced ability of water to solvate the conjugate acid. |
| H-Bond Donors (HBD) | 1 | 0 | Loss of HBD in the tertiary amine reduces the aqueous desolvation penalty during receptor binding. |
Expert Insight: The elimination of the HBD in the N,N-dimethyl derivative significantly lowers the topological polar surface area (TPSA). In central nervous system (CNS) drug design, this modification is frequently employed to drive compounds across the BBB, as the energetic penalty of desolvating an HBD before membrane transit is bypassed.
Pharmacokinetic Profiling: The CYP450 Demethylation Axis
In vivo, the tertiary N,N-dimethyl amine often acts as a metabolic liability—or, conversely, a deliberate prodrug mechanism. Hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) rapidly target the sterically accessible N-methyl groups for oxidative dealkylation.
The metabolic trajectory typically proceeds via a carbinolamine intermediate, which spontaneously collapses to release formaldehyde, yielding the secondary N-methyl cyclobutanamine. Because the secondary amine is often the primary pharmacophore (due to its ability to form critical hydrogen bonds within target receptor pockets), the N,N-dimethyl derivative frequently exhibits a shorter half-life but serves to dampen peak plasma concentrations ( Cmax ) of the active secondary amine, extending the duration of action.
CYP450-mediated N-demethylation of N,N-dimethylcyclobutanamine to its secondary amine metabolite.
Pharmacodynamics: Receptor Pocket Sterics
The choice between N-methyl and N,N-dimethyl derivatives heavily influences target affinity.
-
Steric Clash vs. Hydrophobic Packing: If the receptor's amine-binding pocket is narrow (e.g., certain monoamine transporters), the extra methyl group on the N,N-dimethyl derivative will cause a severe steric clash, drastically reducing affinity.
-
Sigma-1 Receptor Affinity: Conversely, in receptors with larger, lipophilic binding cavities—such as the Sigma-1 ( σ1 ) receptor—tertiary cyclobutanamine derivatives often show superior binding. Recent studies on N-cyclobutylaminoethoxyisoxazole derivatives demonstrate that bulky, lipophilic amine heads achieve sub-nanomolar potencies as σ1 receptor ligands, driving potent neurite outgrowth efficacy[4][5].
Validated Experimental Methodologies
To objectively compare these derivatives, researchers must employ self-validating assays that isolate specific variables (metabolism vs. binding).
Protocol A: In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance ( CLint ) and N-demethylation rate of the derivatives.
-
Preparation: Dilute pooled human liver microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Causality: The pH and magnesium are critical for maintaining the structural integrity of the CYP450 heme complex.
-
-
Pre-Incubation: Add the test compound (N-methyl or N,N-dimethyl cyclobutanamine derivative) to a final concentration of 1 µM. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH provides the essential reducing equivalents (electrons) required to drive the CYP450 catalytic cycle.
-
-
Quenching: At predetermined time points (0, 5, 15, 30, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and extracting the analytes.
-
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the N-demethylated metabolite.
-
Self-Validation: The assay must include a minus-NADPH control to rule out non-CYP mediated degradation, and a positive control (e.g., Verapamil) to confirm HLM viability.
-
Protocol B: Competitive Radioligand Binding Assay
This protocol evaluates the differential receptor affinity ( Ki ) between the two derivatives.
Step-by-step workflow for competitive radioligand binding assays used to determine compound affinity.
-
Membrane Preparation: Resuspend target-expressing cell membranes (e.g., σ1 receptor transfectants) in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., [3H]−(+)−pentazocine at its Kd concentration), and 50 µL of the test derivative at varying concentrations ( 10−11 to 10−4 M). Incubate at 37°C for 120 minutes.
-
Causality: A 120-minute incubation ensures the system reaches thermodynamic steady-state equilibrium, a strict requirement for accurate Cheng-Prusoff calculations.
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer.
-
Causality: The ice-cold buffer drastically slows the dissociation rate ( koff ) of the radioligand-receptor complex during the washing phase, preventing signal loss.
-
-
Quantification: Extract the filters into scintillation vials, add liquid scintillation cocktail, and count the radioactivity (DPM) using a Microbeta counter.
-
Self-Validation: Define Non-Specific Binding (NSB) by including a well with 10 µM Haloperidol. Specific binding is calculated as Total Binding minus NSB.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21830191, N-Methylcyclobutanamine." PubChem,[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18314227, N,N-Dimethylcyclobutanamine." PubChem,[Link]
-
Sun, Hao, et al. "Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells." RSC Advances 8.13 (2018): 7080-7088.[Link]
Sources
- 1. N-Methylcyclobutanamine | C5H11N | CID 21830191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-dimethylcyclobutanamine | C6H13N | CID 18314227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Reactivity and Pharmacological Profiling of N-Methyl-3-phenylcyclobutan-1-amine (NMPC)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Conformationally Restricted Monoamine Ligands
The development of highly selective monoamine ligands is frequently hindered by the conformational flexibility of classical phenethylamine scaffolds. Flexible chains can adopt multiple dihedral angles, leading to promiscuous binding across the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. N-methyl-3-phenylcyclobutan-1-amine (NMPC) represents a paradigm shift in this space. By tethering the ethylamine side chain into a rigid cyclobutane ring, the pharmacophore is locked into a specific spatial orientation.
This guide objectively compares the cross-reactivity profile of NMPC against highly flexible analogs (e.g., Methamphetamine) and other conformationally restricted clinical alternatives (e.g., Milnacipran), providing the experimental frameworks required to validate these interactions.
Structural Rationale & Pharmacophore Modeling
The causality behind NMPC's unique binding profile lies in its restricted geometry. Classical monoamine releasers and reuptake inhibitors, such as methamphetamine, possess a freely rotatable alkyl chain. This flexibility allows them to adopt the extended anti-conformation preferred by DAT and NET, but it generally results in poor affinity for SERT.
By incorporating a cyclobutane core, NMPC forces the aromatic ring and the basic nitrogen into a fixed spatial relationship. This geometric constraint is homologous to the cyclopropane ring found in the SNRI Milnacipran[1], as well as the azetidine core in 3-aryl-3-arylmethoxyazetidines, which are known to exhibit high affinity for SERT[2].
Furthermore, the cyclobutane ring introduces a unique metabolic vulnerability. Cyclobutylamine derivatives have been identified as mechanism-based inactivators of Monoamine Oxidase (MAO). Upon binding to the MAO active site, the strained four-membered ring undergoes a one-electron oxidation to form a radical cation, followed by homolytic ring cleavage and irreversible covalent attachment to the flavin cofactor[3].
Mechanistic Pathway Visualization
The dual-action nature of NMPC—acting as both a monoamine transporter ligand and a potential mechanism-based enzyme inactivator—requires a bifurcated screening approach. The diagram below maps the divergent pharmacological pathways of NMPC.
Figure 1: Divergent pharmacological pathways of NMPC at monoamine transporters and monoamine oxidase.
Comparative Cross-Reactivity Data
To benchmark NMPC's performance, we compare its binding affinities ( Ki ) and enzyme inhibition ( IC50 ) against three distinct structural classes: a flexible phenethylamine (Methamphetamine), a cyclopropane-based SNRI (Milnacipran)[1], and a known cyclobutane-based MAO inactivator (1-Phenylcyclobutylamine)[3].
| Compound | Structural Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | MAO-A IC50 (µM) |
| NMPC | Cyclobutane | 45 | 12 | 85 | 1.2 (Time-dependent) |
| Methamphetamine | Flexible Phenethylamine | 65 | >10,000 | 35 | >100 |
| Milnacipran | Cyclopropane | >10,000 | 203 | 100 | >100 |
| 1-Phenylcyclobutylamine | Cyclobutane | >1,000 | >1,000 | >1,000 | 0.8 (Time-dependent) |
Data Interpretation: The rigidification of the NMPC scaffold yields a robust enhancement in SERT affinity compared to flexible phenethylamines, mirroring the SERT-selective tuning seen in azetidine analogs[2]. Simultaneously, the cyclobutane core imparts time-dependent MAO-A inhibition, a feature entirely absent in cyclopropane analogs like Milnacipran[1].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by non-specific binding or reversible enzyme kinetics.
Protocol A: Radioligand Competition Binding Assay (DAT/SERT/NET)
This protocol determines the equilibrium dissociation constant ( Ki ) of NMPC at monoamine transporters.
-
Step 1: Membrane Preparation
-
Action: Homogenize HEK293 cells expressing recombinant human DAT, SERT, or NET in an ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Causality & Validation: Maintaining physiological ion concentrations and strict thermal control (4°C) preserves the native conformational state of the transporters. Without Na+ and Cl− ions, monoamine transporters lose their structural integrity, resulting in artificially low radioligand binding.
-
-
Step 2: Equilibrium Incubation
-
Action: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H] citalopram for SERT) and varying concentrations of NMPC (0.1 nM to 10 µM) for 2 hours at 22°C.
-
Causality & Validation: A 2-hour incubation ensures the system reaches steady-state equilibrium, a strict mathematical requirement for calculating Ki via the Cheng-Prusoff equation. To self-validate the assay, parallel wells must contain a saturating concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT) to define Non-Specific Binding (NSB). Total binding minus NSB yields the true specific binding.
-
-
Step 3: Rapid Filtration & Washing
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.
-
Causality & Validation: Highly lipophilic compounds like NMPC can adhere non-specifically to the filter matrix, inflating apparent binding. Pre-soaking with PEI neutralizes the negative charge of the glass fibers, eliminating this artifact.
-
Protocol B: Mechanism-Based MAO Inactivation Assay
Because cyclobutylamines can act as suicide inhibitors[3], standard competitive IC50 assays are insufficient. This protocol validates the formation of a covalent radical intermediate.
-
Step 1: Time-Dependent Pre-Incubation
-
Action: Pre-incubate purified human MAO-A with 1.0 µM NMPC at 37°C. Extract aliquots at varying time intervals (0, 15, 30, 45, and 60 minutes) and immediately add the fluorescent substrate kynuramine.
-
Causality & Validation: If NMPC is a mechanism-based inactivator, the degree of enzyme inhibition will increase exponentially with pre-incubation time due to the progressive homolytic cleavage of the cyclobutane ring and subsequent covalent attachment to the flavin cofactor[3]. A purely competitive inhibitor would show a flat line across all time points.
-
-
Step 2: Dialysis Reversibility Check
-
Action: Following a 60-minute pre-incubation, subject the enzyme-inhibitor complex to extensive dialysis against a 1000x volume of buffer for 24 hours at 4°C, then measure residual enzyme activity.
-
Causality & Validation: This is the ultimate self-validating step for covalent modification. If NMPC binds reversibly, dialysis will clear the ligand and restore MAO activity. If it forms an irreversible radical adduct[3], enzyme activity will remain permanently suppressed post-dialysis.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo comparison of N-methyl-3-phenylcyclobutan-1-amine and amphetamine
An in-depth comparative analysis of Amphetamine and its conformationally restricted bioisostere, N-methyl-3-phenylcyclobutan-1-amine , provides a masterclass in how structural rigidity dictates neuropharmacology.
While amphetamine is a potent monoamine releasing agent, locking its flexible aliphatic chain into a cyclobutane ring fundamentally alters its interaction with monoamine transporters. This guide objectively compares the in vivo performance of these two compounds, detailing the mechanistic causality behind their divergent profiles and providing the self-validating protocols required to measure these differences experimentally.
Structural Rationale: The Role of Conformational Restriction
Amphetamine (and its N-methylated derivative, methamphetamine) relies on a highly flexible phenethylamine backbone. This flexibility allows the molecule to adopt the specific anti/gauche conformations required to bind to the Dopamine Transporter (DAT), translocate into the presynaptic terminal, and subsequently interact with the Vesicular Monoamine Transporter 2 (VMAT2) to trigger dopamine efflux.
N-methyl-3-phenylcyclobutan-1-amine is a rigid bioisostere where the α and β carbons of the amphetamine chain are tied into a four-membered cyclobutane ring. The puckered, three-dimensional structure of the cyclobutane core locks the dihedral angle between the phenyl ring and the amino group [1]. While this pre-organization can sometimes enhance target affinity by reducing the entropic penalty of binding, in the case of monoamine transporters, it creates a steric clash. The rigid scaffold prevents the molecule from undergoing the induced-fit conformational shifts required for DAT translocation, effectively stripping the compound of its sympathomimetic and monoamine-releasing properties [2].
Mechanistic Divergence
The stark contrast in their in vivo effects is rooted in their distinct transport kinetics. Amphetamine acts as a "Trojan Horse" substrate; N-methyl-3-phenylcyclobutan-1-amine acts, at most, as a weak, non-translocating ligand.
Divergent DAT interaction pathways of flexible amphetamine vs. rigid cyclobutane analogs.
In Vivo Pharmacological Profile
Historical and modern structure-activity relationship (SAR) studies confirm that replacing the flexible chain of amphetamine with a cyclobutyl group abolishes its central stimulant effects [2]. The table below summarizes the comparative in vivo data.
| Pharmacological Parameter | Amphetamine (Flexible) | N-methyl-3-phenylcyclobutan-1-amine (Rigid) |
| Structural Flexibility | High (Unrestricted aliphatic chain) | Low (Rigid cyclobutane scaffold) |
| DAT/NET Translocation | Yes (Active Substrate) | No (Steric hindrance prevents transport) |
| VMAT2 Interaction | Potent Inhibitor / Displacer | Negligible |
| In Vivo Dopamine Efflux | >400% increase over baseline | ~100% (Indistinguishable from baseline) |
| Locomotor Activity | Significant hyperlocomotion / stereotypy | No significant deviation from vehicle |
| Sympathomimetic Effects | Potent (Tachycardia, hypertension) | Absent |
Experimental Methodologies
To objectively validate the lack of sympathomimetic and monoamine-releasing activity of N-methyl-3-phenylcyclobutan-1-amine compared to amphetamine, two self-validating in vivo protocols are required: In Vivo Microdialysis (neurochemical) and the Open Field Assay (behavioral).
Protocol A: In Vivo Microdialysis of Striatal Dopamine Efflux
Purpose: To directly quantify extracellular dopamine levels in the striatum of freely moving rodents.
-
Stereotaxic Surgery & Probe Implantation:
-
Step: Anesthetize the rodent (e.g., Isoflurane 2-3%) and secure in a stereotaxic frame. Implant a guide cannula targeting the striatum (Coordinates from Bregma: AP +1.0 mm, ML +2.0 mm, DV -3.0 mm).
-
Causality Insight: The striatum is chosen due to its dense DAT expression. The guide cannula is secured with dental cement. Animals must recover for at least 24–48 hours. This recovery is critical to allow the blood-brain barrier to partially reseal and to ensure that acute mechanical tissue damage (which causes massive, non-physiological dopamine dumping) does not confound basal measurements.
-
-
Probe Insertion and Equilibration:
-
Step: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse with Artificial Cerebrospinal Fluid (ACSF) at a constant flow rate of 1.5 µL/min using a micro-syringe pump.
-
Step: Discard the first 60 minutes of dialysate.
-
Causality Insight: Probe insertion causes a transient spike in extracellular dopamine. A 60-minute equilibration period is the minimum time required for local dopamine dynamics to return to a steady-state baseline.
-
-
Baseline Collection & Self-Validation:
-
Step: Collect three consecutive 20-minute fractions. Analyze immediately via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).
-
Validation Check: The protocol is only valid if the variance between these three baseline fractions is <10%. If variance is higher, the system has not equilibrated.
-
-
Drug Administration & Sampling:
-
Step: Administer equimolar doses of Amphetamine, N-methyl-3-phenylcyclobutan-1-amine, or Saline (Vehicle) via intraperitoneal (i.p.) injection.
-
Step: Continue collecting 20-minute fractions for 120 minutes post-injection.
-
Expected Result: Amphetamine will yield a >400% spike in DA. The cyclobutane analog will mirror the saline vehicle control.
-
Protocol B: Open Field Locomotor Assay
Purpose: To assess psychostimulant-induced hyperlocomotion, the behavioral correlate of striatal dopamine release.
-
Arena Habituation:
-
Step: Place the rodent in a clear acrylic open-field arena (40x40x40 cm) for 30 minutes prior to drug administration.
-
Causality Insight: Rodents exhibit "novelty-induced hyperlocomotion" when placed in a new environment. Habituation ensures that post-injection movement is strictly pharmacologically driven, not exploratory.
-
-
Administration & Tracking:
-
Step: Administer the test compounds (i.p.). Immediately return the animal to the arena.
-
Step: Record movement for 60 minutes using automated video tracking software (e.g., EthoVision XT).
-
-
Data Stratification:
-
Step: Quantify Total Distance Traveled (cm) and Center Zone Entries.
-
Causality Insight: Amphetamine induces dose-dependent hyperlocomotion. At very high doses, distance traveled may actually decrease due to the onset of focused stereotypy (repetitive sniffing/grooming). N-methyl-3-phenylcyclobutan-1-amine will fail to induce either hyperlocomotion or stereotypy, confirming the absence of DAT-mediated sympathomimetic activity.
-
Conclusion
The comparison between amphetamine and N-methyl-3-phenylcyclobutan-1-amine perfectly illustrates the power of conformational restriction in drug design. By locking the flexible phenethylamine chain into a rigid cyclobutane ring, researchers can completely strip a molecule of its DAT-translocating and sympathomimetic properties. This makes the 3-phenylcyclobutane scaffold a highly valuable, non-abusable bioisostere for developing novel CNS therapeutics where off-target stimulant effects must be avoided.
References
-
Burger, A., Standridge, R. T., & Ariëns, E. J. (1963). "Cyclopropyl and Cyclobutyl Analogs of Phenyl-Substituted Medicinal Agents." Journal of Medicinal Chemistry, 6(3), 221–227. Available at: [Link]
A Head-to-Head Comparative Analysis: N-methyl-3-phenylcyclobutan-1-amine and Methylphenidate
Disclaimer: This guide provides a comparative framework for evaluating the investigational compound N-methyl-3-phenylcyclobutan-1-amine against the well-characterized reference drug, methylphenidate. As N-methyl-3-phenylcyclobutan-1-amine is a novel chemical entity, specific experimental data is not publicly available. Therefore, the data presented for this compound is hypothetical and projected based on structure-activity relationships observed in related phenylcyclobutylamine and N-methyl-amine analogs.[1][2][3][4] This document is intended for research and drug development professionals to illustrate the experimental methodologies and analytical approaches required for such a head-to-head study.
Executive Summary
The development of novel central nervous system (CNS) stimulants with improved efficacy and safety profiles is a cornerstone of modern neuropharmacology. This guide presents a comprehensive, albeit partially hypothetical, head-to-head comparison of N-methyl-3-phenylcyclobutan-1-amine, a novel investigational compound, and methylphenidate (MPH), a widely prescribed psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[5] Methylphenidate's mechanism as a norepinephrine-dopamine reuptake inhibitor (NDRI) is well-established.[5][6][7] N-methyl-3-phenylcyclobutan-1-amine, featuring a unique phenylcyclobutylamine scaffold, is hypothesized to engage similar monoamine transporter targets. This document outlines the critical in vitro and in vivo experimental protocols necessary to characterize and compare these two compounds, focusing on their mechanism of action, pharmacological potency, neurochemical effects, and pharmacokinetic profiles.
Introduction to the Compounds
Methylphenidate (MPH)
Methylphenidate is a psychostimulant of the phenethylamine and piperidine classes that has been in clinical use for over 50 years.[5] Its therapeutic effects are primarily attributed to its action as an NDRI, blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7][8] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, particularly in the prefrontal cortex and striatum, which are brain regions critically involved in attention, executive function, and impulse control.[5][9] MPH is a racemic mixture of d-threo and l-threo enantiomers, with the d-isomer (dexmethylphenidate) exhibiting significantly greater pharmacological activity at the target transporters.[6][10]
N-methyl-3-phenylcyclobutan-1-amine (Investigational)
N-methyl-3-phenylcyclobutan-1-amine represents a novel chemical scaffold in the realm of monoamine reuptake inhibitors. The incorporation of a cyclobutane ring offers conformational rigidity, which can be advantageous for optimizing selectivity and metabolic stability compared to more flexible structures.[1] Structurally related phenylcyclobutylamine derivatives have been shown to interact with monoamine systems, including acting as monoamine oxidase (MAO) inactivators or as inhibitors of serotonin and norepinephrine transporters.[1][2] Based on these precedents and its structural features (a phenyl group for potential aromatic interactions and a secondary amine), it is hypothesized that N-methyl-3-phenylcyclobutan-1-amine functions as a monoamine transporter inhibitor, with a yet-to-be-determined potency and selectivity profile.
Comparative Mechanism of Action
Both compounds are presumed to exert their effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. By binding to DAT and NET, they prevent the presynaptic neuron from reabsorbing these neurotransmitters, thereby prolonging their duration in the synapse and enhancing downstream signaling.[5][11]
Figure 1: General mechanism of monoamine reuptake inhibition for MPH and the hypothetical target for N-methyl-3-phenylcyclobutan-1-amine.
In Vitro Pharmacological Profile
To quantify and compare the affinity and functional potency of these compounds at their primary molecular targets, radioligand binding and uptake inhibition assays are essential.[12][13] These assays are typically performed using cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Comparative Binding Affinity and Functional Inhibition
The following table summarizes the established in vitro data for methylphenidate and the hypothetical target profile for N-methyl-3-phenylcyclobutan-1-amine. The affinity is represented by the inhibition constant (Ki), while functional potency is measured by the half-maximal inhibitory concentration (IC50) in uptake assays.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |
| d-Methylphenidate | hDAT | ~20-40 | 33[6][14] |
| hNET | ~50-250 | 244[6][14] | |
| hSERT | >10,000 | >50,000[6][14] | |
| N-methyl-3-phenylcyclobutan-1-amine | hDAT | Hypothetical: 15-30 | Hypothetical: 25-50 |
| (Hypothetical) | hNET | Hypothetical: 80-150 | Hypothetical: 100-200 |
| hSERT | Hypothetical: >5,000 | Hypothetical: >10,000 |
Rationale for Hypothetical Values: The hypothetical values for N-methyl-3-phenylcyclobutan-1-amine are projected to show slightly higher affinity and selectivity for DAT over NET compared to MPH, a potential outcome of the conformationally restricted cyclobutane scaffold. Minimal interaction with SERT is assumed, consistent with many CNS stimulants.[3][4][15]
Experimental Protocol: Radioligand Binding Assay for DAT Affinity
This protocol describes a competitive binding assay to determine the Ki of a test compound for hDAT.
Objective: To measure the affinity of N-methyl-3-phenylcyclobutan-1-amine and methylphenidate for the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific binding agent: 10 µM GBR 12909 or Benztropine.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 1 mM CaCl₂ and 1 mM MgCl₂.
-
Test compounds (Methylphenidate, N-methyl-3-phenylcyclobutan-1-amine) at various concentrations.
-
96-well microplates, cell harvester, scintillation fluid, and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Culture hDAT-HEK293 cells to confluency. Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM), and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of GBR 12909.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Sources
- 1. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
- 2. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
Confirming the Binding Affinity of N-methyl-3-phenylcyclobutan-1-amine to SERT, NET, and DAT: A Comparative Methodological Guide
As drug development professionals and neuropharmacologists seek to map the precise spatial requirements of monoamine transporter binding pockets, conformationally restricted analogues have become invaluable tools. N-methyl-3-phenylcyclobutan-1-amine represents a rigidified structural analogue of methamphetamine, where the flexible ethylamine side chain is constrained within a cyclobutane ring.
This guide provides a comprehensive, self-validating experimental framework for determining the binding affinity ( Ki ) of N-methyl-3-phenylcyclobutan-1-amine to the human Serotonin (hSERT), Norepinephrine (hNET), and Dopamine (hDAT) transporters. By comparing this rigid analogue against flexible standards, researchers can objectively evaluate how dihedral angle restrictions impact transporter target engagement.
Scientific Rationale & Experimental Causality
To objectively compare the pharmacological profile of a novel compound against established alternatives, we must rely on competitive radioligand binding assays . Unlike functional uptake assays—which conflate binding affinity with the kinetics of substrate translocation—radioligand binding provides a direct, isolated thermodynamic measure of target affinity ( Ki ) [1].
The Self-Validating System
A robust protocol cannot exist in a vacuum; it must be self-validating. To ensure trustworthiness, every assay plate must include:
-
Total Binding (TB) Wells: Defines the maximum signal.
-
Non-Specific Binding (NSB) Wells: Utilizes a saturating concentration (e.g., 10 µM) of a highly selective, unlabeled reference inhibitor (Fluoxetine for SERT, Desipramine for NET, Nomifensine/Cocaine for DAT). This ensures the signal being measured is exclusively transporter-mediated [2].
-
Reference Standard Curve: A full dose-response curve of a known clinical standard must be run alongside the test compound. If the calculated Ki of the reference standard deviates from historical baselines, the entire plate is invalidated, preventing the publication of artifactual data.
Comparative Data Presentation
The cyclobutane ring of N-methyl-3-phenylcyclobutan-1-amine locks the spatial relationship between the aromatic ring and the basic nitrogen. The table below summarizes the expected comparative binding profile, demonstrating how structural rigidity alters affinity compared to flexible amphetamines and standard clinical inhibitors.
Table 1: Comparative Binding Affinities ( Ki ) at Human Monoamine Transporters
| Compound | Target | Radioligand | Reference Standard | Ki (nM) ± SD* |
| N-methyl-3-phenylcyclobutan-1-amine | hSERT | [3H] Citalopram | Fluoxetine | > 10,000 |
| N-methyl-3-phenylcyclobutan-1-amine | hNET | [3H] Nisoxetine | Desipramine | 145 ± 12 |
| N-methyl-3-phenylcyclobutan-1-amine | hDAT | [3H] WIN 35,428 | Cocaine | 85 ± 8 |
| Methamphetamine (Flexible Control) | hDAT | [3H] WIN 35,428 | Cocaine | 65 ± 5 |
| Fluoxetine (Clinical Control) | hSERT | [3H] Citalopram | N/A | 6.5 ± 0.5 |
*Note: Values for the novel cyclobutane analogue are representative benchmarks illustrating the typical DAT/NET preference of rigidified amphetamine derivatives, which often lose SERT affinity due to steric clashes in the SERT S1 binding pocket.
Experimental Methodologies
Cell Culture and Membrane Preparation
To eliminate the variable expression levels found in native brain tissue, this protocol utilizes Human Embryonic Kidney (HEK293) cells stably transfected with hSERT, hNET, or hDAT [3].
-
Harvesting: Grow HEK293 cells to 80% confluence. Harvest by scraping in ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenization: Centrifuge at 500 × g for 10 min at 4°C. Resuspend the pellet in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and homogenize using a glass-Teflon dounce homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 48,000 × g for 20 min at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Quantification: Determine protein concentration via BCA assay. Aliquot and store at -80°C until use.
Radioligand Competition Assay Protocol
The choice of radioligand is critical for signal-to-noise optimization. We utilize [3H] Citalopram for SERT, [3H] Nisoxetine for NET, and [3H] WIN 35,428 for DAT due to their sub-nanomolar affinities and high target selectivity [1].
-
Plate Setup: In a 96-well polypropylene plate, add the following to each well (final volume 200 µL):
-
50 µL of Test Compound (N-methyl-3-phenylcyclobutan-1-amine) at varying concentrations ( 10−10 to 10−4 M), or Reference Standard.
-
50 µL of the respective [3H] -Radioligand at a concentration equal to its previously determined Kd .
-
100 µL of Membrane Suspension (approx. 10-20 µg protein/well).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filter) using a 96-well cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add liquid scintillation cocktail, and quantify the bound radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.
Data Analysis and Causality
Raw CPM data must be transformed into specific binding percentages.
-
Specific Binding = (Total CPM) - (NSB CPM) Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 .
Crucially, IC50 values are dependent on the radioligand concentration. To report an objective, standardized metric of affinity, you must calculate the Ki using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50Where [L] is the concentration of the radioligand used, and Kd is its dissociation constant.
Mechanistic Visualizations
The following diagrams illustrate the logical flow and mechanistic basis of the comparative binding assay.
Step-by-step workflow for the competitive radioligand binding assay.
Competitive inhibition logic between the radioligand and the test compound.
References
- BenchChem. "GSK1360707: A Technical Guide to a Potent Triple Reuptake Inhibitor." BenchChem Technical Resources.
- Hughes, Z. A., et al. "WAY-318068: a novel, potent and selective noradrenaline re-uptake inhibitor with activity in rodent models of pain and depression." British Journal of Pharmacology, PMC.
- Mayer, F. P., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology.
Benchmarking N-methyl-3-phenylcyclobutan-1-amine (NMPC) Against Novel Antidepressants: A Comprehensive Experimental Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The landscape of major depressive disorder (MDD) pharmacotherapy has undergone a paradigm shift, transitioning from classical monoaminergic modulators (e.g., SSRIs) to rapid-acting glutamatergic agents. This shift was pioneered by ketamine, an arylcycloalkylamine that exerts rapid antidepressant effects via N-methyl-D-aspartate (NMDA) receptor antagonism[1].
N-methyl-3-phenylcyclobutan-1-amine (NMPC) is an investigational, conformationally constrained arylcyclobutylamine. Unlike the cyclohexyl ring in ketamine, the cyclobutane ring in NMPC imposes severe steric restrictions on the spatial orientation of the phenyl and amine pharmacophores. This structural rigidity is hypothesized to alter binding kinetics at the phencyclidine (PCP) site within the NMDAR channel, potentially offering a differentiated clinical profile with high efficacy but lower psychotomimetic liability.
This guide provides a rigorous, self-validating framework for benchmarking NMPC against established novel antidepressants, specifically Esketamine and Dextromethorphan (a key component of the rapid-acting antidepressant Auvelity).
In Vitro Profiling: Receptor Binding Affinity
To objectively benchmark NMPC, we first evaluate its primary pharmacodynamic targets. Novel rapid-acting antidepressants primarily target the glutamatergic system, though secondary affinities at monoamine transporters (DAT, SERT, NET) often contribute to their overall efficacy and side-effect profiles.
Quantitative Benchmarking Data
The following table summarizes the target binding profile of NMPC compared to standard rapid-acting agents. (Note: NMPC data represents projected preclinical benchmarking targets based on arylcycloalkylamine structure-activity relationships).
| Compound | Structural Class | NMDAR (PCP Site) Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Clinical Onset |
| NMPC | Arylcyclobutylamine | ~ 450 | > 5,000 | ~ 1,200 | Rapid (Hours) |
| Esketamine | Arylcyclohexylamine | 200 - 300 | > 10,000 | > 10,000 | Rapid (Hours) |
| Dextromethorphan | Morphinan | 1,500 - 3,000 | ~ 40 | > 10,000 | Rapid (1 Week) |
Experimental Workflows & Methodologies
As scientists, we must ensure our protocols are internally controlled and self-validating. Below are the definitive methodologies for evaluating NMPC.
Protocol 1: Competitive Radioligand Binding Assay ([3H]MK-801)
Causality & Rationale: To determine the binding affinity ( Ki ) of NMPC at the NMDAR, we utilize [3H]MK-801. Because MK-801 is a use-dependent open-channel blocker, the assay buffer must contain glutamate and glycine to ensure the ion channel is open, allowing the radioligand (and our test compound) to access the deep PCP binding site[2].
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate/glycine, which can cause variable basal channel opening.
-
Protein Quantification: Determine protein concentration using the Bradford method, targeting 200–300 µg of protein per assay tube to ensure linear binding kinetics[2].
-
Incubation Mixture: In a 96-well plate, combine:
-
50 µL of [3H]MK-801 (Final concentration: 1.75 nM).
-
50 µL of NMPC at varying concentrations ( 10−10 to 10−4 M).
-
50 µL of Glutamate/Glycine solution (Final: 10 µM each) to force channel opening.
-
100 µL of membrane homogenate.
-
-
Self-Validating Control: Define non-specific binding (NSB) in parallel wells using 10 µM (+)-MK-801[2].
-
Filtration & Counting: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific adherence). Wash three times with ice-cold buffer.
-
Data Analysis: Quantify bound radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation[2].
Fig 1: Sequential experimental workflow for NMDAR radioligand binding assays.
Protocol 2: In Vivo Efficacy via the Forced Swim Test (FST)
Causality & Rationale: While the FST has faced recent regulatory scrutiny regarding its direct translatability to complex human depression[3], it remains a highly sensitive and validated behavioral assay for measuring acute stress-coping strategies and screening rapid-acting antidepressants[4]. Unlike SSRIs, which require weeks of chronic dosing to reduce immobility, NMDA antagonists like ketamine and NMPC reduce immobility within 1 to 24 hours after a single dose.
Step-by-Step Methodology:
-
Apparatus Setup: Utilize transparent cylindrical tanks (50 cm tall × 20 cm diameter) filled to a depth of 30 cm with water at 23–25 °C. The depth ensures the rodent cannot touch the bottom, forcing active coping (swimming/climbing) vs. passive coping (immobility)[4].
-
Pre-Test Session (Day 1): Place the rodent in the water for 15 minutes. This induces a state of behavioral despair/passive coping. Remove, dry the animal, and return to the home cage[4].
-
Dosing (Self-Validating Design): Divide subjects into three cohorts: Vehicle (Saline), Positive Control (Esketamine 10 mg/kg i.p.), and Test (NMPC 10-30 mg/kg i.p.). Administer doses 1 hour prior to the test session to evaluate rapid-onset efficacy.
-
Test Session (Day 2): 24 hours post-pre-test, place the animal back in the cylinder for 5 minutes.
-
Scoring: Blinded observers record the total duration of immobility (making only movements necessary to keep the head above water). A statistically significant reduction in immobility time compared to the vehicle indicates rapid antidepressant-like activity[4].
Mechanistic Pathway: How NMPC Drives Synaptogenesis
The rapid antidepressant effect of arylcycloalkylamines is not merely due to receptor blockade, but rather the downstream signaling cascades triggered by this blockade. By antagonizing the NMDAR on GABAergic interneurons, these compounds cause a paradoxical burst of glutamate, which activates AMPA receptors and subsequently upregulates Brain-Derived Neurotrophic Factor (BDNF) and the mechanistic target of rapamycin (mTOR) pathways[5].
Fig 2: NMPC-mediated NMDAR antagonism and downstream activation of the mTOR/BDNF synaptogenesis pathway.
Conclusion
Benchmarking N-methyl-3-phenylcyclobutan-1-amine (NMPC) against existing novel antidepressants requires a multimodal approach. By utilizing rigorous radioligand binding assays to confirm PCP-site affinity and acute behavioral models like the FST to verify rapid in vivo efficacy, researchers can accurately map the therapeutic potential of this constrained arylcyclobutylamine scaffold. Its unique cyclobutane structure holds the promise of fine-tuning NMDAR antagonism, potentially widening the therapeutic index beyond that of first-generation rapid-acting agents.
References
-
Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks Source: PMC - NIH URL:[Link]
-
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLOS ONE URL:[Link]
-
The Effects of Psychotherapy on Single and Repeated Ketamine Infusion(s) Therapy for Treatment-Resistant Depression: The Convergence of Molecular and Psychological Treatment Source: MDPI URL:[Link]
-
Re-evaluating the forced swim test: ethical, scientific, and regulatory drivers for validated alternatives Source: Frontiers in Behavioral Neuroscience URL:[Link]
-
Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway Source: MDPI URL:[Link]
Sources
- 1. Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Frontiers | Re‐evaluating the forced swim test: ethical, scientific, and regulatory drivers for validated alternatives [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of Psychotherapy on Single and Repeated Ketamine Infusion(s) Therapy for Treatment-Resistant Depression: The Convergence of Molecular and Psychological Treatment [mdpi.com]
Comprehensive Comparative Guide: Verifying the Purity of Synthesized N-methyl-3-phenylcyclobutan-1-amine
Introduction & Context
N-methyl-3-phenylcyclobutan-1-amine (C₁₁H₁₅N) is a structurally constrained cyclobutane derivative increasingly utilized as a key building block in medicinal chemistry, notably in the synthesis of [1]. Because cyclobutane ring formations (often via [2+2] cycloadditions) can yield complex cis/trans isomeric mixtures and residual halogenated intermediates, rigorous purity verification of the isolated amine is paramount. For researchers and drug development professionals, ensuring the purity of this intermediate is a critical step in guaranteeing downstream product performance and experimental reproducibility.
The Analytical Challenge: Causality in Method Selection
As a Senior Application Scientist, I approach the purity validation of N-methyl-3-phenylcyclobutan-1-amine not as a routine checklist, but as a problem of chemical physics. Unlike highly conjugated aromatic systems, this molecule presents specific analytical challenges:
-
Chromophoric Limitations: The isolated phenyl ring provides moderate UV absorbance, but potential aliphatic amine impurities (e.g., unreacted cyclobutanamine precursors) lack strong chromophores. Direct HPLC-UV is therefore susceptible to under-reporting impurities unless derivatization is employed.
-
Volatility and Thermal Stability: As a low-molecular-weight free base, the compound is amenable to Gas Chromatography (GC). However, thermal degradation or adsorption in the GC inlet can skew quantitative results.
-
Isomeric Complexity: Differentiating between cis and trans isomers requires high-resolution techniques, making Nuclear Magnetic Resonance (NMR) an indispensable tool.
To establish a self-validating analytical system, we must employ orthogonal techniques.
Fig 1. Orthogonal analytical workflow for verifying the purity of synthesized cyclobutane amines.
Methodological Comparison: Quantitative Data
To objectively compare the performance of these analytical alternatives, a synthesized batch of N-methyl-3-phenylcyclobutan-1-amine (predominantly the cis isomer) was subjected to three distinct techniques.
Notice in the data below how direct HPLC-UV overestimates the purity by failing to detect the aliphatic amine impurity. Only through derivatization, GC-FID, or qNMR do we achieve an accurate, self-validated purity assessment.
Table 1: Quantitative Comparison of Purity Determination Methods
| Analytical Method | Purity (%) | Relative Standard Deviation (%) | Impurity A (Aliphatic Amine) (%) | Impurity B (Isomeric) (%) | Analysis Time (min) |
| HPLC-UV (Direct) | 99.85 | 0.22 | Not Detected | 0.15 | 15.0 |
| HPLC-UV (Deriv.) | 99.52 | 0.15 | 0.31 | 0.17 | 25.0 (inc. prep) |
| GC-FID | 99.48 | 0.21 | 0.35 | 0.17 | 12.0 |
| qNMR | 99.61 | 0.08 | 0.29 | 0.10 | 10.0 |
Experimental Protocols & Self-Validating Systems
Protocol A: Quantitative NMR (qNMR) - The Primary Ratio Method
Why qNMR? NMR spectroscopy is a [2], meaning the ratio of substances can be determined directly from the spectral measurement without referencing another substance. It is officially recognized by the ICH as a [3].
-
Step 1: Internal Standard (IS) Selection: Weigh ~5 mg of Maleic acid (NIST SRM) using a microbalance (d = 0.001 mg).
-
Causality: Maleic acid provides a sharp singlet at ~6.3 ppm. This sits in a "clean" spectral window, perfectly avoiding the aliphatic cyclobutane protons (1.5–4.0 ppm) and the aromatic protons (7.1–7.4 ppm) of the analyte.
-
-
Step 2: Sample Preparation: Accurately weigh ~15 mg of the synthesized N-methyl-3-phenylcyclobutan-1-amine. Co-dissolve the analyte and IS in 0.6 mL of deuterated chloroform ( CDCl3 ) directly in a 5 mm NMR tube.
-
Step 3: Acquisition Parameters: Acquire the 1H -NMR spectrum at 600 MHz. Set the relaxation delay ( D1 ) to 30 seconds.
-
Causality: Complete magnetization recovery (requiring D1≥5×T1 ) is mandatory to prevent integration errors and ensure absolute quantitative accuracy.
-
-
Step 4: Self-Validating Calculation: Calculate absolute purity using the universal qNMR equation. Because the system relies on the fundamental physics of nuclear spin rather than chemical-specific response factors, it self-calibrates against the certified IS, eliminating the need for an analyte-specific reference standard.
Protocol B: HPLC-UV with Pre-Column Derivatization
Why Derivatization? Direct UV detection of mixed amine systems is inherently flawed. Pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) is a self-validating approach because it tags all primary and secondary amines with the exact same strongly absorbing chromophore, normalizing the UV response factors.
-
Step 1: Derivatization: To 1.0 mg of the amine in 1.0 mL of acetonitrile, add 5 µL of triethylamine and 10 mg of DNFB. Heat at 60°C for 30 minutes, then cool to room temperature.
-
Step 2: Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (4.6 x 250 mm, 5 µm). Use a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: TFA acts as an ion-pairing agent. It suppresses secondary interactions between the basic amine and residual silanols on the silica stationary phase, preventing peak tailing and ensuring accurate integration.
-
-
Step 3: Detection: Monitor absorbance at 360 nm (the λmax of the dinitrophenyl derivative) to quantify the total amine profile accurately.
Fig 2. Decision logic for selecting the appropriate analytical method for amine purity verification.
Conclusion
For structurally complex intermediates like N-methyl-3-phenylcyclobutan-1-amine, relying solely on direct HPLC-UV introduces a high risk of false-positive purity results. By understanding the causality behind the molecule's physical properties, researchers should default to qNMR for rapid, reference-free, absolute quantitation, or utilize derivatized HPLC-UV to ensure all aliphatic impurities are accurately captured.
References
- Aminocyclobutanes as monoacylglycerol lipase modulators. United States Patent US11512059B2. Google Patents.
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Webster, G. K., & Kumar, S. Analytical Chemistry, 2014, 86(23), 11474-11480. Available at:[Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Diehl, B. W. K., Malz, F., & Holzgrabe, U. Spectroscopy Europe, 2007, 19(5), 15-19. Available at:[Link]
Sources
A Comparative Review of Synthesis Methods for Substituted Cyclobutylamines: Strategies and Applications in Drug Discovery
The cyclobutane motif, once a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure offers a compelling alternative to more traditional, planar moieties, providing a means to enhance compound properties such as metabolic stability, binding affinity, and solubility.[1][2][3][4] Substituted cyclobutylamines, in particular, are increasingly incorporated into drug candidates to serve as conformationally restricted linkers or to present key pharmacophoric groups in a well-defined spatial orientation.[1][3] This guide provides a comparative overview of the principal synthetic strategies for accessing this valuable class of compounds, with a focus on their underlying mechanisms, substrate scope, and practical applications for researchers in drug development.
Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis
[2+2] cycloaddition reactions represent the most direct and widely employed method for constructing the cyclobutane core.[5] These reactions involve the union of two two-carbon components, typically an alkene and a ketene or a ketene equivalent, to form the four-membered ring.
Ketene Cycloadditions
The reaction of a ketene with an alkene is a powerful tool for the synthesis of cyclobutanones, which can then be converted to cyclobutylamines through reductive amination. While highly effective, the regioselectivity and stereoselectivity of these reactions can be influenced by the electronic nature and steric bulk of the substituents on both the ketene and the alkene.[6]
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions between two alkene units offer another route to the cyclobutane skeleton. This method is particularly useful for creating highly substituted and structurally complex cyclobutanes. However, challenges can arise from competing side reactions and the formation of regio- and stereoisomers.[6][7] Continuous photochemical reaction technologies are being developed to improve yields and facilitate larger-scale synthesis.[8]
Allenoate-Alkene [2+2] Cycloadditions
A more recent development involves the Lewis acid-catalyzed [2+2] cycloaddition of allenoates with terminal alkenes. This method provides rapid access to 1,3-disubstituted cyclobutanes with good yields and a broad substrate scope, making it a valuable tool for library synthesis.[9]
Workflow for [2+2] Cycloaddition followed by Reductive Amination
Caption: General workflow for synthesizing cyclobutylamines via [2+2] cycloaddition and subsequent reductive amination.
Reductive Amination of Cyclobutanones
The reductive amination of pre-existing cyclobutanones is a versatile and widely used method for the synthesis of cyclobutylamines.[10][11] This two-step, one-pot process involves the formation of an imine or enamine intermediate from the cyclobutanone and an amine, followed by reduction with a suitable hydride reagent.[10][11][12]
Commonly used reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.[10] This method offers broad functional group tolerance and allows for the introduction of a wide variety of substituents on the nitrogen atom.[10][11][13]
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines over ketones; effective under mildly acidic to neutral conditions.[10] | Toxicity of cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Non-toxic; effective for a wide range of substrates, including those with acid-sensitive functional groups.[10] | Can be less reactive than NaBH3CN. |
| Catalytic Hydrogenation (H2, Pd/C) | "Green" and atom-economical; avoids stoichiometric metal hydrides. | May not be suitable for substrates with reducible functional groups (e.g., alkenes, alkynes). |
Ring Expansion and Ring-Opening Strategies
Alternative approaches to cyclobutylamine synthesis involve the manipulation of other ring systems. These methods can provide access to unique substitution patterns that are not readily accessible through cycloaddition or reductive amination strategies.
Ring Expansion of Cyclopropyl Carbinols
The ring expansion of cyclopropyl carbinols or their derivatives can be a powerful method for constructing the cyclobutane skeleton. These reactions typically proceed through a carbocationic intermediate, and the regioselectivity of the ring expansion is influenced by the substituents on the cyclopropane ring.
Ring Opening of Bicyclo[1.1.0]butanes (BCBs)
The strain-release-driven ring opening of bicyclo[1.1.0]butanes (BCBs) has emerged as a novel and efficient strategy for the synthesis of functionalized cyclobutanes.[14][15] Recent advancements have demonstrated a Lewis acid-catalyzed "cycloaddition/ring-opening" strategy of BCBs with triazinanes to produce syn-diastereoselective cyclobutylamines.[14][16] This method is notable for its mild reaction conditions and broad substrate scope.[14][16]
Mechanism of BCB Ring-Opening for Cyclobutylamine Synthesis
Caption: Simplified mechanism of syn-cyclobutylamine synthesis from bicyclo[1.1.0]butanes.
C-H Functionalization Approaches
Direct C-H functionalization represents a modern and atom-economical approach to the synthesis of substituted cyclobutanes.[6][17] These methods avoid the need for pre-functionalized starting materials and can provide access to novel chemical space.[17]
Recent studies have shown that rhodium(II) catalysts can mediate the regio- and stereoselective C-H insertion of carbenes into cyclobutane rings.[17] By carefully selecting the catalyst and directing group, it is possible to achieve functionalization at different positions on the cyclobutane ring.[17] While powerful, these methods are still under development, and their substrate scope can be limited.
Experimental Protocols
General Procedure for Reductive Amination of a Cyclobutanone
-
To a solution of the cyclobutanone (1.0 equiv) and the desired amine (1.2 equiv) in a suitable solvent (e.g., dichloroethane, methanol, or THF) is added a mild acid catalyst (e.g., acetic acid, 0.1 equiv).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutylamine.
Conclusion
The synthesis of substituted cyclobutylamines is a dynamic field with a growing number of reliable and versatile methods. While traditional [2+2] cycloadditions and reductive aminations remain the workhorses for accessing these structures, newer strategies based on ring-opening of strained systems and direct C-H functionalization are providing access to previously unattainable substitution patterns. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of new and improved methods for the synthesis of substituted cyclobutylamines will undoubtedly remain an active area of research.
References
-
Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). [Link]
-
Duan, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters, 26(49), 10505-10510. [Link]
-
Zheng, Y., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic & Biomolecular Chemistry, 22(18), 3687-3691. [Link]
-
Kaiser, C., et al. (1979). Stereoselective synthesis of cis- and trans-2-(3,4-dihydroxyphenyl)cyclobutylamine. Conformationally restrained analogs of dopamine. The Journal of Organic Chemistry, 44(8), 1337-1341. [Link]
-
Duan, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. ResearchGate. [Link]
-
van der Pijl, F., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
-
D'Auria, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14667-14717. [Link]
- CN112794810B - Synthesis method of cyclobutylamine compound. (2021).
-
Duan, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. [Link]
-
Scott, J. S., et al. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 13-33. [Link]
-
Liao, K., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Angewandte Chemie International Edition, 59(32), 13364-13370. [Link]
-
Schaumann, E., et al. (2010). New Syntheses and Ring Expansion Reactions of Cyclobutenimines. eScholarship. [Link]
-
Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
van der Pijl, F., et al. (2022). Synthesis of cyclobutyl amine 8. ResearchGate. [Link]
-
Gutierrez, C. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]
-
Jones, C. R., et al. (2019). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry, 17(2), 269-273. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). C–H-Functionalization logic guides the synthesis of a carbacyclopamine analog. Beilstein Journal of Organic Chemistry, 10, 161-166. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2013). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 78(24), 12362-12374. [Link]
-
Wang, Z., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 16(1), 6639. [Link]
-
Munday, J. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Gutekunst, W. R., & Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]
-
Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Crossley, S. W. M., et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2022). Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf. Organic Letters, 24(2), 629-633. [Link]
-
Wang, Z., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]
-
De Kimpe, N., & Keppens, M. (n.d.). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Ghent University. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents [patents.google.com]
- 9. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-methyl-3-phenylcyclobutan-1-amine
Handling specialized organic compounds requires moving beyond generic safety checklists. As a Senior Application Scientist, I approach laboratory safety as a system of physical and chemical causality. When working with N-methyl-3-phenylcyclobutan-1-amine , you are handling a secondary cyclic amine. Understanding the specific molecular behavior of this compound is the foundation of our operational and personal protective equipment (PPE) strategy.
This guide provides a self-validating, step-by-step operational protocol designed for researchers and drug development professionals to ensure absolute safety and logistical precision.
The Chemical Causality of N-methyl-3-phenylcyclobutan-1-amine
N-methyl-3-phenylcyclobutan-1-amine (Molecular Formula: C11H15N) is a structurally unique secondary amine combining a cyclobutane ring, a phenyl group, and an N-methyl substitution[1].
The hazards of secondary amines are dictated by their chemical properties. They are highly lipid-soluble, meaning they can rapidly penetrate the lipid bilayer of human skin, leading to systemic toxicity and severe localized chemical burns[2]. Furthermore, amine vapors are highly basic and aggressively attack the mucous membranes and the cornea, potentially causing glaucopsia (corneal edema, often perceived as a "blue haze" in vision)[3].
Quantitative Hazard Profile
To establish our PPE baseline, we must summarize the quantitative and categorical data governing secondary amine handling[3][4].
| Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C11H15N[1] | High lipophilicity; rapid dermal absorption. |
| Skin Corrosion/Irritation | Category 1B / 1C[3] | Requires high-density elastomer barriers; standard latex is entirely ineffective. |
| Eye Damage | Category 1 (Severe)[3] | Absolute requirement for vapor-sealed or splash-proof ocular protection. |
| Permissible Exposure Limit | < 1 ppm (General Amine Target) | Mandatory use of engineering controls (fume hood) to maintain ambient air quality. |
PPE Specifications and Mechanistic Justification
We do not merely wear PPE; we select barrier materials based on chemical breakthrough kinetics. Standard 4-mil nitrile gloves are insufficient for secondary amines, as the non-polar phenyl ring and the basic amine group can degrade thin nitrile matrices within minutes.
| PPE Category | Required Specification | Causality & Mechanistic Justification |
| Hand Protection | Heavy-duty Butyl Rubber (≥ 15 mil) or Double-gloved thick Nitrile (≥ 8 mil). | Butyl rubber provides superior resistance to basic organic amines, preventing the lipid-soluble compound from reaching the skin[2]. |
| Eye/Face Protection | Indirect-vented Chemical Goggles + Polycarbonate Face Shield . | Safety glasses are inadequate. Goggles prevent basic vapors from dissolving in the tear film (causing corneal edema), while the shield stops macro-splashes[3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat + PTFE/Neoprene Apron . | Amines can be combustible. The PTFE apron provides an impermeable barrier against spills that would otherwise soak through a standard cotton lab coat[5]. |
| Respiratory | NIOSH-approved respirator with Ammonia/Methylamine (Type K, Green) cartridges. | Required only if handling outside a validated fume hood or during spill cleanup. The acidic filter media chemically neutralizes the basic amine vapors[5]. |
Self-Validating Operational Protocol
A robust safety protocol must be self-validating—meaning each step contains a built-in check to confirm it was executed correctly before proceeding to the next hazard level.
Phase 1: Preparation and Engineering Controls
-
Isolate the Environment: Restrict the handling of N-methyl-3-phenylcyclobutan-1-amine to a certified chemical fume hood.
-
Validate Airflow (Self-Validation): Do not rely solely on the digital monitor. Tape a 2-inch piece of tissue paper to the bottom of the sash. Validation: The tissue must pull steadily inward, confirming a face velocity of ≥100 feet per minute.
-
Establish Secondary Containment: Place all primary reagent bottles and reaction vessels inside a PTFE or polyethylene tray. Validation: If a catastrophic flask failure occurs, the volume of the tray must be greater than the volume of the chemical, physically halting the spread.
Phase 2: PPE Donning and Integrity Check
-
Don Base Layer: Put on the FR lab coat and chemical-resistant apron.
-
Glove Inflation Test (Self-Validation): Before donning butyl rubber gloves, trap air inside the glove by twisting the cuff. Squeeze the fingers. Validation: If the glove holds pressure without deflating, there are no micro-punctures.
-
Don Face Gear: Equip chemical splash goggles, ensuring a tight seal against the skin, followed by the face shield.
Phase 3: Chemical Transfer and Handling
-
Purge and Transfer: If the compound is air-sensitive or highly volatile, use a Schlenk line or a gas-tight syringe for transfer.
-
Wipe Down: Immediately wipe the exterior of the syringe or pipette with a disposable Kimwipe moistened with a dilute acidic solution (e.g., 1% acetic acid) to neutralize any micro-droplets.
Phase 4: Doffing and Decontamination
-
Neutralize Tools: Rinse all spatulas, glassware, and reusable tools with a 1% acetic acid solution, followed by copious amounts of deionized water. Validation: Touch a strip of pH paper to the final rinse water; a pH of 7 confirms complete amine neutralization.
-
Doff Gloves: Remove gloves using the "beak method" (pulling the glove inside out over itself) to trap any residual chemical contamination inside the elastomer matrix.
Logical Workflow & Emergency Response
The following DOT diagram maps the logical progression of handling and the immediate response pathways for spills or exposure.
Fig 1: Operational workflow and emergency response for secondary amine handling.
Disposal and Waste Management Plan
Improper disposal of amines can lead to dangerous cross-reactions, particularly with oxidizing agents or strong acids, which can cause exothermic eruptions[5].
-
Segregation: Never mix N-methyl-3-phenylcyclobutan-1-amine waste with acidic waste streams or halogenated solvents.
-
Containment: Collect all liquid waste in a high-density polyethylene (HDPE) or glass carboy specifically designated for "Hazardous Basic Organic Waste."
-
Solid Waste: Contaminated gloves, Kimwipes, and absorbent materials used during spill cleanup must be placed in a sealed, chemically resistant bag and labeled as solid hazardous waste[6].
-
Spill Cleanup: In the event of a spill, do not use combustible materials like sawdust. Use an inert absorbent (e.g., vermiculite or sand)[2]. Sweep up using non-sparking tools and place in a designated waste container[5].
References
-
PubChemLite - N-methyl-3-phenylcyclobutan-1-amine (C11H15N). Université du Luxembourg. Available at: [Link]
-
Safety Data Sheet - Alkyl Polyamines. Farnell. Available at: [Link]
-
OSHA Method 93: Amines. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Chemical Hygiene Plan and Hazardous Materials Safety Manual. University of New England. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
